molecular formula C16H12O2 B015465 2,6-Dimethylanthraquinone CAS No. 3837-38-5

2,6-Dimethylanthraquinone

Cat. No.: B015465
CAS No.: 3837-38-5
M. Wt: 236.26 g/mol
InChI Key: JQQLIJAFGKWFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylanthraquinone (CAS 3837-38-5) is an organic compound with the molecular formula C16H12O2 and a molecular weight of 236.27 g/mol . This yellow solid has a calculated melting point of 239-241°C . It is a derivative of 9,10-anthraquinone, a class of compounds renowned for their colorful structures and diverse biological activities . As such, this compound serves as a valuable building block and reference standard in scientific research. Anthraquinone derivatives are extensively investigated as coloring agents and intermediates in the synthesis of dyes for various industries, including textiles and cosmetics . In biochemical research, studies on similar dihydroxy- and dimethyl-substituted anthraquinones show these compounds can exhibit significant inhibitory effects on enzymes like lactoperoxidase, suggesting potential research applications for this compound in enzyme kinetics and mechanism studies . Its structure and properties also make it a candidate for use in materials science research, for instance, in the development of organic semiconductors or as a ligand in coordination chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)15(17)12-6-4-10(2)8-14(12)16(11)18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQLIJAFGKWFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70323935
Record name 2,6-Dimethylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3837-38-5
Record name 3837-38-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70323935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dimethylanthraquinone

Introduction

This compound is an organic compound belonging to the anthraquinone family, a class of aromatic ketones known for their vibrant colors and diverse biological activities. Characterized by a tricyclic aromatic core with two ketone groups and two methyl substituents, this molecule serves as a valuable intermediate in the synthesis of functional materials and possesses latent potential in medicinal chemistry. The strategic placement of the methyl groups at the 2- and 6-positions imparts a high degree of symmetry to the molecule, which significantly influences its physicochemical properties, reactivity, and spectroscopic signature.

This technical guide offers a comprehensive exploration of the chemical properties of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, synthesis, chemical reactivity, and analytical characterization, providing both foundational knowledge and field-proven insights into its behavior.

Molecular and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. This compound is a structurally robust and stable compound under ambient conditions. Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 3837-38-5[1][2]
Molecular Formula C₁₆H₁₂O₂[1]
Molecular Weight 236.27 g/mol [1]
Synonyms 2,6-Dimethylanthracene-9,10-dione[1]
Appearance Yellow to Orange Solid[3]
Melting Point 238-242 °C[1]
Solubility Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate[1]
Stability Stable under normal handling and storage conditions[4]

The symmetrical substitution pattern of the methyl groups is a defining feature of its structure, influencing crystal packing and intermolecular interactions, which in turn governs its melting point and solubility profile.

Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p_xylene p-Xylene intermediate 2-(2,5-Dimethylbenzoyl)benzoic Acid p_xylene->intermediate + Phthalic Anhydride (AlCl₃, CH₂Cl₂) phthalic_anhydride Phthalic Anhydride product This compound intermediate->product H₂SO₄ (conc.) (Heat, -H₂O)

References

An In-depth Technical Guide to the Structure and Bonding of 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylanthraquinone is a tricyclic aromatic organic compound with the molecular formula C₁₆H₁₂O₂. As a derivative of anthraquinone, its planar structure and potential for various chemical modifications make it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of this compound, supplemented with detailed experimental protocols and visualizations to aid in further research and development.

Molecular Structure and Bonding

This compound, systematically named 2,6-dimethylanthracene-9,10-dione, possesses a rigid, planar anthraquinone core with two methyl groups substituted at the 2 and 6 positions.[1] The core structure consists of three fused benzene rings, with two ketone groups at positions 9 and 10. This extended π-system is responsible for the compound's aromaticity and relative stability.

The bonding within the molecule is characterized by sp² hybridized carbon atoms in the aromatic rings and the carbonyl groups. The carbon-carbon bonds within the rings exhibit lengths intermediate between single and double bonds, indicative of electron delocalization. The carbon-oxygen double bonds of the quinone moiety are shorter and stronger than the carbon-carbon bonds. The methyl groups are attached to the aromatic rings via single C-C bonds.

While a specific crystal structure for this compound is not publicly available, analysis of the closely related 2,6-dimethoxyanthraquinone reveals a nearly planar molecular conformation.[2] By analogy, this compound is expected to adopt a similar planar geometry, which facilitates π-π stacking interactions in the solid state.

Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide a foundational understanding of the molecule's behavior.

PropertyValueReference
Molecular Formula C₁₆H₁₂O₂[1]
Molecular Weight 236.27 g/mol [1]
IUPAC Name 2,6-dimethylanthracene-9,10-dione[1]
CAS Number 3837-38-5[1]
Melting Point 238-242 °C
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]

Experimental Protocols

Synthesis

Hypothetical Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product start1 Phthalic Anhydride reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) start1->reaction start2 p-Xylene start2->reaction intermediate 2-(2,5-dimethylbenzoyl)benzoic acid reaction->intermediate cyclization Intramolecular Cyclization (Strong Acid, e.g., H₂SO₄) intermediate->cyclization product This compound cyclization->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear in the downfield region (typically 7-9 ppm) and will likely exhibit complex splitting patterns due to coupling with neighboring protons. The two methyl groups, being chemically equivalent, should give rise to a single, sharp peak in the upfield region (around 2.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. Signals for the carbonyl carbons will be observed in the most downfield region (around 180-190 ppm). The aromatic carbons will resonate in the range of 120-150 ppm, and the methyl carbons will appear at a much higher field (around 20-30 ppm).

General Experimental Conditions for NMR:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

3.2.2. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 236, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. A known mass spectrum for this compound is available in the PubChem database.[1]

General Experimental Conditions for GC-MS:

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

Biological Activity and Potential Applications

The biological activities of many anthraquinone derivatives have been extensively studied, revealing a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. While specific studies on the biological activity of this compound are limited, research on related compounds suggests potential areas for investigation. For instance, some 2-methylanthraquinone derivatives have been explored as potential bioreductive alkylating agents with selective toxicity towards hypoxic tumor cells.[3] Furthermore, various anthraquinones have demonstrated cytotoxic effects against different cancer cell lines.

The planar structure of this compound allows it to intercalate with DNA, a mechanism of action for several anticancer drugs. Its potential to undergo redox cycling could also contribute to the generation of reactive oxygen species (ROS), leading to cellular damage.

Logical Relationship of Anthraquinone Structure to Biological Activity

G A Anthraquinone Core Structure B Planar Aromatic System A->B C Quinone Moiety A->C D DNA Intercalation B->D E Redox Cycling C->E G Cytotoxicity / Anticancer Activity D->G F Generation of Reactive Oxygen Species (ROS) E->F F->G

Caption: Potential mechanisms of anthraquinone bioactivity.

Conclusion

This compound is a molecule with a well-defined structure and interesting physicochemical properties. While detailed experimental data on its bonding and biological activity are still emerging, this guide provides a solid foundation for researchers. The synthetic and analytical protocols outlined here, along with the structural and functional insights, are intended to facilitate further exploration of this compound's potential in various scientific and therapeutic applications. Further crystallographic studies are warranted to precisely determine its three-dimensional structure and intermolecular interactions. Additionally, comprehensive biological screening is necessary to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3837-38-5

This technical guide provides a comprehensive overview of 2,6-Dimethylanthraquinone, also known as 2,6-Dimethylanthracene-9,10-dione. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and the general biological activities associated with the anthraquinone scaffold.

Physicochemical Properties

This compound is a solid, yellow to orange organic compound. Its core structure is based on anthraquinone, a tricyclic aromatic ketone. The key physicochemical data for this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 3837-38-5
Molecular Formula C₁₆H₁₄O₂
Molecular Weight 238.28 g/mol
Alternate Names 2,6-Dimethyl-9,10-anthraquinone; NSC 405234
Melting Point 238-242 °C
Boiling Point 338.73 °C (estimated)
Density 1.1223 g/cm³ (estimated)
Solubility Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate.
Purity (Typical) ≥95%
Physical Form Solid

Synthesis and Purification

The synthesis of substituted anthraquinones can be achieved through several methods, including the oxidation of the corresponding anthracene, Friedel-Crafts reaction of phthalic anhydride with a substituted benzene, or a Diels-Alder reaction. A common and effective method for preparing alkyl-substituted anthraquinones involves the [4+2] Diels-Alder cycloaddition reaction between a 1,4-naphthoquinone and a substituted 1,3-butadiene, followed by dehydrogenation.

Experimental Protocol: Generalized Synthesis of Dimethylanthraquinones via Diels-Alder Reaction

This protocol is a generalized procedure based on methods used for synthesizing related dimethylanthraquinones and may be adapted for the synthesis of the 2,6-isomer.

Objective: To synthesize a dimethylanthraquinone derivative through a Diels-Alder reaction followed by oxidative dehydrogenation.

Materials:

  • 1,4-Naphthoquinone

  • 2,3-Dimethyl-1,3-butadiene

  • Ethanolic Potassium Hydroxide Solution (5%)

  • Ethanol

  • Ether

  • Deionized Water

  • Round-bottomed flask (1-L)

  • Reflux condenser

  • Inlet tube for air bubbling

  • Filtration apparatus

Procedure:

  • Diels-Alder Adduct Formation:

    • Dissolve 1,4-naphthoquinone (0.5 mole) and 2,3-dimethylbutadiene-1,3 (1 mole) in 300 mL of ethanol in a 1-L round-bottomed flask.

    • Fit the flask with an efficient reflux condenser and heat the solution to reflux for 5 hours.

    • After reflux, cool the solution and place it in a refrigerator for 10-12 hours to allow the crystalline adduct to form.

    • Filter the crystalline mass, wash with cold ethanol (50 mL), and air-dry the product. The adduct can be purified further by recrystallization from acetone or ethanol if needed.

  • Oxidative Dehydrogenation:

    • Dissolve the dried addition product (e.g., 40 g) in 600 mL of 5% ethanolic potassium hydroxide solution in a three-necked flask equipped with a reflux condenser and an air inlet tube.

    • Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the solution's color will change from green to yellow.

    • The yellow dimethylanthraquinone product will precipitate out of the solution.

    • Filter the product with suction and wash sequentially with water (200 mL), ethanol (100 mL), and finally ether (50 mL).

    • Air-dry the final product.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, potentially using a decolorizing carbon to remove colored impurities.

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Oxidative Dehydrogenation 1_4_Naphthoquinone 1,4-Naphthoquinone Solvent_Reflux Ethanol Solvent Reflux, 5h 1_4_Naphthoquinone->Solvent_Reflux Dimethylbutadiene 2,3-Dimethyl-1,3-butadiene Dimethylbutadiene->Solvent_Reflux Crystallization Cooling & Crystallization (10-12h) Solvent_Reflux->Crystallization Adduct Tetrahydroanthraquinone Adduct Adduct_in Adduct Adduct->Adduct_in Filtration_1 Filtration & Washing (Cold Ethanol) Crystallization->Filtration_1 Filtration_1->Adduct KOH_Solution 5% Ethanolic KOH Adduct_in->KOH_Solution Air_Oxidation Air Bubbling 24h KOH_Solution->Air_Oxidation Precipitation Precipitation Air_Oxidation->Precipitation Filtration_2 Filtration & Washing (H₂O, EtOH, Ether) Precipitation->Filtration_2 Final_Product This compound Filtration_2->Final_Product

Caption: Generalized workflow for the synthesis of dimethylanthraquinones.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of anthraquinone derivatives is well-studied and known for a wide range of pharmacological activities. These compounds are of significant interest in drug discovery, particularly in oncology.

General Activities of Anthraquinones:

  • Anticancer Properties: Anthraquinones are a cornerstone of many chemotherapeutic regimens. Prominent drugs like doxorubicin and mitoxantrone feature the anthraquinone core and are used to treat various hematological malignancies and solid tumors. Their mechanisms often involve intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to apoptosis of cancer cells.

  • Antioxidant and ROS Regulation: Many anthraquinone compounds can act as regulators of cellular redox status. They can exhibit both antioxidant and pro-oxidant activities depending on their chemical structure and the cellular environment. Some derivatives can scavenge free radicals, while others can generate ROS, a property harnessed in some anticancer therapies.

  • Enzyme Inhibition: The quinone structure is an alpha-beta-unsaturated ketone, which can react with sulfhydryl groups (-SH) on proteins. This reactivity allows anthraquinones to inhibit various enzymes by covalently modifying cysteine residues, potentially disrupting cellular signaling pathways.

  • Antimicrobial and Anti-inflammatory Effects: Various natural and synthetic anthraquinones have demonstrated activity against bacteria, fungi, and viruses. Additionally, some have shown anti-inflammatory properties, often linked to their ability to modulate signaling pathways involved in inflammation.

Due to the lack of specific studies on this compound, its precise mechanism of action remains uncharacterized. However, it is plausible that it could share some of the general bioactivities of the anthraquinone class. Further research is required to elucidate its specific biological profile.

G cluster_mechanisms Potential Biological Mechanisms of Action cluster_outcomes Cellular Outcomes Anthraquinone_Core Anthraquinone Scaffold (e.g., this compound) DNA_Intercalation DNA Intercalation Anthraquinone_Core->DNA_Intercalation Topo_Inhibition Topoisomerase II Inhibition Anthraquinone_Core->Topo_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Anthraquinone_Core->ROS_Generation Enzyme_Inhibition Enzyme Inhibition (via -SH reaction) Anthraquinone_Core->Enzyme_Inhibition DNA_Damage DNA Damage & Replication Block DNA_Intercalation->DNA_Damage Topo_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) ROS_Generation->Apoptosis Pathway_Disruption Signaling Pathway Disruption Enzyme_Inhibition->Pathway_Disruption DNA_Damage->Apoptosis Pathway_Disruption->Apoptosis

Caption: Potential mechanisms of action for the anthraquinone class of compounds.

Applications in Research and Drug Development

The anthraquinone scaffold is a highly privileged structure in medicinal chemistry and serves as a foundational template for the design of new therapeutic agents.

  • Anticancer Drug Discovery: The primary application of anthraquinone derivatives is in the development of anticancer drugs. Research focuses on modifying the anthraquinone core to enhance efficacy against resistant tumors, reduce cardiotoxicity (a common side effect of drugs like doxorubicin), and improve the therapeutic index. The methyl groups in this compound could potentially influence its lipophilicity and interaction with biological targets compared to the parent anthraquinone.

  • Chemical Probes: Substituted anthraquinones can be developed as chemical probes to study biological pathways. Their ability to interact with various enzymes and proteins makes them useful tools for target identification and validation.

  • Materials Science: Anthraquinone derivatives are also used as dyes and pigments due to their chromophoric properties.

The potential of this compound as a specific therapeutic agent or research tool is yet to be fully explored. It represents a chemical entity that warrants further investigation to determine its unique biological and pharmacological properties within the broader and highly significant class of anthraquinones.

An In-Depth Technical Guide to the Physical Properties of 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 2,6-Dimethylanthraquinone (CAS No: 3837-38-5).[1][2] As a key scaffold in medicinal chemistry and a building block in the synthesis of advanced materials, a thorough understanding of its physical characteristics is paramount for its effective application. This document consolidates critical data, including physicochemical parameters and spectral properties. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, offering researchers and drug development professionals a reliable reference for handling and characterizing this compound. The guide emphasizes the causal relationships behind experimental choices, ensuring a deeper understanding of the methodologies presented.

Introduction: The Significance of this compound

This compound belongs to the anthraquinone family, a class of aromatic compounds with a distinctive 9,10-dioxoanthracene core structure. The strategic placement of methyl groups at the 2 and 6 positions significantly influences its electronic properties, solubility, and crystal packing, thereby dictating its behavior in various chemical and biological systems. A precise characterization of its physical properties is not merely an academic exercise; it is a critical prerequisite for its successful application in fields ranging from organic electronics to the development of novel therapeutic agents. This guide is structured to provide both foundational data and the practical knowledge required to validate these properties in a laboratory setting.

Physicochemical Properties

The fundamental physical constants of this compound define its behavior in a macroscopic sense. These properties are essential for process design, formulation development, and ensuring safe handling and storage.

Core Molecular and Physical Data

A summary of the key physicochemical data for this compound is presented in Table 1. This data serves as a primary reference for any work involving this compound.

PropertyValueSource(s)
CAS Number 3837-38-5[1][2]
Molecular Formula C₁₆H₁₂O₂[1]
Molecular Weight 236.27 g/mol [3]
Appearance Yellow Solid[3]
Melting Point 238-242 °C[1]
Boiling Point 338.73 °C (rough estimate)[1]
Purity 96%[3]
Solubility Profile

The solubility of an active pharmaceutical ingredient or a key synthetic intermediate is a critical parameter that influences its bioavailability, reaction kinetics, and purification strategies. This compound is a sparingly soluble compound in many common solvents.

Qualitative Solubility: Initial assessments indicate that this compound is slightly soluble in chloroform, dichloromethane, and ethyl acetate.[1] This suggests a preference for moderately polar to nonpolar organic solvents, which is consistent with its largely aromatic and nonpolar molecular structure.

Experimental Protocol for Solubility Determination:

The following protocol outlines a systematic approach to determining the solubility of this compound in a range of solvents. This method is designed to provide a practical and reproducible assessment of its solubility profile.

Causality of Experimental Choices: This protocol employs a graded solvent polarity approach to systematically probe the intermolecular interactions that govern solubility. Starting with nonpolar solvents and progressing to more polar systems allows for a comprehensive understanding of the compound's solvation thermodynamics. The use of a sensitive analytical technique like UV-Vis spectroscopy for quantification is crucial for accurately determining the solubility of sparingly soluble compounds.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_exp Equilibration cluster_analysis Analysis prep1 Accurately weigh this compound exp1 Add excess solid to a known volume of each solvent in a sealed vial prep1->exp1 prep2 Select a range of solvents (e.g., hexane, toluene, chloroform, acetone, ethanol, water) prep2->exp1 exp2 Agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium exp1->exp2 exp3 Allow solid to settle exp2->exp3 analysis1 Carefully withdraw a known volume of the supernatant exp3->analysis1 analysis2 Filter through a 0.22 µm syringe filter analysis1->analysis2 analysis3 Dilute the filtrate with a suitable solvent analysis2->analysis3 analysis4 Measure absorbance using a UV-Vis spectrophotometer at λmax analysis3->analysis4 analysis5 Calculate concentration using a pre-determined calibration curve analysis4->analysis5

Caption: Workflow for determining the solubility of this compound.

Thermal Properties

The thermal behavior of this compound is a key indicator of its purity and stability.

Melting Point: The melting point of this compound is consistently reported in the range of 238-242 °C.[1] A sharp melting range is indicative of high purity.

Experimental Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC):

DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion. This protocol provides a standardized approach for the thermal analysis of this compound.

Causality of Experimental Choices: The use of a hermetically sealed aluminum pan prevents sublimation of the sample during heating, ensuring accurate measurement. A controlled heating rate is employed to allow for thermal equilibrium and precise determination of the onset and peak of the melting endotherm. The nitrogen purge provides an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.

DSC Experimental Workflow

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition and Analysis prep1 Accurately weigh 2-5 mg of this compound into an aluminum DSC pan prep2 Hermetically seal the pan prep1->prep2 inst1 Place the sealed sample pan and an empty reference pan into the DSC cell prep2->inst1 inst2 Set a nitrogen purge gas flow rate (e.g., 50 mL/min) inst1->inst2 inst3 Equilibrate the cell at a temperature below the expected melting point (e.g., 200 °C) inst2->inst3 analysis1 Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 260 °C) inst3->analysis1 analysis2 Record the heat flow as a function of temperature analysis1->analysis2 analysis3 Determine the onset and peak temperature of the melting endotherm from the resulting thermogram analysis2->analysis3

Caption: Workflow for DSC analysis of this compound.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecular structure of this compound, confirming its identity and providing insights into its electronic and vibrational characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorptions arising from π-π* and n-π* electronic transitions within the conjugated anthraquinone system.

Experimental Protocol for UV-Vis Spectroscopy:

Causality of Experimental Choices: A suitable solvent, such as ethanol or chloroform, is chosen to dissolve the compound without interfering with its electronic absorption bands. The concentration is carefully controlled to ensure that the absorbance falls within the linear range of the Beer-Lambert law, allowing for accurate determination of molar absorptivity.

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
EthanolData not availableData not available
ChloroformData not availableData not available

UV-Vis Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) prep2 Perform serial dilutions to obtain a final concentration with an absorbance between 0.1 and 1.0 AU prep1->prep2 acq1 Record a baseline spectrum with the pure solvent prep2->acq1 acq2 Record the UV-Vis spectrum of the sample solution from 200-800 nm acq1->acq2 analysis1 Identify the wavelength(s) of maximum absorbance (λmax) acq2->analysis1 analysis2 Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl) analysis1->analysis2

Caption: Workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in this compound. Key vibrational modes include the C=O stretching of the quinone moiety and C-H stretching and bending of the aromatic rings and methyl groups.

Wavenumber (cm⁻¹)Assignment
~1670C=O stretching (quinone)
~3050Aromatic C-H stretching
~2920Methyl C-H stretching
~1590, 1450Aromatic C=C stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. Due to the symmetry of the molecule, a simplified spectrum is anticipated.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[2]

Experimental Protocol for NMR Spectroscopy:

Causality of Experimental Choices: A deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), is used to dissolve the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent prep2 Add a small amount of TMS as an internal standard prep1->prep2 prep3 Transfer the solution to an NMR tube prep2->prep3 acq1 Place the NMR tube in the spectrometer prep3->acq1 acq2 Acquire the ¹H and ¹³C NMR spectra acq1->acq2 analysis1 Process the spectra (Fourier transform, phase correction, baseline correction) acq2->analysis1 analysis2 Integrate the proton signals and determine their multiplicities analysis1->analysis2 analysis3 Assign the chemical shifts to the respective protons and carbons in the molecule analysis2->analysis3

Caption: Workflow for NMR spectroscopic analysis.

Crystal Structure

Experimental Protocol for Single-Crystal X-ray Diffraction:

For researchers aiming to elucidate the definitive crystal structure of this compound, the following protocol for single-crystal X-ray diffraction is recommended.

Causality of Experimental Choices: The slow evaporation of a suitable solvent is a common and effective method for growing high-quality single crystals. The choice of solvent is critical and should be one in which the compound has moderate solubility. The use of a modern diffractometer with a sensitive detector is essential for collecting high-resolution diffraction data.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

  • Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[1]

  • Storage: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed.[1]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. By consolidating available data and presenting robust experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding and experimental validation of these properties are fundamental to unlocking the full potential of this versatile molecule in drug discovery and materials science. Further research to obtain and publish high-resolution spectral data and a definitive single-crystal X-ray structure is highly encouraged to complete the physicochemical profile of this important compound.

References

2,6-Dimethylanthraquinone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dimethylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 3837-38-5), a key aromatic compound. It details the molecule's fundamental chemical and physical properties, including its molecular structure, formula, and weight. The guide explores established synthesis methodologies and significant chemical reactions, offering insights into its reactivity. Furthermore, it discusses its current and potential applications, particularly within the realms of chemical synthesis and materials science. Safety protocols, handling procedures, and analytical techniques are also covered to provide a complete resource for laboratory and industrial use.

Core Molecular Identity

This compound is a disubstituted derivative of anthraquinone, featuring methyl groups at the 2 and 6 positions of the anthracene core. This substitution pattern influences its electronic properties and reactivity, distinguishing it from other isomers and the parent anthraquinone molecule.

Molecular Formula and Weight

The fundamental quantitative data for this compound are summarized below. There is some variability across suppliers, with the most chemically consistent data pointing to the formula C₁₆H₁₂O₂.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₂O₂[1][2][3]
Molecular Weight 236.27 g/mol [2][3][4]
Exact Mass 236.083729621 Da[3]
CAS Number 3837-38-5[1][3][5]

Note: Some commercial sources may list the molecular formula as C₁₆H₁₄O₂ with a corresponding molecular weight of 238.28; however, structural analysis confirms C₁₆H₁₂O₂ as the correct formula.[5]

Molecular Structure

The structure consists of a tricyclic aromatic system with two ketone groups at positions 9 and 10, and two methyl groups on the outer benzene rings.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are critical for its application, purification, and analysis.

Physical Properties
PropertyValueSource(s)
Melting Point 238-242 °C[2][4]
Boiling Point 418.2 °C at 760 mmHg (estimate)[4]
Density ~1.12-1.18 g/cm³ (estimate)[2][4]
Solubility Slightly soluble in Chloroform, Dichloromethane[2]
Storage Temperature -20°C Freezer[2]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • ¹³C NMR Spectroscopy : Data is available and shows characteristic chemical shifts for the aromatic and carbonyl carbons.[3][6]

  • Mass Spectrometry (GC-MS) : The mass spectrum provides key fragmentation patterns for identification.[3][7]

Synthesis and Reactivity

Synthesis Pathways

This pathway typically involves:

  • Reaction : A [4+2] cycloaddition between a 1,4-quinone (like 1,4-benzoquinone) and a substituted 1,3-butadiene (in this case, a precursor that would yield the 2,6-dimethyl substitution pattern).

  • Dehydrogenation : The resulting tetrahydroanthraquinone intermediate is then oxidized (dehydrogenated) to form the stable aromatic anthraquinone core.[8][9] Dimethyl sulfoxide (DMSO) can serve as both the solvent and the dehydrogenating agent in a one-pot synthesis.[9]

Other classical methods include the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization, although this may lead to isomeric mixtures that require purification.

Applications in Research and Development

Anthraquinone derivatives are a cornerstone class of compounds with widespread applications.[10] While specific uses for this compound are less documented than for other isomers, its structural motifs suggest potential utility in several fields.

  • Dye and Pigment Intermediates : The anthraquinone core is a chromophore found in many synthetic dyes.[11] Derivatives like the 2,6-dimethyl variant can serve as intermediates for creating novel colorants with specific properties.

  • Pharmaceutical Scaffolding : The anthraquinone skeleton is present in several clinically approved antitumor drugs, such as epirubicin and mitoxantrone.[12] Substituted anthraquinones are actively investigated as scaffolds for developing new therapeutic agents, including carbonic anhydrase inhibitors with potential anticancer activity.[10][12]

  • Organic Electronics : The planar, aromatic structure of anthraquinones makes them candidates for use in organic semiconductor materials.

Experimental Protocols: Analysis and Handling

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazards : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[1][13] Use only in a well-ventilated area or outdoors.[1]

  • Handling : Avoid breathing dust, mist, or spray.[1] Wash skin thoroughly after handling.[1]

  • Storage : Store in a tightly closed container in a dry, well-ventilated place.[14] For long-term stability, storage in a freezer at -20°C is recommended.[2]

  • Incompatible Materials : Keep away from strong oxidizing agents.[1][13]

Protocol: Sample Preparation for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for Nuclear Magnetic Resonance (NMR) spectroscopy, a primary technique for structural elucidation.

Materials:

  • This compound sample (5-25 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing : Accurately weigh 5-25 mg of the this compound powder.

  • Dissolution : Transfer the powder into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Mixing : Gently vortex the vial to ensure the sample is fully dissolved. Due to its slight solubility, this may require several minutes.

  • Filtration (Optional) : If any particulate matter remains, filter the solution to prevent it from affecting the NMR spectrometer's performance. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into a clean 5 mm NMR tube.

  • Transfer : Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling : Cap the NMR tube securely and label it with the sample identification.

  • Analysis : The sample is now ready for insertion into the NMR spectrometer for ¹H and ¹³C spectral acquisition.

G cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve Transfer to vial vortex 3. Vortex to Mix dissolve->vortex filter 4. Filter into NMR Tube (Optional) vortex->filter nmr 5. Acquire NMR Spectra (¹H, ¹³C) filter->nmr Insert sample

Caption: Workflow for NMR sample preparation and analysis.

Conclusion

This compound is a well-defined aromatic compound whose utility is derived from the versatile and stable anthraquinone core. Its specific substitution pattern provides a unique chemical identity that can be leveraged in the synthesis of advanced materials, dyes, and potential pharmaceutical agents. Adherence to established safety protocols is essential for its handling, and standard analytical techniques such as NMR and mass spectrometry are sufficient for its characterization. This guide serves as a foundational resource for professionals engaging with this compound in a research or developmental capacity.

References

Solubility of 2,6-Dimethylanthraquinone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2,6-Dimethylanthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive understanding of the solubility of this compound. Recognizing the scarcity of readily available quantitative data, this document focuses on the fundamental principles governing solubility and provides a robust, field-proven protocol for its experimental determination. This approach empowers researchers to generate reliable solubility data tailored to their specific applications, from reaction chemistry to formulation development.

Introduction to this compound

This compound is an aromatic organic compound featuring a tricyclic anthraquinone core with two methyl group substituents. Its structure, a derivative of anthraquinone, makes it a subject of interest in various fields of chemical research, including the synthesis of dyes, pigments, and advanced materials. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation. Understanding and accurately measuring its solubility is paramount for process optimization, reaction kinetics control, and the development of new applications.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed, self-validating experimental protocol for determining the solubility of this compound, and discuss the necessary safety precautions for its handling.

The Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound into an organic solvent is a complex process governed by thermodynamic principles. The overall free energy change of dissolution (ΔG_solution) must be negative for solubility to occur spontaneously. This is dictated by the Gibbs free energy equation:

ΔG_solution = ΔH_solution - TΔS_solution

Where:

  • ΔH_solution is the enthalpy of solution.

  • T is the absolute temperature.

  • ΔS_solution is the entropy of solution.

The enthalpy of solution can be understood as the net energy change from two key processes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.[1] For a solid to dissolve, the energy required to overcome its crystal lattice energy must be compensated by the energy released from the solvation process.[2]

The entropy of solution is typically positive, as the dissolved solute molecules are more disordered in the liquid phase than in the highly ordered crystal lattice. This increase in randomness favors the dissolution process.[1]

A central guiding principle in predicting solubility is the adage "like dissolves like."[3] This refers to the polarity of the solute and solvent. This compound is a relatively nonpolar molecule due to its large aromatic hydrocarbon structure, although the two ketone groups introduce some polarity. Therefore, it is expected to be more soluble in nonpolar or moderately polar organic solvents that can engage in favorable intermolecular interactions, such as van der Waals forces and dipole-dipole interactions.[3] Solvents that are highly polar and capable of strong hydrogen bonding, like water, are generally poor solvents for this compound.

Qualitative Solubility and Solvent Selection

While precise quantitative data is sparse, chemical catalogs provide a qualitative assessment of this compound's solubility.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
ChloroformSlightly Soluble[4]
DichloromethaneSlightly Soluble[4]
Ethyl AcetateSlightly Soluble[4]

To aid in the selection of appropriate solvents for experimental determination or for use in a reaction, the following table lists common organic solvents with their relevant physical properties.

Table 2: Properties of Common Organic Solvents

SolventMolecular FormulaBoiling Point (°C)Density (g/mL)Water Solubility ( g/100g )
AcetoneC₃H₆O56.050.7845Miscible
AcetonitrileC₂H₃N81.650.7857Miscible
BenzeneC₆H₆80.10.87650.18
ChloroformCHCl₃61.21.47880.795
CyclohexaneC₆H₁₂80.70.77390.0055
DichloromethaneCH₂Cl₂39.61.32661.3
Dimethylformamide (DMF)C₃H₇NO1530.9445Miscible
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.092Miscible
EthanolC₂H₆O78.50.789Miscible
Ethyl AcetateC₄H₈O₂770.8958.7
HeptaneC₇H₁₆980.6840.01
HexaneC₆H₁₄690.6590.001
MethanolCH₄O64.70.792Miscible
TolueneC₇H₈110.60.8670.05
(Data sourced from[1] and[5])

Experimental Determination of Solubility: A Gravimetric Approach

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.[6]

Causality in Experimental Design
  • Ensuring Saturation: The fundamental principle of this method is to measure the maximum amount of solute that can dissolve in a given solvent at a specific temperature. Therefore, it is crucial to create a saturated solution where the dissolved solute is in equilibrium with excess, undissolved solid. This is achieved by adding an excess of the solid and allowing sufficient time for equilibrium to be reached, often accelerated by agitation.

  • Temperature Control: Solubility is highly dependent on temperature. For endothermic dissolution processes, solubility generally increases with temperature.[7] Therefore, maintaining a constant and accurately measured temperature throughout the experiment is critical for obtaining reproducible and meaningful results. A thermostatic water bath is the preferred apparatus for this.

  • Isolation of a Known Volume: The use of a volumetric pipette to withdraw a sample of the saturated solution ensures that the amount of dissolved solute is accurately related to a precise volume of the solution. It is vital to filter the solution or carefully aspirate the supernatant to avoid transferring any undissolved solid particles, which would lead to an overestimation of solubility.

  • Complete Solvent Removal: The solvent must be completely evaporated to ensure that the final weight corresponds solely to the mass of the dissolved solute. Drying the residue in an oven at an appropriate temperature (below the melting point of the solute) until a constant weight is achieved is a self-validating step to confirm complete solvent removal.

Step-by-Step Experimental Protocol

Apparatus and Reagents:

  • This compound (solid)

  • Selected organic solvent(s)

  • Conical flasks or screw-cap vials

  • Thermostatic water bath or other temperature-controlled environment

  • Magnetic stirrer and stir bars

  • Volumetric pipettes (e.g., 10 mL) and pipette bulb

  • Syringe filters (if necessary, compatible with the solvent)

  • Pre-weighed evaporating dishes or beakers

  • Analytical balance (readable to at least 0.1 mg)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation: Add an excess amount of solid this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the equilibration period is essential.

  • Equilibration: Place the flask in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). The time required may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the solubility value stabilizes.

  • Settling: Turn off the stirrer and allow the excess solid to settle to the bottom of the flask for a few hours, while maintaining the constant temperature.

  • Sample Withdrawal: Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant liquid using a volumetric pipette. To avoid disturbing the settled solid, it is advisable to tilt the flask slightly. If fine particles remain suspended, a syringe filter compatible with the solvent should be used.

  • Weighing: Transfer the pipetted solution into a pre-weighed (to a constant weight) evaporating dish.

  • Evaporation: Gently evaporate the solvent from the dish. This can be done on a steam bath, in a fume hood, or in a vacuum oven, depending on the boiling point and hazards of the solvent.

  • Drying: Place the evaporating dish containing the solid residue in a drying oven set at a temperature well below the melting point of this compound (m.p. 238-242°C) but sufficient to remove any residual solvent. Dry the sample to a constant weight, meaning the weight does not change significantly between successive weighings after cooling in a desiccator.

  • Final Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish with the dry solid residue on an analytical balance.

Data Analysis and Calculation

The solubility can be calculated using the following formula:

Solubility (g / 100 mL) = [(Weight of dish + solid) - (Weight of empty dish)] / (Volume of solution pipetted) * 100

Example Calculation:

  • Weight of empty evaporating dish: 35.1234 g

  • Volume of saturated solution pipetted: 10.00 mL

  • Weight of dish + dry solid residue: 35.1456 g

  • Weight of dissolved solid: 35.1456 g - 35.1234 g = 0.0222 g

  • Solubility = (0.0222 g / 10.00 mL) * 100 = 0.222 g / 100 mL

Visualizing Key Concepts

Factors Influencing Solubility

The following diagram illustrates the interplay of factors that determine the solubility of this compound.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_system System Conditions Solute Crystal Lattice Energy (Solute-Solute Interactions) Solvation Solvation Energy (Solute-Solvent Interactions) Solute->Solvation -ve contribution (Energy input needed) Structure Molecular Structure (Nonpolar Anthraquinone Core, Slightly Polar Ketone Groups) Structure->Solvation Determines interaction type Solvent Solvent-Solvent Interactions Solvent->Solvation -ve contribution (Energy input needed) Polarity Polarity & H-Bonding ('Like Dissolves Like') Polarity->Solvation Determines interaction strength Temp Temperature Solubility Solubility Temp->Solubility Affects ΔG = ΔH - TΔS Pressure Pressure (Minor effect for solids) Pressure->Solubility Solvation->Solubility +ve contribution (Energy released)

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the logical flow of the gravimetric method.

G A 1. Prepare Mixture (Excess solid in solvent) B 2. Equilibrate (Constant T° with stirring) A->B C 3. Settle (Allow solids to precipitate) B->C D 4. Withdraw Supernatant (Known volume, e.g., 10 mL) C->D E 5. Evaporate Solvent (Gentle heating) D->E F 6. Dry to Constant Weight (Oven drying & desiccator cooling) E->F G 7. Weigh Residue (Analytical balance) F->G H 8. Calculate Solubility (g/100 mL or mol/L) G->H

Caption: Experimental workflow for the gravimetric determination of solubility.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[6] If there is a risk of dust generation, use respiratory protection.[6]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid breathing dust, mist, or spray.[6] Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated place.

  • Spills: In case of a spill, evacuate the area. Do not breathe dust. Wear appropriate PPE and prevent the material from entering drains or waterways.[6]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. This may involve incineration in an authorized facility.[6]

When working with organic solvents, always be aware of their specific hazards, particularly flammability and toxicity. Consult the Safety Data Sheet (SDS) for each solvent before use.

References

2,6-Dimethylanthraquinone melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethylanthraquinone

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, including detailed experimental protocols for their determination. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Physicochemical Data of this compound

This compound, with the chemical formula C₁₆H₁₂O₂, is a solid organic compound.[1] Its key physical properties are summarized in the table below.

PropertyValueSource
Melting Point238-242 °C[2]
239-241 °C[3]
Boiling Point338.73 °C (rough estimate)[2]
Molecular Weight236.26 g/mol [1]
CAS Number3837-38-5[1][2]

Experimental Determination of Melting Point

The melting point is a critical physical property for compound identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. The presence of impurities tends to lower the melting point and broaden the melting range.[4] The most common technique for determining the melting point of an organic solid is the capillary method.[5]

Capillary Method Protocol

This method involves heating a small sample within a glass capillary tube and observing the temperature at which it melts.[5] Apparatus such as a Mel-Temp, Fisher-Johns, or a Thiele tube setup can be used.[4]

Materials and Apparatus:

  • This compound sample (dry and powdered)

  • Glass capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil (mineral oil)

  • Thermometer

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry, as solvents can act as impurities.[6] If necessary, gently grind the crystalline solid into a fine powder.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample.[6] Tap the tube gently on a hard surface to cause the solid to fall to the closed end.[6] The packed sample height should be 2-3 mm.[4][6]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Insert the capillary tube into a slot in the heating block.[6]

    • Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or thread, aligning the sample with the thermometer bulb.[7][8] Clamp the thermometer so that the sample is immersed in the heating oil within the Thiele tube.[8]

  • Heating and Observation:

    • Begin by heating the apparatus rapidly to determine an approximate melting range.[4] Allow the apparatus to cool.

    • For an accurate measurement, heat the sample slowly, at a rate of no more than 1-2°C per minute, as the temperature approaches the expected melting point.[6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied. This range is the melting point of the sample.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording prep1 Dry the Sample prep2 Powder the Sample prep1->prep2 load1 Tap open end of capillary into sample prep2->load1 load2 Pack solid to a height of 2-3 mm load1->load2 measure1 Place capillary in apparatus (e.g., Mel-Temp) load2->measure1 measure2 Heat slowly (1-2°C per minute) measure1->measure2 measure3 Observe melting measure2->measure3 record1 Record T₁ (first liquid drop) measure3->record1 record2 Record T₂ (all liquid) record1->record2 record3 Melting Range = T₁ - T₂ record2->record3

Caption: Experimental Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7][9][10] This property is fundamental for the identification and purity verification of liquid compounds. Since this compound is a solid at room temperature, its boiling point is determined at elevated temperatures where it is in a liquid state.

Thiele Tube Method Protocol

The Thiele tube method is a convenient technique that requires only a small amount of sample.[8]

Materials and Apparatus:

  • This compound sample

  • Small test tube (e.g., Durham tube)

  • Capillary tube (one end sealed)

  • Thermometer

  • Thiele tube filled with high-boiling point heating oil (e.g., mineral oil)

  • Rubber band or thread

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of the molten this compound into a small test tube.[9][11]

  • Apparatus Setup:

    • Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.[7][8][9]

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7][8]

    • Clamp the thermometer and immerse the setup into the Thiele tube, making sure the sample is below the oil level and the open arm of the test tube is above it.[8]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a heat source.[7][8] The design of the tube facilitates uniform heating of the oil through convection.[7]

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8] This indicates the vapor pressure of the sample has exceeded the external pressure.

  • Data Recording:

    • Remove the heat source and allow the apparatus to cool slowly.[8]

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7] At this point, the external pressure equals the vapor pressure of the sample.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heat Heating cluster_cool Cooling & Recording setup1 Place sample in small test tube setup2 Insert inverted capillary tube (sealed end up) setup1->setup2 setup3 Attach tube to thermometer setup2->setup3 setup4 Immerse assembly in Thiele tube setup3->setup4 heat1 Gently heat side arm of Thiele tube setup4->heat1 heat2 Observe for a rapid, continuous stream of bubbles heat1->heat2 cool1 Remove heat source heat2->cool1 cool2 Watch for bubble stream to stop cool1->cool2 cool3 Record temperature when liquid enters the capillary tube cool2->cool3

Caption: Experimental Workflow for Boiling Point Determination.

Biological Context of Anthraquinones

Anthraquinones are a class of aromatic compounds widely found in nature that exhibit a range of biological activities.[12][13] While specific signaling pathways for this compound are not extensively detailed in the literature, the broader anthraquinone family is known for its potential as regulators of reactive oxygen species (ROS) and as anticancer agents.[12][14] Their mechanisms of action often involve influencing cellular processes like cell cycle progression and oxidative stress pathways.[13][14]

Anthraquinone_Activity cluster_compound Chemical Class cluster_effects Biological Effects cluster_mechanisms Potential Mechanisms A Anthraquinones (e.g., this compound) B Antioxidant Activity A->B C Anticancer Activity A->C D Regulation of Reactive Oxygen Species (ROS) B->D mediated by E Induction of Apoptosis C->E mediated by F Cell Cycle Arrest C->F mediated by

Caption: Logical Relationship of Anthraquinone Biological Activity.

References

An In-depth Technical Guide to 2,6-Dimethylanthraquinone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2,6-dimethylanthraquinone, a significant derivative of the anthraquinone scaffold. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, detailed characterization, and emerging applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of the 2,6-Dimethyl Substitution

Anthraquinone and its derivatives represent a pivotal class of organic compounds with broad applications ranging from dyes and pigments to pharmaceuticals.[1] The strategic placement of substituents on the anthraquinone core can dramatically influence its electronic, physical, and biological properties. The focus of this guide, this compound (also known by its IUPAC name, 2,6-dimethylanthracene-9,10-dione), presents a unique substitution pattern that imparts specific characteristics relevant to modern research and development.

The presence of methyl groups at the 2 and 6 positions, symmetrically disposed on the outer aromatic rings, influences the molecule's planarity, solubility, and electronic nature. These modifications can enhance its efficacy in various applications by altering its interaction with biological targets or its performance in electronic devices. This guide will explore the causality behind these structure-property relationships.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its application and analysis.

PropertyValueSource
IUPAC Name 2,6-dimethylanthracene-9,10-dione[2]
CAS Number 3837-38-5[3]
Molecular Formula C₁₆H₁₂O₂[2]
Molecular Weight 236.27 g/mol [2]
Melting Point 238-242 °C[4]
Appearance Yellow to Orange Solid[4]
Solubility Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate[4]
Spectroscopic Characterization

Detailed spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned high-resolution spectrum is not readily found in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The proton NMR (¹H NMR) spectrum would be expected to show signals for the aromatic protons and the methyl protons. The carbon NMR (¹³C NMR) would display distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons.

Mass Spectrometry (MS): The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 236. The fragmentation of anthraquinones is well-characterized and typically involves the sequential loss of carbon monoxide (CO) molecules.[5]

Synthesis of this compound: A Step-by-Step Protocol

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene with phthalic anhydride, followed by cyclization.

Reaction Principle

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6] In this synthesis, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates phthalic anhydride to generate an acylium ion electrophile. This electrophile then attacks the electron-rich p-xylene ring. The resulting intermediate undergoes an intramolecular cyclization to form the anthraquinone skeleton.

Friedel_Crafts_Acylation p_xylene p-Xylene acylium_ion Acylium Ion Intermediate p_xylene->acylium_ion Step 1: Formation of Electrophile phthalic_anhydride Phthalic Anhydride phthalic_anhydride->acylium_ion Step 1: Formation of Electrophile AlCl3 AlCl₃ (Lewis Acid) AlCl3->acylium_ion Step 1: Formation of Electrophile intermediate_keto_acid 2-(2,5-dimethylbenzoyl)benzoic acid acylium_ion->intermediate_keto_acid Step 2: Electrophilic Aromatic Substitution product This compound intermediate_keto_acid->product Step 3: Intramolecular Cyclization (with H₂SO₄)

Caption: Friedel-Crafts synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established principles of Friedel-Crafts acylation as described in the literature for similar transformations.[1][7]

Materials:

  • p-Xylene

  • Phthalic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

Step 1: Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Add a solution of phthalic anhydride in dichloromethane dropwise to the stirred suspension.

  • After the addition is complete, add p-xylene dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-(2,5-dimethylbenzoyl)benzoic acid.

Step 2: Intramolecular Cyclization

  • Add the crude 2-(2,5-dimethylbenzoyl)benzoic acid to concentrated sulfuric acid.

  • Heat the mixture gently (e.g., on a steam bath) for a few hours until the cyclization is complete (monitored by TLC).[8]

  • Carefully pour the hot acid mixture onto crushed ice.

  • The precipitated this compound is collected by vacuum filtration.

  • Wash the solid with copious amounts of water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a compound of interest in several advanced scientific fields.

Anticancer Drug Development

Anthraquinone derivatives are a well-established class of anticancer agents, with prominent examples including doxorubicin and mitoxantrone.[9] The anticancer activity of anthraquinones is often attributed to their ability to intercalate into DNA, generate reactive oxygen species (ROS), and inhibit topoisomerase enzymes. The substitution pattern on the anthraquinone core plays a crucial role in modulating this activity.

While direct studies on the cytotoxicity of this compound are not extensively detailed in the provided search results, research on related substituted anthraquinones provides valuable insights. For instance, studies on other methyl-substituted anthraquinones have shown that the position of the methyl group can influence the compound's cytotoxicity and its selectivity towards cancer cells.[10][11] It is hypothesized that the methyl groups at the 2 and 6 positions could enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes. Furthermore, these groups can influence the electronic properties of the quinone system, which is critical for its redox cycling and ROS generation capabilities. The mechanism of action for some anthraquinone derivatives involves the induction of apoptosis through the activation of signaling pathways such as the JNK pathway, often triggered by an increase in intracellular ROS.[12]

Anticancer_Mechanism DMAQ This compound ROS Increased Reactive Oxygen Species (ROS) DMAQ->ROS Induces JNK_pathway JNK Signaling Pathway Activation ROS->JNK_pathway Activates Apoptosis Apoptosis (Cell Death) JNK_pathway->Apoptosis Leads to

References

A Comprehensive Technical Guide to 2,6-Dimethylanthraquinone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth review of 2,6-Dimethylanthraquinone (CAS No. 3837-38-5), a key aromatic ketone with significant potential in medicinal chemistry and materials science. As a derivative of the anthraquinone scaffold, a core structure in numerous natural products and synthetic drugs, this compound presents a unique substitution pattern that influences its chemical reactivity and biological activity. This document details its physicochemical and spectroscopic properties, outlines a robust and logical synthetic protocol with mechanistic insights, explores its chemical reactivity, and discusses its current and prospective applications for researchers, scientists, and professionals in drug development. The guide is structured to provide not only factual data but also the scientific rationale behind experimental methodologies and application theories.

Physicochemical and Spectroscopic Profile

This compound is a symmetrical aromatic ketone. Its identity and purity are established through a combination of physical measurements and spectroscopic analysis.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application.

PropertyValueSource(s)
IUPAC Name 2,6-dimethylanthracene-9,10-dione[1]
CAS Number 3837-38-5[1]
Molecular Formula C₁₆H₁₂O₂[1]
Molecular Weight 236.26 g/mol [1]
Appearance Yellow to Orange Solid[2]
Melting Point 239 - 241 °C[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate (slightly)[2]
Synonyms 2,6-Dimethyl-9,10-anthraquinone, NSC 405234[1]
Spectroscopic Signature

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of this compound. The molecule's C₂ᵥ symmetry profoundly influences its NMR spectra, leading to a simplified pattern of signals.

TechniqueKey Features and Interpretation
¹³C NMR The spectrum shows distinct signals for the carbonyl carbons (~183 ppm), the methyl-substituted aromatic carbons, the quaternary aromatic carbons, and the protonated aromatic carbons. Data is available on public databases such as PubChem.[1]
¹H NMR Due to symmetry, only three signals are expected in the aromatic region (for H-1/H-5, H-3/H-7, and H-4/H-8) and one signal in the aliphatic region. The two methyl groups are chemically equivalent and appear as a single sharp singlet.
Mass Spec. (MS) GC-MS analysis will show a prominent molecular ion peak (M⁺) at m/z = 236, corresponding to the molecular weight.
Infrared (IR) The IR spectrum is characterized by a strong carbonyl (C=O) stretching absorption band around 1670-1680 cm⁻¹ and C-H stretching bands for the aromatic and methyl groups.

Synthesis Methodology: A Guided Protocol

While various methods exist for synthesizing anthraquinone cores, the Friedel-Crafts acylation remains one of the most robust and versatile approaches for preparing specifically substituted derivatives like this compound.[3][4][5] This method involves two key steps: an initial acylation followed by an intramolecular cyclization.

Rationale for Synthetic Strategy

The chosen strategy leverages common and well-understood reactions to ensure high yield and purity.

  • Choice of Starting Materials: We select p-xylene as the aromatic substrate and phthalic anhydride as the acylating agent. p-Xylene is chosen because its symmetrical structure and the ortho-, para-directing nature of its methyl groups will lead to the desired 2,5-dimethyl substitution on the initial benzoylbenzoic acid intermediate. This intermediate is the direct precursor to the 2,6-dimethyl substitution pattern upon cyclization.

  • Catalyst Selection: Anhydrous aluminum chloride (AlCl₃) is the classic and highly effective Lewis acid catalyst for this reaction.[6] It activates the phthalic anhydride by coordinating to a carbonyl oxygen, generating a highly reactive acylium ion electrophile.[3][7]

  • Reaction Control: The acylation reaction is self-limiting; the product, an aryl ketone, is deactivated towards further acylation, which prevents polysubstitution—a common issue in Friedel-Crafts alkylations.[5]

Proposed Synthetic Workflow

// Nodes A [label="p-Xylene +\nPhthalic Anhydride"]; B [label="Step 1: Friedel-Crafts Acylation\nCatalyst: Anhydrous AlCl₃"]; C [label="Intermediate:\n2-(2,5-dimethylbenzoyl)benzoic acid"]; D [label="Step 2: Intramolecular Cyclization\nReagent: Conc. H₂SO₄, Heat"]; E [label="Final Product:\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [arrowhead=vee]; B -> C [arrowhead=vee, label="Workup (H₂O/HCl)"]; C -> D [arrowhead=vee]; D -> E [arrowhead=vee, label="Purification\n(Recrystallization)"]; }

Caption: Key mechanisms by which the anthraquinone scaffold induces cancer cell death.

Applications in Materials Science

The rigid, planar, and redox-active nature of the anthraquinone core makes its derivatives suitable for advanced materials. While research on this compound itself is emerging, derivatives like 2,6-diaminoanthraquinone have been successfully used as high-performance electrode materials for supercapacitors and in redox flow batteries. [8]The methyl groups in this compound can be functionalized (e.g., via bromination followed by substitution) to covalently link the core to polymers or surfaces like graphene, creating novel functional materials.

Safety and Toxicology

As a laboratory chemical, this compound must be handled with appropriate care. The primary hazards are associated with direct contact and inhalation.

Hazard TypeGHS Classification and Precautionary Statements
Skin Contact H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Contact H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. The product is stable under normal storage conditions.

Source: Information synthesized from Safety Data Sheets.[9]

Conclusion and Future Outlook

This compound is a synthetically accessible and highly valuable scaffold. Its symmetrical structure provides a clean starting point for developing complex molecules with predictable properties. The primary future directions for this compound lie in its exploitation as a building block in medicinal chemistry to generate libraries of novel anticancer agents with potentially improved efficacy and reduced toxicity. Furthermore, its potential in organic electronics and energy storage warrants deeper investigation, particularly in the creation of bespoke polymers and composite materials. The robust synthesis and well-defined chemical properties of this compound make it a cornerstone compound for innovation in both life sciences and materials science.

References

An In-Depth Technical Guide to the Safety, Hazards, and MSDS Information for 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and Material Safety Data Sheet (MSDS) information for 2,6-Dimethylanthraquinone (CAS No. 3837-38-5). The information is intended to support safe handling, storage, and use of this compound in a laboratory and drug development setting. All quantitative data is summarized in structured tables for ease of reference, and relevant experimental protocols are detailed.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312:

Theoretical and Computational Insights into 2,6-Dimethylanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylanthraquinone, a derivative of the anthraquinone core, presents a compelling subject for theoretical and computational investigation due to the prevalence of the anthraquinone scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies relevant to the study of this compound. It consolidates available physicochemical data, outlines relevant experimental protocols for its synthesis and characterization, and discusses methodologies for evaluating its potential biological activity. This document aims to serve as a foundational resource for researchers engaged in the study of anthraquinone derivatives and their potential applications.

Introduction

Anthraquinones are a class of naturally occurring and synthetic aromatic compounds based on the anthracene skeleton with a quinone functionality. Their rigid, planar structure and redox properties make them attractive candidates for a variety of applications, including as dyes, catalysts, and therapeutic agents. The substitution pattern on the anthraquinone core significantly influences its electronic properties, reactivity, and biological activity. This compound, with methyl groups at the 2 and 6 positions, is a specific isomer whose properties can be elucidated through a combination of theoretical modeling and experimental validation.

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the molecular properties of compounds like this compound. These methods allow for the calculation of electronic structure, spectroscopic properties, and reactivity descriptors, providing insights that can guide experimental design and accelerate the discovery process.

This guide summarizes the key theoretical and computational aspects of this compound, presents available experimental data in a structured format, and provides detailed methodological frameworks for its further investigation.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. The data is sourced from publicly available chemical databases.[1]

PropertyValue
Molecular Formula C₁₆H₁₂O₂
Molecular Weight 236.27 g/mol
IUPAC Name 2,6-dimethylanthracene-9,10-dione
CAS Number 3837-38-5
Canonical SMILES CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)C
InChI Key JQQLIJAFGKWFOY-UHFFFAOYSA-N

Theoretical and Computational Studies

Computational Methodology: Density Functional Theory (DFT)

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations are typically performed using a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)).[2]

Workflow for DFT Analysis:

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output start Molecular Structure (this compound) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_prop optimized_geom Optimized Geometry geom_opt->optimized_geom vibrational_spectra Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra molecular_orbitals Molecular Orbitals electronic_prop->molecular_orbitals reactivity_descriptors Reactivity Descriptors electronic_prop->reactivity_descriptors

Caption: A generalized workflow for DFT calculations on a molecule like this compound.

Predicted Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For related anthraquinone derivatives, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is localized on the electron-deficient quinone moiety.

Table of Computed Properties for this compound (from PubChem): [1]

Computed PropertyValue
XLogP3 4.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 236.08372962 g/mol
Monoisotopic Mass 236.08372962 g/mol
Topological Polar Surface Area 34.1 Ų
Heavy Atom Count 18
Formal Charge 0
Complexity 337
Vibrational Analysis

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies correspond to specific vibrational modes of the molecule, such as C=O stretching, C-C stretching of the aromatic rings, and C-H bending of the methyl groups. A comparison of theoretical and experimental spectra can aid in the structural confirmation of the synthesized compound. For related quinoline derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental vibrational spectra after applying a scaling factor.[3]

Experimental Data

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

¹³C NMR Spectral Data (from PubChem): [1]

While specific peak assignments are not provided in the database, the ¹³C NMR spectrum is available. For similar anthraquinone structures, the carbonyl carbons typically appear in the range of 180-190 ppm, while the aromatic carbons resonate between 120-150 ppm. The methyl carbons would be expected at a much higher field.

Mass Spectrometry Data (from PubChem): [1]

The PubChem entry for this compound includes a GC-MS spectrum, which can be used for its identification.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, a common method for the synthesis of substituted anthraquinones is the Friedel-Crafts acylation followed by cyclization. An attempted synthesis of 9,10-dimethyl-2,6-anthraquinone involved the oxidation of 2,6-dihydroxy-9,10-dimethylanthracene.[4] A plausible synthetic route could also be adapted from the well-documented synthesis of 2,3-dimethylanthraquinone.[5]

Proposed Synthetic Pathway (based on related compounds):

Synthesis_Pathway reagent1 Toluene intermediate 2-(4-methylbenzoyl)benzoic acid reagent1->intermediate AlCl₃ reagent2 Phthalic Anhydride reagent2->intermediate Friedel-Crafts Acylation product 2-Methylanthraquinone intermediate->product H₂SO₄, Heat (Cyclization)

Caption: A general synthetic scheme for a methylanthraquinone, adaptable for the 2,6-isomer.

Detailed Protocol for a Related Compound (2,3-dimethylanthraquinone): [5]

A detailed procedure for the synthesis of the isomeric 2,3-dimethylanthraquinone is available and involves the reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene followed by dehydrogenation.[5] This Diels-Alder reaction approach could potentially be adapted for the synthesis of this compound using appropriately substituted starting materials.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

In Vitro Cytotoxicity Assay

The potential of anthraquinone derivatives as anticancer agents necessitates the evaluation of their cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

Workflow for MTT Assay:

MTT_Assay_Workflow cell_seeding Seed cells in 96-well plate compound_treatment Treat cells with this compound (various concentrations) cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at ~570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC₅₀ value absorbance_reading->data_analysis

Caption: A standard workflow for determining the in vitro cytotoxicity using the MTT assay.

Studies on other dimethoxyhydroquinone derivatives have demonstrated their cytotoxic effects on human tumor cell lines, with the mechanism potentially involving the generation of reactive oxygen species.[6] Similar investigations would be pertinent for this compound.

Potential Applications and Future Directions

The structural features of this compound suggest several potential avenues for research and application:

  • Drug Development: As with many anthraquinone derivatives, it could be investigated for its anticancer, antibacterial, or antiviral properties.[7]

  • Materials Science: The rigid aromatic core makes it a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Catalysis: Anthraquinones can act as redox catalysts in various chemical transformations.

Future research should focus on obtaining detailed experimental data for this compound, including its crystal structure, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities. Furthermore, dedicated theoretical studies employing DFT and other computational methods would provide a deeper understanding of its structure-property relationships and guide the design of novel derivatives with enhanced functionalities.

Conclusion

This technical guide has provided a consolidated overview of the theoretical and computational aspects of this compound. While specific in-depth research on this particular isomer is limited, this document leverages data from public repositories and established methodologies for related compounds to offer a robust framework for its study. The provided tables, workflows, and proposed experimental protocols are intended to facilitate further research into the chemical and biological properties of this compound and to underscore its potential in various scientific and industrial domains. The continued interplay between computational prediction and experimental validation will be crucial in unlocking the full potential of this and other substituted anthraquinones.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dimethylanthraquinone. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral data obtained from computational models. This information is intended to serve as a valuable reference for researchers and scientists engaged in the identification, characterization, and development of anthraquinone-based compounds.

Chemical Structure

This compound is a derivative of anthraquinone with two methyl groups substituted at the 2 and 6 positions of the aromatic rings. Its chemical structure is foundational to interpreting its NMR spectra.

Caption: Chemical Structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that consider the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-1, H-58.19d
H-3, H-78.08s
H-4, H-87.61d
-CH₃ (at C2, C6)2.54s

Disclaimer: Data is predicted and should be used as an estimation. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C-9, C-10)183.2
C-2, C-6145.8
C-4a, C-5a134.9
C-9a, C-10a133.5
C-1, C-5127.3
C-3, C-7126.9
C-4, C-8126.7
-CH₃ (at C2, C6)21.9

Disclaimer: Data is predicted and should be used as an estimation. Experimental verification is recommended.

Experimental Protocols

While the provided data is predicted, a general experimental protocol for acquiring NMR spectra of anthraquinone derivatives is outlined below. This protocol can be adapted for this compound when a physical sample is available.

3.1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be based on the solubility of the compound and its non-interference with the signals of interest.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

  • Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform shimming of the magnetic field to achieve optimal homogeneity and resolution, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • Analysis: Analyze the chemical shifts, multiplicities, coupling constants (for ¹H), and integrals to assign the signals to the respective nuclei in the this compound molecule.

G General Workflow for NMR Analysis of this compound cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Tune Tune and Lock Insert->Tune Shim Shim Magnetic Field Tune->Shim Acquire Acquire 1H and 13C Spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Analyze and Assign Signals Reference->Analyze

Caption: General workflow for NMR analysis.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound for professionals in the fields of chemical research and drug development. The combination of predicted data and standardized experimental protocols offers a robust starting point for the analysis of this and related compounds.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2,6-Dimethylanthraquinone. It details the expected spectral features, a thorough experimental protocol for sample analysis, and a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals engaged in the chemical analysis and characterization of anthraquinone derivatives.

Introduction to the FT-IR Analysis of this compound

This compound is a polycyclic aromatic hydrocarbon derivative. Its molecular structure, characterized by a central quinone ring system and flanking dimethyl-substituted benzene rings, gives rise to a distinctive infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation.

The analysis of the FT-IR spectrum of this compound allows for its identification and the verification of its structural integrity. The key vibrational modes expected in its spectrum include C-H stretching from the aromatic rings and methyl groups, C=O stretching of the quinone, and C=C stretching within the aromatic framework.

Expected FT-IR Spectral Data

While a publicly available, peer-reviewed experimental FT-IR spectrum for this compound with a complete peak listing is not readily accessible in common spectral databases, the expected absorption bands can be predicted based on the known characteristic frequencies of its constituent functional groups. The following table summarizes the anticipated FT-IR peak assignments for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Medium to WeakAromatic C-H Stretching
2975 - 2950Medium to WeakAsymmetric C-H Stretching (Methyl)
2885 - 2860Medium to WeakSymmetric C-H Stretching (Methyl)
1680 - 1660StrongC=O Stretching (Quinone)
1600 - 1585MediumC=C Stretching (Aromatic Ring)
1500 - 1400MediumC=C Stretching (Aromatic Ring)
1470 - 1430MediumAsymmetric C-H Bending (Methyl)
1390 - 1370MediumSymmetric C-H Bending (Methyl)
900 - 675StrongAromatic C-H Out-of-Plane Bending

Note: The exact peak positions and intensities can be influenced by the sample's physical state and the measurement technique.

Experimental Protocol for FT-IR Analysis

The following protocol details the KBr (Potassium Bromide) pellet method, a common technique for acquiring the FT-IR spectrum of a solid sample like this compound.[1]

3.1. Materials and Equipment

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), finely ground and dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

  • Spatula

  • Desiccator

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Thoroughly dry the KBr powder in an oven at approximately 110°C for several hours and store it in a desiccator to prevent moisture absorption. Moisture can lead to broad O-H absorption bands in the spectrum, which may interfere with the sample's peaks.

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.

  • Mixing: Transfer the sample and KBr to the agate mortar and gently grind the mixture until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the powdered mixture into the die of a pellet press. Distribute the powder evenly.

  • Pressing: Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet. A clear pellet indicates good mixing and pressing.

  • Pellet Removal: Carefully remove the KBr pellet from the die.

3.3. Spectral Acquisition

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.[1]

3.4. Data Analysis

  • Peak Identification: Identify the absorption peaks in the spectrum.

  • Peak Assignment: Assign the identified peaks to specific molecular vibrations based on their position and intensity, using correlation tables and spectral databases for reference.

  • Interpretation: Interpret the spectrum to confirm the presence of the expected functional groups and the overall structure of this compound.

Logical Workflow for FT-IR Spectrum Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample handling to final data interpretation and reporting.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample Obtain this compound Sample Grind Grind Sample with KBr Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background Place in Spectrometer Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Peak Frequencies Process->Identify Assign Assign Vibrational Modes Identify->Assign Interpret Interpret Spectrum Assign->Interpret Report Generate Analysis Report Interpret->Report

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the FT-IR spectral analysis of this compound. While an experimental spectrum is not widely available, the predicted peak assignments, coupled with the detailed experimental protocol and logical workflow, offer a robust framework for researchers and professionals. Proper sample preparation and careful spectral interpretation are paramount for obtaining high-quality, reliable data for the identification and characterization of this and other related anthraquinone compounds.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2,6-Dimethylanthraquinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,6-dimethylanthraquinone and its derivatives. Anthraquinone and its derivatives are a class of organic compounds with significant applications in the pharmaceutical industry, dye manufacturing, and materials science. Understanding their electronic absorption properties is crucial for quality control, reaction monitoring, and the development of new applications. This document details their spectral data, outlines experimental protocols for their analysis, and provides a visual representation of the analytical workflow.

Core Concepts in UV-Vis Spectroscopy of Anthraquinones

The UV-Vis absorption spectra of anthraquinone derivatives are characterized by two main types of electronic transitions:

  • π → π* transitions: These are high-intensity absorption bands typically observed in the ultraviolet region. They arise from the excitation of electrons within the delocalized π-system of the aromatic rings.

  • n → π* transitions: These are lower-intensity bands that can extend into the visible region of the spectrum. They result from the excitation of non-bonding electrons located on the oxygen atoms of the carbonyl groups.

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the anthraquinone core. Electron-donating groups (e.g., -OH, -NH2, -OCH3) tend to cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups (e.g., -NO2, -Cl) can lead to a hypsochromic shift (a shift to shorter wavelengths). This phenomenon, known as solvatochromism, is also influenced by the polarity of the solvent used for analysis.[1][2]

Comparative UV-Vis Absorption Data

The following table summarizes the available UV-Vis absorption data for this compound and a selection of its derivatives. This data allows for a direct comparison of the effects of different substituents at the 2 and 6 positions on the electronic absorption properties of the anthraquinone scaffold.

Compound NameSubstituentsSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
2,6-Diaminoanthraquinone2,6-di-NH₂VariousSee Note 1Not Reported[3]
2,6-Dibutoxyanthraquinone2,6-di-O(CH₂)₃CH₃Dichloromethane275, 302, 349Not Reported[4]
2,6-Dihexoxyanthraquinone2,6-di-O(CH₂)₅CH₃Dichloromethane275, 302, 349Not Reported[4]
2,6-Dioctoxyanthraquinone2,6-di-O(CH₂)₇CH₃Dichloromethane275, 302, 349Not Reported[4]
2,6-Didodecyloxyanthraquinone2,6-di-O(CH₂)₁₁CH₃Dichloromethane275, 302, 349Not Reported[4]

Note 1: The absorption maxima of 2,6-diaminoanthraquinone are solvent-dependent. For instance, in dimethylformamide (DMF)-ethanol mixtures, the λmax shifts with the solvent composition.[3]

Experimental Protocols for UV-Vis Spectroscopy

A standardized and meticulous experimental protocol is essential for obtaining accurate and reproducible UV-Vis absorption spectra.

Instrumentation

A double-beam UV-Vis spectrophotometer is recommended for these measurements. The instrument should be equipped with a deuterium lamp for the UV region and a tungsten-halogen lamp for the visible region. Quartz cuvettes with a path length of 1 cm are standard for sample analysis.

Detailed Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of an anthraquinone derivative.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh 1. Accurately weigh the solid sample dissolve 2. Dissolve in a suitable UV-grade solvent (e.g., ethanol, DCM) weigh->dissolve stock 3. Prepare a stock solution of known concentration (e.g., 10⁻³ M) dissolve->stock dilute 4. Perform serial dilutions to obtain a working solution (absorbance 0.1-1.0 AU) stock->dilute warmup 5. Warm up and stabilize the spectrophotometer lamps dilute->warmup baseline 6. Perform a baseline correction with the blank solvent warmup->baseline measure 7. Measure the absorbance of the sample solution baseline->measure identify_lambda 8. Identify the wavelength(s) of maximum absorbance (λmax) measure->identify_lambda calculate_epsilon 9. Calculate molar absorptivity (ε) using the Beer-Lambert Law (A = εcl) identify_lambda->calculate_epsilon

Figure 1. Experimental workflow for UV-Vis spectroscopy of anthraquinone derivatives.
Step-by-Step Procedure

  • Sample Preparation:

    • Accurately weigh a small quantity of the solid this compound or its derivative using an analytical balance.

    • Quantitatively transfer the solid to a volumetric flask.

    • Add a small amount of a suitable UV-grade solvent (e.g., ethanol, methanol, dichloromethane, or dimethyl sulfoxide) to dissolve the compound completely.[5]

    • Once dissolved, dilute the solution to the mark with the same solvent to create a stock solution of a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).[5]

    • From this stock solution, prepare a series of dilutions to obtain a final concentration that yields an absorbance reading between 0.1 and 1.0 absorbance units (AU) for optimal accuracy.[5]

  • Instrument Setup and Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.[3][6]

    • Select the desired wavelength range for the scan (e.g., 200-800 nm).[5]

    • Fill a clean quartz cuvette with the blank solvent (the same solvent used to prepare the sample solutions).

    • Place the blank cuvette in the reference beam path of the spectrophotometer.

    • Fill a matched quartz cuvette with the sample solution and place it in the sample beam path.

    • Perform a baseline correction or "zero" the instrument with the blank cuvette. This subtracts any absorbance from the solvent and the cuvette itself.[6]

    • Initiate the scan to record the absorption spectrum of the sample.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength(s) at which the maximum absorbance occurs (λmax).

    • If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law: A = εcl, where:

      • A is the absorbance at λmax

      • ε is the molar absorptivity (in M⁻¹cm⁻¹)

      • c is the molar concentration of the sample (in M)

      • l is the path length of the cuvette (typically 1 cm)

Logical Relationships in Spectral Interpretation

The interpretation of UV-Vis spectra for anthraquinone derivatives involves understanding the relationship between molecular structure and electronic transitions. The following diagram illustrates this logical relationship.

spectral_interpretation cluster_structure Molecular Structure cluster_transitions Electronic Transitions cluster_spectrum UV-Vis Spectrum core Anthraquinone Core pi_pi π → π* Transitions core->pi_pi n_pi n → π* Transitions core->n_pi substituents Substituent Groups (e.g., -CH₃, -OH, -NH₂) substituents->pi_pi Influences energy gap substituents->n_pi Influences energy gap lambda_max λmax (Wavelength of Maximum Absorbance) pi_pi->lambda_max epsilon ε (Molar Absorptivity) pi_pi->epsilon High intensity n_pi->lambda_max n_pi->epsilon Low intensity

Figure 2. Logical relationship between molecular structure and UV-Vis spectral features.

This guide serves as a foundational resource for professionals working with this compound and its derivatives. Adherence to the detailed experimental protocols and an understanding of the structure-property relationships are paramount for accurate and meaningful spectroscopic analysis.

References

Mass Spectrometry and Fragmentation of 2,6-Dimethylanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis and fragmentation behavior of 2,6-Dimethylanthraquinone. The information herein is curated for professionals in research and drug development who utilize mass spectrometry for molecular characterization. This document outlines the expected fragmentation patterns, presents detailed experimental protocols for analysis, and offers visual representations of the fragmentation pathways.

Introduction

This compound (C₁₆H₁₂O₂) is a derivative of anthraquinone, a core structure in many dyes, pigments, and compounds with pharmacological properties. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various matrices. The molecular weight of this compound is approximately 236.26 g/mol , a key parameter in the interpretation of its mass spectrum.[1]

Mass Spectrometry Data

While the specific mass spectrum for this compound is available in proprietary databases such as the Wiley Registry of Mass Spectral Data (under accession J-58-7519-11), this guide will focus on the predicted fragmentation based on established principles and data from closely related analogs.[1]

Expected Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for anthraquinone derivatives. The primary fragmentation events involve the sequential loss of carbon monoxide (CO) molecules. The presence of methyl groups introduces additional fragmentation possibilities.

The molecular ion peak (M⁺˙) is anticipated to be prominent at an m/z of approximately 236. Subsequent fragmentation is predicted to proceed as follows:

  • Loss of CO: The initial fragmentation is the loss of a neutral carbon monoxide molecule, a hallmark of quinone fragmentation, resulting in a fragment ion at m/z 208.

  • Second Loss of CO: A subsequent loss of a second CO molecule can occur, leading to a fragment at m/z 180.

  • Loss of a Methyl Radical: Fragmentation can also be initiated by the loss of a methyl radical (•CH₃) from the molecular ion, which would produce a fragment at m/z 221. This can then be followed by the loss of CO.

  • Loss of H: Loss of a hydrogen radical to form a stable tropylium-like ion is also a possibility, resulting in a fragment at m/z 235.

Based on the analysis of the structurally similar compound 2-methylanthraquinone, which shows a base peak for the molecular ion and significant peaks corresponding to the loss of CO and H, a similar pattern is expected for this compound.[2]

Quantitative Data Summary (Predicted)

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses for this compound.

Ion DescriptionProposed Formulam/z (Expected)Neutral Loss
Molecular Ion[C₁₆H₁₂O₂]⁺˙236-
Loss of H[C₁₆H₁₁O₂]⁺235H
Loss of Methyl[C₁₅H₉O₂]⁺221CH₃
Loss of CO[C₁₅H₁₂O]⁺˙208CO
Loss of CO and H[C₁₅H₁₁O]⁺207CO, H
Loss of 2CO[C₁₄H₁₂]⁺˙1802CO

Experimental Protocols

Detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided below. These protocols are based on established methods for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • The recommended concentration is approximately 10 µg/mL to achieve an on-column loading of around 10 ng with a 1 µL injection in splitless mode.

  • Ensure the sample is free of particulate matter by centrifugation or filtration before transferring to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 300°C at a rate of 15°C/min.

    • Hold at 300°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for analyzing this compound in complex matrices, offering high sensitivity and selectivity.

1. Sample Preparation:

  • For solid samples, perform a solvent extraction using a polar organic solvent like acetonitrile or methanol. Sonication can enhance extraction efficiency.

  • For liquid samples (e.g., plasma), a protein precipitation step with cold acetonitrile (3:1 solvent to sample ratio) is recommended, followed by centrifugation.

  • The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.

  • Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 50% B.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Triple Quadrupole.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ (m/z 237). Product ions would need to be determined by infusing a standard solution, but would likely correspond to the fragments from the loss of CO and CH₃.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M This compound [C16H12O2]+• m/z = 236 F1 [M - CO]+• [C15H12O]+• m/z = 208 M->F1 - CO F3 [M - CH3]+ [C15H9O2]+ m/z = 221 M->F3 - •CH3 F2 [M - 2CO]+• [C14H12]+• m/z = 180 F1->F2 - CO F4 [M - CH3 - CO]+ [C14H9O]+ m/z = 193 F3->F4 - CO

Caption: Proposed EI fragmentation pathway of this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. While the specific mass spectrum is proprietary, the predicted fragmentation pattern, based on chemical principles and data from analogous compounds, offers a robust framework for its identification and structural analysis. The detailed experimental protocols for GC-MS and LC-MS/MS serve as a practical starting point for researchers to develop and validate their own analytical methods.

References

A Comprehensive Technical Guide to the Crystallographic Analysis of 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,6-Dimethylanthraquinone is a key organic molecule with a rigid polycyclic aromatic framework, making it a valuable building block in the development of functional materials, dyes, and pharmaceutical intermediates. Understanding its three-dimensional atomic arrangement is paramount for rational drug design, predicting material properties, and controlling solid-state packing. This technical guide presents a comprehensive roadmap for the complete crystallographic characterization of this compound, from targeted synthesis and single-crystal cultivation to X-ray diffraction analysis and structural interpretation. While a definitive, publicly accessible crystal structure for this compound is not available at the time of this writing, this document provides the detailed, field-proven methodologies required for its determination. It is designed to serve as an authoritative resource for researchers, chemists, and material scientists, enabling them to execute a successful structure determination project.

Introduction: The Significance of Crystal Structure

In materials science and drug development, the precise arrangement of atoms in a solid-state material—its crystal structure—governs its macroscopic properties. For a molecule like this compound, the crystal structure dictates key parameters such as solubility, melting point, stability, and bioavailability. The absence of defects associated with grain boundaries in a single crystal allows for the measurement of intrinsic material properties.[1] Therefore, determining the single-crystal X-ray structure is not merely an academic exercise; it is a critical step in understanding and engineering the molecule's function.

Anthraquinone derivatives are known to exhibit polymorphism, where a single compound can crystallize into multiple different structures, each with unique properties.[2][3][4] This phenomenon underscores the importance of a rigorous, well-documented approach to crystallization and structure determination to ensure the desired, most stable form is identified and characterized. This guide provides the necessary protocols to achieve this goal.

Synthesis and Single-Crystal Cultivation

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Rationale for Synthesis Route

A common and effective method for synthesizing substituted anthraquinones is the Diels-Alder reaction.[5] For this compound, a plausible and historically validated approach involves the reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene, followed by an oxidative dehydrogenation step. This method is advantageous due to the availability of the starting materials and the generally high yields.

Protocol for Synthesis of this compound
  • Step 1: Diels-Alder Adduct Formation.

    • In a round-bottomed flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone (1.0 eq) and 2,3-dimethyl-1,3-butadiene (1.2 eq) in ethanol.

    • Reflux the solution for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the tetrahydroanthraquinone adduct.

    • Filter the crystalline product, wash with cold ethanol, and dry under vacuum. The purity at this stage is crucial for successful crystal growth later.[6]

  • Step 2: Oxidative Dehydrogenation.

    • Dissolve the dried adduct in a 5% ethanolic potassium hydroxide solution in a three-necked flask.

    • Bubble a steady stream of air through the solution at room temperature for approximately 24 hours. The solution will typically change color as the oxidation proceeds.

    • The this compound product will precipitate from the solution.

    • Filter the solid, wash thoroughly with water, then ethanol to remove residual base and impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., toluene or a mixture of ethanol/DMF) to achieve high purity (>99%).

Single-Crystal Growth: The Key to Diffraction

Obtaining a high-quality single crystal is the most critical and often the most challenging step.[7] For organic molecules like this compound, which are soluble in organic solvents, the slow evaporation method is the most reliable.[2]

Causality: The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered, crystalline lattice slowly. Rapid precipitation leads to the formation of many small, imperfect crystallites (polycrystalline powder), which are unsuitable for single-crystal X-ray diffraction. Slow solvent evaporation provides the necessary time for molecules to deposit onto a growing crystal face in a thermodynamically favorable, ordered manner.

Protocol for Slow Evaporation:

  • Solvent Selection: Choose a solvent in which this compound is moderately soluble. High solubility often leads to very small crystals, while very low solubility can make the process impractically slow. Toluene, ethyl acetate, or acetone are excellent starting points.

  • Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Ensure the solution is free of dust or other particulate matter by filtering it through a syringe filter into a clean, small vial.

  • Evaporation: Cover the vial with a cap, and pierce the cap with one or two small holes using a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.

  • Patience: Allow the solvent to evaporate over several days to weeks. Monitor the vial periodically for the formation of small, transparent crystals with well-defined facets.

X-ray Crystallographic Analysis

Once suitable crystals are obtained, the process of determining the molecular structure via X-ray diffraction can begin. This is a non-destructive technique that provides the definitive three-dimensional structure of a molecule.[8]

Experimental Workflow for Structure Determination

The workflow from crystal to final structure is a systematic process involving several key stages.

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Single Crystal Selection Mount Crystal Mounting Crystal->Mount Diffractometer Data Collection (X-ray Diffractometer) Mount->Diffractometer Process Data Processing (Integration & Scaling) Diffractometer->Process Raw Diffraction Data Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Output Refine->Validate

Caption: Workflow for single-crystal X-ray structure determination.

Detailed Protocol for Data Collection and Refinement
  • Crystal Selection and Mounting:

    • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) that is transparent and free of cracks or defects.

    • Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal. Rationale: At low temperatures, atomic thermal vibrations are minimized, leading to sharper diffraction spots and a more precise final structure.

    • An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. The intensity and position of each diffracted spot are recorded by a detector.

  • Data Processing:

    • The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the intensity of each reflection and applying corrections for factors like Lorentz-polarization effects and absorption.

  • Structure Solution and Refinement:

    • The processed data is used to solve the "phase problem." For small molecules like this compound, direct methods are typically employed to generate an initial electron density map.[7]

    • From this initial map, a molecular model is built. This model is then refined against the experimental data using least-squares algorithms (e.g., using SHELXL). This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

    • The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic sensibility. The final output is a Crystallographic Information File (CIF).

Anticipated Crystallographic Data and Structural Interpretation

While the experimental data is not yet available, we can anticipate the key information that a successful structure determination will yield. This data would be presented in a standardized tabular format.

Hypothetical Crystallographic Data Table
ParameterExpected Value / Information
Chemical Formula C₁₆H₁₂O₂
Formula Weight 236.26 g/mol [8]
Crystal System Likely Monoclinic or Orthorhombic
Space Group To be determined (e.g., P2₁/c, P-1, Pbca)
a, b, c (Å) To be determined
α, β, γ (°) To be determined
Volume (ų) To be determined
Z Number of molecules in the unit cell (e.g., 2, 4, or 8)
Density (calculated) To be determined
Radiation type Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature (K) 100 K
Final R indices R1 < 0.05 for a well-refined structure
Goodness-of-fit (S) ~1.0
Structural Analysis and Insights

The final CIF file would allow for a detailed analysis of the molecular and supramolecular structure:

  • Molecular Geometry: The planarity of the anthraquinone core can be confirmed. Bond lengths and angles can be compared to those of related structures to understand the electronic effects of the methyl substituents.[9][10]

  • Intermolecular Interactions: The crystal packing will be stabilized by a network of non-covalent interactions. Key interactions to look for include:

    • π-π Stacking: The planar aromatic cores are likely to stack with each other, influencing the electronic properties of the material.

    • C-H···O Hydrogen Bonds: Weak hydrogen bonds between the methyl or aromatic C-H groups and the carbonyl oxygen atoms are expected to play a significant role in directing the crystal packing.

  • Polymorphism: The determined crystal structure would represent one possible polymorph. Performing crystallization experiments under different conditions (e.g., different solvents, temperatures) could potentially yield other polymorphs, which could then be compared to understand structure-property relationships.[7]

Conclusion

The determination of the single-crystal structure of this compound is an essential step towards its full characterization and application. This guide provides a robust, scientifically-grounded framework for achieving this goal. By following the detailed protocols for synthesis, crystal growth, and X-ray diffraction analysis, researchers can confidently undertake this project, generate a high-quality crystal structure, and unlock the valuable insights contained within its three-dimensional atomic arrangement. The resulting data will be a crucial contribution to the fields of chemistry, materials science, and pharmaceutical development.

References

The Redox Potential of 2,6-Dimethylanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of 2,6-dimethylanthraquinone, a derivative of the anthraquinone core structure. This document collates available data, outlines experimental methodologies for its determination, and presents relevant reaction pathways. The information is intended to support research and development activities where the electrochemical properties of anthraquinone-based molecules are of interest, particularly in fields such as materials science and energy storage.

Introduction to this compound and its Redox Chemistry

This compound is an organic compound featuring the anthraquinone scaffold with two methyl groups substituted at the 2 and 6 positions. The core anthraquinone structure is redox-active, capable of undergoing reversible two-electron, two-proton reduction to form the corresponding hydroquinone. This electrochemical behavior is central to the diverse applications of anthraquinone derivatives.

The substitution pattern on the anthraquinone ring system significantly influences its electronic properties, including the redox potential. The introduction of electron-donating groups, such as methyl groups, is known to affect the reduction potential of the molecule. Computational studies suggest that the methylation of anthraquinone can modulate its reduction window. For instance, a complete methylation of the anthraquinone core has been predicted to improve its reduction window by approximately 0.4 V.[1][2]

Redox Potential Data

CompoundFirst Reduction Potential (E½) (V vs. Fc/Fc+)Second Reduction Potential (E½) (V vs. Fc/Fc+)Solvent/ElectrolyteReference
Anthraquinone-1.05-1.55Dichloromethane / 0.1 M Bu₄NBF₄[3]
1-Phenoxyanthraquinone-1.04-1.56Dichloromethane / 0.1 M Bu₄NBF₄[3]
2-Phenoxyanthraquinone-1.02-1.53Dichloromethane / 0.1 M Bu₄NBF₄[3]
1,5-Dihydroxyanthraquinone-0.73-1.33N,N-dimethylformamide / 0.1 M TBAPF₆[4]
2,6-Diaminoanthraquinone-1.44-1.89N,N-dimethylformamide / 0.1 M TBAPF₆[4]

Note: The redox potential is sensitive to the solvent, electrolyte, and reference electrode used. The data presented here is for comparative purposes.

Experimental Determination of Redox Potential

The primary technique for determining the redox potential of compounds like this compound is Cyclic Voltammetry (CV) . This electrochemical method measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.

Experimental Protocol for Cyclic Voltammetry

The following is a generalized protocol for the determination of the redox potential of this compound, adapted from standard electrochemical procedures for anthraquinone derivatives.

3.1.1. Materials and Reagents

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or N,N-Dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄))

  • Ferrocene (for use as an internal standard)

  • High purity inert gas (e.g., Argon or Nitrogen)

3.1.2. Instrumentation

  • Potentiostat with a three-electrode setup:

    • Working Electrode: Glassy carbon electrode

    • Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) or Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum wire

3.1.3. Procedure

  • Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in the chosen anhydrous solvent containing the supporting electrolyte (0.1 M).

  • Deoxygenation: Purge the electrochemical cell containing the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface. Rinse it thoroughly with the solvent and dry it before use.

  • Cyclic Voltammetry Measurement:

    • Immerse the three electrodes into the solution.

    • Record a background CV of the solvent and electrolyte solution to identify any interfering redox processes.

    • Perform the CV measurement of the this compound solution. A typical potential window for anthraquinones is from 0 V to -2.0 V.

    • Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility of the redox process.

  • Internal Standard: After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution and record its CV. The well-defined and stable redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple (E½ = +0.64 V vs. SHE) allows for accurate calibration of the reference electrode.[4]

  • Data Analysis:

    • Determine the half-wave potentials (E½) for the reduction peaks of this compound from the cyclic voltammograms. The E½ value is calculated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials.

    • Reference the obtained potentials to the Fc/Fc⁺ couple.

Visualizations

Redox Reaction of Anthraquinone

The fundamental redox transformation of the anthraquinone core involves a two-electron, two-proton process.

G AQ Anthraquinone (Oxidized Form) AQH2 Hydroquinone (Reduced Form) AQ->AQH2 + 2e- + 2H+ AQH2->AQ - 2e- - 2H+

Caption: General two-electron, two-proton redox reaction of the anthraquinone core.

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the key steps in the experimental workflow for determining the redox potential using cyclic voltammetry.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Solution (Analyte + Electrolyte + Solvent) B Deoxygenate (Inert Gas Purge) A->B C Prepare Electrodes (Polish & Clean) B->C D Assemble Three-Electrode Cell C->D E Run Cyclic Voltammetry D->E F Add Internal Standard (Ferrocene) & Rerun E->F G Determine Half-Wave Potentials (E½) F->G H Calibrate against Fc/Fc+ G->H I Report Redox Potential H->I

Caption: Workflow for determining redox potential via cyclic voltammetry.

Conclusion

The redox potential of this compound is a key parameter governing its suitability for various applications, particularly in the development of organic electronic materials and energy storage systems. While direct experimental data for this specific molecule is scarce, its electrochemical properties can be reliably investigated using cyclic voltammetry. The provided protocol offers a robust framework for such determinations. The influence of the methyl substituents is expected to shift the redox potential relative to the parent anthraquinone, a factor that can be leveraged in the rational design of new redox-active materials. Further experimental and computational studies are encouraged to precisely quantify the redox potential of this compound and to fully elucidate its electrochemical behavior.

References

Methodological & Application

High-Yield Synthesis of 2,6-Dimethylanthraquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2,6-Dimethylanthraquinone, a valuable intermediate in the synthesis of various dyes, pigments, and pharmacologically active molecules. The primary method detailed is a robust two-step process involving an initial Friedel-Crafts acylation followed by an acid-catalyzed cyclization and subsequent dehydrogenation. An alternative theoretical approach via a Diels-Alder reaction is also discussed.

Method 1: Friedel-Crafts Acylation and Cyclization Pathway

This is the most direct and well-documented method for the synthesis of this compound. The pathway involves two key steps:

  • Friedel-Crafts Acylation: Reaction of p-xylene with phthalic anhydride in the presence of a Lewis acid catalyst to yield 2-(2,5-dimethylbenzoyl)benzoic acid.

  • Intramolecular Cyclization & Dehydrogenation: The resulting keto acid is then cyclized and aromatized to form this compound.

Diagram of the Friedel-Crafts Synthesis Pathway

G p-Xylene p-Xylene Friedel_Crafts Friedel-Crafts Acylation p-Xylene->Friedel_Crafts Phthalic_Anhydride Phthalic_Anhydride Phthalic_Anhydride->Friedel_Crafts Intermediate 2-(2,5-dimethylbenzoyl)benzoic acid Friedel_Crafts->Intermediate  Lewis Acid (e.g., AlCl3) Cyclization Intramolecular Cyclization & Dehydrogenation Intermediate->Cyclization  Strong Acid (e.g., H2SO4 or PPA) Product This compound Cyclization->Product

Caption: Friedel-Crafts pathway to this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,5-dimethylbenzoyl)benzoic acid via Friedel-Crafts Acylation

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials:

  • p-Xylene

  • Phthalic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a gas trap (to absorb evolved HCl), add anhydrous dichloromethane.

  • To the stirred solvent, carefully add anhydrous aluminum chloride in portions. The mixture may warm up slightly.

  • Add phthalic anhydride to the suspension.

  • Slowly add p-xylene dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously until the orange/red complex decomposes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with distilled water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid product.

  • The aqueous bicarbonate layer is then carefully acidified with concentrated HCl until no more precipitate is formed.

  • Collect the precipitated 2-(2,5-dimethylbenzoyl)benzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Protocol 1:

Reactant/ProductMolar Mass ( g/mol )Amount (molar eq.)Typical Yield (%)
p-Xylene106.171.1-
Phthalic anhydride148.121.0-
Anhydrous Aluminum Chloride133.342.2-
2-(2,5-dimethylbenzoyl)benzoic acid254.28-85-95

Protocol 2: Intramolecular Cyclization and Dehydrogenation to this compound

This protocol employs a strong acid to catalyze the intramolecular cyclization, followed by an in-situ or separate dehydrogenation step.

Materials:

  • 2-(2,5-dimethylbenzoyl)benzoic acid

  • Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

  • Oxidizing agent (e.g., air, oxygen, or a chemical oxidant like DDQ)

  • Distilled water

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol or acetic acid for recrystallization

  • Round-bottom flask with a gas inlet (if using air/oxygen)

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Place 2-(2,5-dimethylbenzoyl)benzoic acid in a clean, dry round-bottom flask.

  • Carefully add concentrated sulfuric acid or polyphosphoric acid to the flask with stirring.

  • Heat the mixture to 100-120 °C for 2-4 hours. The color of the solution should darken.

  • If dehydrogenation is to be performed in situ with air or oxygen, bubble a slow stream of the gas through the hot reaction mixture.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitate of crude this compound is collected by vacuum filtration.

  • Wash the solid thoroughly with water until the washings are neutral, then with a dilute sodium bicarbonate solution, and finally with water again.

  • Dry the crude product.

  • Recrystallize the crude this compound from a suitable solvent such as ethanol or glacial acetic acid to obtain a purified product.

Quantitative Data for Protocol 2:

Reactant/ProductMolar Mass ( g/mol )Amount (molar eq.)Typical Yield (%)
2-(2,5-dimethylbenzoyl)benzoic acid254.281.0-
This compound236.27-90-98

Method 2: Diels-Alder Reaction Pathway (Theoretical)

Diagram of a General Diels-Alder Synthesis of a Dimethylanthraquinone Isomer

G 1,4-Naphthoquinone 1,4-Naphthoquinone Diels_Alder Diels-Alder Reaction 1,4-Naphthoquinone->Diels_Alder 2,3-Dimethyl-1,3-butadiene 2,3-Dimethyl-1,3-butadiene 2,3-Dimethyl-1,3-butadiene->Diels_Alder Adduct Tetrahydroanthracenedione Intermediate Diels_Alder->Adduct  Heat Oxidation Oxidation/ Dehydrogenation Adduct->Oxidation  Air/Base Product 2,3-Dimethylanthraquinone Oxidation->Product

Caption: Diels-Alder pathway to a dimethylanthraquinone isomer.

Protocol 3: Synthesis of 2,3-Dimethylanthraquinone via Diels-Alder Reaction

This protocol provides a high-yield synthesis of the 2,3-isomer and is included to illustrate the Diels-Alder methodology.

Materials:

  • 1,4-Naphthoquinone

  • 2,3-Dimethyl-1,3-butadiene

  • Ethanol

  • Potassium hydroxide (KOH)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 1,4-naphthoquinone in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add 2,3-dimethyl-1,3-butadiene to the solution.

  • Heat the mixture to reflux for 5-6 hours.

  • Cool the reaction mixture in an ice bath to crystallize the Diels-Alder adduct.

  • Collect the adduct by vacuum filtration and wash with cold ethanol.

  • For the dehydrogenation step, dissolve the adduct in an ethanolic potassium hydroxide solution.

  • Bubble air through the solution at room temperature for 24 hours. The color of the solution will change from green to yellow.

  • Collect the precipitated 2,3-dimethylanthraquinone by vacuum filtration.

  • Wash the product with water, then with a small amount of cold ethanol, and dry.

Quantitative Data for Protocol 3:

Reactant/ProductMolar Mass ( g/mol )Amount (molar eq.)Typical Overall Yield (%)
1,4-Naphthoquinone158.151.0-
2,3-Dimethyl-1,3-butadiene82.141.1-
2,3-Dimethylanthraquinone236.27-~90

Summary of Synthetic Methods

MethodKey Starting MaterialsKey StepsTypical Overall YieldAdvantagesDisadvantages
Friedel-Crafts Acylation p-Xylene, Phthalic anhydrideAcylation, Cyclization, DehydrogenationHigh ( >80%)Readily available starting materials, straightforward reaction pathway.Use of stoichiometric Lewis acids and strong acids, potential for isomers.
Diels-Alder Reaction (Theoretical for 2,6-isomer) A substituted benzoquinone and a substituted dieneDouble Diels-Alder, OxidationPotentially highAtom-economical, good control over regiochemistry with appropriate substrates.Synthesis of suitable starting materials may be complex.

Note: The yields provided are typical and may vary depending on the specific reaction conditions, scale, and purification methods employed. Optimization of reaction parameters is recommended to achieve the highest possible yields.

Introduction: The Anthraquinone Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Friedel-Crafts Synthesis of Substituted Anthraquinones for Therapeutic Discovery

Anthraquinones represent a class of aromatic compounds built on the 9,10-dioxoanthracene core. This rigid, planar tricyclic system is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Their biological significance is vast, with derivatives demonstrating potent antibacterial, antiviral, and anti-inflammatory properties.[3] Most notably, the anthraquinone framework is central to several clinically approved anticancer agents, including doxorubicin, daunorubicin, and mitoxantrone.[1][4] These molecules primarily exert their cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[5][6]

The growing interest in novel therapeutics, particularly for combating drug-resistant cancers, has intensified research into new anthraquinone derivatives.[1][2] Chemical synthesis provides a vital alternative to natural isolation, allowing for systematic structural modifications to enhance potency, improve selectivity, and reduce toxicity.[2][4]

Among the synthetic methodologies available, the Friedel-Crafts reaction remains a cornerstone for constructing the anthraquinone core.[7][8] This robust and versatile approach, developed in the 19th century, provides a reliable pathway to a wide array of substituted anthraquinones, making it an indispensable tool for researchers in organic synthesis and drug discovery.[9] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and practical insights for the successful synthesis, purification, and characterization of substituted anthraquinones.

Theoretical Framework: A Two-Step Electrophilic Aromatic Substitution Pathway

The classical Friedel-Crafts synthesis of anthraquinones is a two-stage process: an intermolecular acylation followed by an intramolecular cyclization.[7][10] This pathway allows for the convergent assembly of the tricyclic system from readily available aromatic precursors.

Step 1: Intermolecular Friedel-Crafts Acylation

The synthesis begins with the electrophilic aromatic substitution reaction between a substituted benzene (the nucleophile) and phthalic anhydride (the electrophile precursor).[10][11] The reaction is mediated by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[12][13]

The mechanism proceeds through several key events:

  • Activation of Phthalic Anhydride: The Lewis acid coordinates to one of the carbonyl oxygens of phthalic anhydride, polarizing the carbonyl group and making the carbonyl carbon highly electrophilic.

  • Formation of the Acylium Ion: This coordination facilitates the opening of the anhydride ring upon attack by the aromatic substrate, leading to the formation of a resonance-stabilized acylium ion intermediate.[14]

  • Electrophilic Attack: The electron-rich substituted benzene attacks the electrophilic acylium ion, forming a sigma complex (or arenium ion).[14]

  • Rearomatization: A base, typically AlCl₄⁻, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the primary product: a 2-(aroyl)benzoic acid.[9]

A critical aspect of this reaction is the stoichiometry of the Lewis acid. Unlike Friedel-Crafts alkylations, which can be catalytic, acylations require at least a stoichiometric amount of AlCl₃. This is because the ketone product formed is a Lewis base that forms a stable complex with the AlCl₃, effectively sequestering it and preventing it from acting as a catalyst for further reactions.[9]

Step 2: Intramolecular Cyclization (Ring Closure)

The 2-(aroyl)benzoic acid intermediate is then subjected to intramolecular cyclization to construct the central quinone ring. This step is typically achieved by heating the intermediate in a strong dehydrating protic acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[7][15][16] The strong acid protonates the carboxylic acid group, facilitating an intramolecular electrophilic attack of the resulting acylium species onto the adjacent aromatic ring, followed by dehydration to yield the final, stable anthraquinone product.

Visualizing the Synthesis

Reaction Mechanism

Friedel_Crafts_Anthraquinone_Synthesis General Mechanism for Anthraquinone Synthesis sub_benzene Substituted Benzene sub_benzene->p1 phthalic_anhydride Phthalic Anhydride phthalic_anhydride->p1 intermediate 2-(Aroyl)benzoic Acid Intermediate intermediate->p2 product Substituted Anthraquinone p1->intermediate Step 1: Acylation AlCl₃, Solvent p2->product Step 2: Cyclization Conc. H₂SO₄, Heat

Caption: General two-step Friedel-Crafts synthesis of substituted anthraquinones.

Experimental Workflow

G start Start: Reagents & Glassware acylation Step 1: Friedel-Crafts Acylation (Substituted Benzene + Phthalic Anhydride + AlCl₃) start->acylation workup1 Workup 1: Quench with Ice/HCl & Isolate Intermediate acylation->workup1 intermediate Crude 2-(Aroyl)benzoic Acid workup1->intermediate cyclization Step 2: Intramolecular Cyclization (Dissolve in Conc. H₂SO₄ & Heat) intermediate->cyclization workup2 Workup 2: Quench onto Ice & Isolate Crude Product cyclization->workup2 crude_product Crude Substituted Anthraquinone workup2->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product: Pure Substituted Anthraquinone characterization->final_product

Caption: Workflow for the synthesis, purification, and analysis of anthraquinones.

Detailed Experimental Protocols

This section details a representative synthesis of 2-isopropylanthraquinone, adapted from established procedures.[10][17]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Anhydrous aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Concentrated sulfuric acid (H₂SO₄) is a strong acid and oxidant. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Organic solvents like dichloromethane are volatile and potentially harmful. Avoid inhalation and skin contact.

Protocol 1: Synthesis of 2-(4-isopropylbenzoyl)benzoic acid (Acylation)
ParameterValue/DescriptionSource
Reactants Phthalic Anhydride (1.0 eq.), 1,3-Diisopropylbenzene (1.05 eq.), Anhydrous AlCl₃ (2.2 eq.)[10]
Solvent Dry Dichloromethane (CH₂Cl₂)[10]
Temperature 0 °C to Reflux (~40 °C)[10]
Reaction Time ~1-2 hours[10]
Typical Yield ~90-95% (crude mixture of isomers)[10]

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Reagent Addition: To the flask, add phthalic anhydride (1.0 eq) and dry dichloromethane. Stir to dissolve/suspend. Carefully add anhydrous AlCl₃ (2.2 eq) in portions. The mixture will warm and may change color.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Add 1,3-diisopropylbenzene (1.05 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(aroyl)benzoic acid intermediate as a solid or viscous oil. This crude product can often be used directly in the next step.

Protocol 2: Synthesis of 2-isopropylanthraquinone (Cyclization)
ParameterValue/DescriptionSource
Reactant Crude 2-(aroyl)benzoic acid from Protocol 1
Reagent Concentrated Sulfuric Acid (H₂SO₄) or 4% Oleum[10]
Temperature 95-155 °C
Reaction Time 10 min to 2 hours
Typical Yield ~50-65% (after purification)[10]

Procedure:

  • Setup: Place the crude 2-(aroyl)benzoic acid in a clean, dry round-bottom flask with a magnetic stirrer.

  • Acid Addition: Carefully add concentrated sulfuric acid (or oleum) to the flask. Stir the mixture gently.

  • Reaction: Heat the mixture in a preheated sand or oil bath to the target temperature (e.g., 95-120 °C). Stir vigorously for the specified time. Monitor the disappearance of the starting material by TLC.[16]

  • Workup: Allow the reaction mixture to cool slightly before carefully pouring it onto a large amount of crushed ice in a beaker with constant stirring. The anthraquinone product will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the crude product in a vacuum oven to remove residual water.

Protocol 3: Purification and Characterization

Purification:

  • Recrystallization: The crude anthraquinone can be purified by recrystallization from a suitable solvent like ethanol, acetic acid, or toluene.

  • Column Chromatography: For mixtures of isomers or stubborn impurities, purification by column chromatography on silica gel is highly effective.[3] A common eluent system is a gradient of ethyl acetate in hexane.

Characterization: The identity and purity of the synthesized anthraquinone should be confirmed using standard spectroscopic techniques.[5][18]

TechniqueExpected Observations for Substituted AnthraquinonesSource
¹H NMR Aromatic protons typically appear in the δ 7.5-8.5 ppm region. Signals corresponding to the substituents will also be present.[3]
¹³C NMR Carbonyl carbons (C=O) are characteristic and appear far downfield (~180-185 ppm). Aromatic carbons appear in the δ 125-150 ppm range.[3]
Mass Spec (MS) The molecular ion peak (M⁺) should be prominent. Common fragmentation patterns include the loss of one or two molecules of carbon monoxide (CO).[18]
FT-IR A strong absorption band for the quinone carbonyl (C=O) stretch is expected around 1670-1680 cm⁻¹. C=C aromatic stretches will appear around 1580-1600 cm⁻¹.[5]
UV-Vis Anthraquinones exhibit characteristic high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions that can extend into the visible region.[18]

Challenges and Troubleshooting

The Friedel-Crafts synthesis, while robust, is not without its challenges. Isomer formation and substituent migration are known issues, particularly with alkylated benzenes.[10][17]

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Acylation - Inactive (hydrated) AlCl₃.- Insufficient amount of AlCl₃.- Reaction temperature too low.- Use fresh, finely powdered anhydrous AlCl₃.- Ensure at least 2.1 molar equivalents are used.- Ensure the reaction reaches reflux to drive it to completion.
Formation of Multiple Isomers - The substituted benzene has multiple positions available for acylation (e.g., meta-substituted benzenes).- This is inherent to the substrate. Isomers must be separated by careful column chromatography or fractional crystallization.
Substituent Migration - Isopropyl or other alkyl groups can rearrange or migrate under the strong acidic conditions.[10][17]- Use milder reaction conditions if possible.- Be prepared to isolate and characterize multiple products.
Incomplete Cyclization - Insufficient heating (time or temperature).- Deactivated aromatic ring on the intermediate.- Increase reaction time or temperature.- Use a stronger acid system like oleum or polyphosphoric acid (PPA).
Difficult Purification - Products are often high-melting, sparingly soluble solids.- Use high-boiling point solvents like toluene or DMF for recrystallization.- Column chromatography may require polar solvent systems.

Conclusion: A Versatile Tool for Drug Discovery

The Friedel-Crafts synthesis remains a powerful and adaptable method for accessing the anthraquinone core structure. Its tolerance for a variety of substituted aromatic starting materials allows for the generation of diverse libraries of compounds for biological screening.[8][19] For researchers and scientists in drug development, a thorough understanding of its mechanism, practical protocols, and potential pitfalls is essential for leveraging this classic reaction to create the next generation of anthraquinone-based therapeutics.[20][21] By carefully controlling reaction conditions and employing modern purification and characterization techniques, this synthetic route provides a direct and efficient entry into a class of molecules with profound therapeutic potential.

References

Application Notes & Protocols: Synthesis of Dimethylanthraquinones via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide for the synthesis of dimethylanthraquinones, focusing on a robust two-step protocol centered around the Diels-Alder reaction. The primary exemplar for this guide is the synthesis of 2,3-Dimethylanthraquinone , a well-documented and high-yield procedure that serves as a foundational model for this class of compounds. We will delve into the mechanistic underpinnings of the [4+2] cycloaddition, provide a validated, step-by-step experimental protocol from starting materials to purified product, and discuss the critical parameters that ensure reaction success and reproducibility. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a practical and scientifically grounded approach to constructing the anthraquinone scaffold.

Introduction: The Strategic Value of the Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, prized for its ability to form six-membered rings with exceptional stereo- and regiochemical control.[1][2] At its core, it is a pericyclic, concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile.[1][3] This powerful carbon-carbon bond-forming reaction allows for the rapid construction of molecular complexity from relatively simple precursors, making it an indispensable tool in the synthesis of natural products and novel materials.[1][2]

Quinones are particularly effective dienophiles in Diels-Alder reactions, a fact established by the seminal work of Otto Diels and Kurt Alder themselves.[2] Their electron-deficient nature makes them highly reactive towards electron-rich dienes, providing a direct and efficient pathway to the hydroanthraquinone core, which can be subsequently aromatized. This strategy is widely employed for the synthesis of a variety of substituted anthraquinone derivatives.[4][5]

While the direct synthesis of asymmetrically substituted anthraquinones like the 2,6-isomer via a standard Diels-Alder approach is complex and often requires multi-step precursor synthesis, the reaction of 1,4-naphthoquinone (dienophile) with 2,3-dimethyl-1,3-butadiene (diene) provides a high-yield and unambiguous route to 2,3-Dimethylanthraquinone. This protocol serves as an excellent and authoritative illustration of the methodology.

Reaction Schematics and Mechanism

The synthesis proceeds in two distinct stages:

  • Diels-Alder Cycloaddition: Formation of the initial adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione.

  • Oxidative Dehydrogenation: Aromatization of the adduct to yield the final product, 2,3-Dimethylanthraquinone.

Overall Reaction Workflow

G cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Oxidative Dehydrogenation Naphthoquinone 1,4-Naphthoquinone Adduct Tetrahydro-dimethyl- anthracenedione Adduct Naphthoquinone->Adduct + Reflux Butadiene 2,3-Dimethyl- 1,3-butadiene Butadiene->Adduct Adduct_ref Adduct FinalProduct 2,3-Dimethylanthraquinone Adduct_ref->FinalProduct  [O] (Air, KOH/EtOH)

Caption: Two-step synthesis of 2,3-Dimethylanthraquinone.

Mechanistic Insight: The [4+2] Cycloaddition

The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[3] This avoids charged intermediates and contributes to the high stereospecificity of the reaction. The electron-withdrawing carbonyl groups on the 1,4-naphthoquinone lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), while the electron-donating methyl groups on the 2,3-dimethyl-1,3-butadiene raise the energy of its Highest Occupied Molecular Orbital (HOMO). This small HOMO-LUMO energy gap facilitates a favorable orbital interaction, driving the reaction forward.

Caption: Concerted mechanism of the Diels-Alder cycloaddition.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis. It is critical to perform a thorough risk assessment before beginning any chemical synthesis.[6]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.Supplier Notes
1,4-Naphthoquinone158.166.33 g0.0401.0>98%, TCI America[7]
2,3-Dimethyl-1,3-butadiene82.144.95 mL (3.62 g)0.0441.198%, Alfa Aesar[7]
Ethanol (200 proof)46.07100 mL-SolventPharmco[7]
Potassium Hydroxide (KOH)56.1130 g-For Step 2ACS Grade
Ethanol (95%)-570 g-For Step 2ACS Grade
Protocol Part A: Diels-Alder Adduct Formation

Causality: This step uses thermal energy (reflux) to overcome the activation energy of the cycloaddition. A slight excess of the more volatile diene is used to ensure complete consumption of the naphthoquinone. Ethanol is an excellent solvent as it dissolves the reactants well and has a suitable boiling point for reflux.[6][7]

  • Setup: Equip a 250 mL round-bottomed flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: To the flask, add 1,4-naphthoquinone (6.33 g, 40 mmol) and ethanol (100 mL). Stir the solution.[7]

  • Diene Addition: Using a syringe, add 2,3-dimethyl-1,3-butadiene (4.95 mL, 44 mmol) to the stirred solution.[7]

  • Reaction: Heat the mixture to reflux (approximately 80 °C) using a heating mantle. Continue stirring under reflux for 12 hours. The reaction is typically left overnight.[7]

  • Crystallization: After the reflux period, remove the flask from the heat and allow it to cool for approximately 15 minutes at room temperature. The product, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, should begin to crystallize as a light-colored solid.[7]

  • Isolation: To maximize crystal formation, place the flask in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the solid to a constant weight. The expected yield of the adduct is typically very high, around 95-99%.[6][7] The product should be a light gray or sand-colored solid with a melting point of 147–149 °C.[6][7]

Protocol Part B: Oxidative Dehydrogenation to 2,3-Dimethylanthraquinone

Causality: The dehydrogenation step converts the non-aromatic cycloadduct into the thermodynamically stable aromatic anthraquinone system. This is an oxidation reaction. In this protocol, atmospheric oxygen serves as the oxidant. The reaction is performed in an ethanolic potassium hydroxide solution, where the base facilitates the enolization and subsequent oxidation steps, which proceed readily.[6]

  • Solution Preparation: Prepare a 5% ethanolic potassium hydroxide solution by dissolving KOH (30 g) in 95% ethanol (570 g).[6]

  • Setup: In a 1 L three-necked flask equipped with a reflux condenser and a gas inlet tube (that reaches below the surface of the liquid), dissolve the adduct from Part A (e.g., 40 g) in 600 mL of the prepared 5% ethanolic KOH solution.[6]

  • Oxidation: Bubble a steady stream of air through the solution via the gas inlet tube. The reaction is exothermic, and the initial green color of the solution will gradually change to yellow. Continue bubbling air through the solution for 24 hours.[6]

  • Isolation: After 24 hours, the yellow 2,3-Dimethylanthraquinone will have precipitated. Filter the solid product with suction using a Büchner funnel.

  • Washing and Purification: Wash the collected yellow solid sequentially with 200 mL of water, 100 mL of ethanol, and finally 50 mL of ether to remove residual base and organic impurities.[6]

  • Drying: Dry the purified 2,3-Dimethylanthraquinone. The final product should be a yellow crystalline solid. If needed, the product can be further purified by recrystallization from a solvent like ethanol or acetone.[6]

Safety and Handling

  • 1,4-Naphthoquinone: Is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • 2,3-Dimethyl-1,3-butadiene: Is flammable. Keep away from ignition sources.

  • Potassium Hydroxide: Is highly corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethanol: Is a flammable liquid.

  • 2,6-Dimethylanthraquinone (and related compounds): May cause skin and serious eye irritation, as well as respiratory irritation. Avoid breathing dust.[8] Always handle the final product with appropriate PPE in a well-ventilated area.[8]

Concluding Remarks

The Diels-Alder reaction provides a powerful and reliable method for the synthesis of the anthraquinone core. The two-step procedure outlined here for 2,3-Dimethylanthraquinone is a high-yield, robust, and well-documented protocol that serves as a valuable model for researchers. By understanding the underlying mechanism and the rationale for each experimental parameter, scientists can effectively apply and adapt this methodology for the development of a wide range of functionalized anthraquinone derivatives for applications in drug discovery, dye chemistry, and materials science.

References

Application Note: A Practical Guide to the Purification of Crude 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Purity

2,6-Dimethylanthraquinone (2,6-DMAQ) is a polycyclic aromatic hydrocarbon, a derivative of anthraquinone, which serves as a fundamental building block in the synthesis of various functional materials and dyes. Its chemical structure is C₁₆H₁₂O₂[1]. The utility of 2,6-DMAQ in research and development, including its use as a laboratory chemical, is critically dependent on its purity[2].

Synthesized 2,6-DMAQ is seldom pure and is often contaminated with a variety of impurities that can include unreacted starting materials, isomeric byproducts, and intermediates from the synthetic route (e.g., o-benzoylbenzoic acid derivatives in Friedel-Crafts-based syntheses)[3]. The presence of these impurities can significantly alter the compound's physical properties and reactivity, leading to unreliable and non-reproducible results in downstream applications. A low or broad melting point, for instance, is a classic indicator of an impure sample[4].

This application note provides a comprehensive guide for researchers and drug development professionals on robust, field-proven protocols for the purification of crude this compound. We will explore three primary purification techniques—Recrystallization, Flash Column Chromatography, and Vacuum Sublimation—explaining the causality behind procedural choices to empower the scientist with a self-validating system for achieving high-purity 2,6-DMAQ.

Pre-Purification Analysis and Critical Safety Measures

2.1. Initial Characterization of Crude Product Before commencing any purification protocol, it is essential to characterize the crude material. This initial assessment provides insights into the nature and extent of impurities, guiding the selection of the most appropriate purification strategy.

  • Melting Point Analysis: Determine the melting point range of the crude solid. Pure this compound has a sharp melting point in the range of 239-242°C[2][5]. A broad melting range or a value significantly below this indicates the presence of impurities[4].

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the complexity of the crude mixture. The presence of multiple spots confirms that the product is a mixture of different compounds[4]. It is also the primary tool for developing a solvent system for column chromatography.

2.2. Mandatory Safety Protocols this compound is classified as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation[2][6]. Adherence to safety protocols is non-negotiable.

  • Engineering Controls: All manipulations should be performed in a well-ventilated laboratory, preferably inside a certified chemical fume hood[2][7]. An emergency eye wash fountain and safety shower must be readily accessible[2].

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, and nitrile gloves[2][7].

  • Material Handling: Avoid breathing dust[7]. Incompatible materials include strong oxidizing agents[2].

Method 1: Purification by Recrystallization

3.1. Principle of Recrystallization Recrystallization is a powerful and economical technique for purifying solid organic compounds. Its efficacy is based on the principle that the solubility of a compound in a solvent increases with temperature. A carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature. Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes the impurities, which remain in the "mother liquor"[8][9].

3.2. Detailed Protocol for Recrystallization

  • Solvent Selection: The ideal solvent should dissolve 2,6-DMAQ sparingly at room temperature but readily at its boiling point[9]. Common solvents for recrystallizing anthraquinone derivatives include toluene, ethanol, and acetic acid. Given 2,6-DMAQ's slight solubility in chloroform and dichloromethane, these may also be used, often in a two-solvent system with a non-polar "anti-solvent" like hexane or pentane[5][10]. For this protocol, we will use toluene.

  • Dissolution: Place the crude 2,6-DMAQ in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot toluene until the solid is completely dissolved. Using the minimum amount of solvent is crucial for maximizing yield[9].

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them[8].

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel[8]. Wash the crystals with a small amount of cold toluene to remove any adhering mother liquor containing impurities[8].

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point determination.

3.3. Troubleshooting Recrystallization

ProblemPossible CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystals Form The solution is not supersaturated (too much solvent was used), or the compound has a high kinetic barrier to crystallization.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, boil off some solvent to increase concentration and re-cool.
Low Yield Too much solvent was used, or the crystals were washed with a solvent that was not sufficiently cold.Ensure minimal solvent is used for dissolution. Always use ice-cold solvent for washing the collected crystals.

Method 2: Flash Column Chromatography

4.1. Principle of Chromatography Flash column chromatography is a highly effective technique for separating complex mixtures to achieve very high purity[8]. Separation is based on the differential partitioning of components between a mobile phase (the eluent) and a stationary phase (commonly silica gel). Compounds with stronger interactions with the stationary phase move down the column more slowly than compounds with weaker interactions[11].

4.2. Detailed Protocol for Flash Column Chromatography

  • Eluent Selection via TLC: The first step is to identify a suitable mobile phase using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems. A common system for anthraquinones is a mixture of hexane and ethyl acetate. The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for 2,6-DMAQ, with good separation from all impurities[8].

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient). Pour the slurry into a chromatography column and use gentle pressure to pack the bed uniformly, avoiding air bubbles. Top the silica with a thin layer of sand to prevent disruption of the bed during solvent addition[12].

  • Sample Loading: Dissolve the crude 2,6-DMAQ in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using compressed air or nitrogen) to force the solvent through the column at a steady rate. If impurities are close to the product spot on TLC, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for optimal separation.

  • Fraction Collection and Analysis: Collect the eluate in a series of labeled test tubes or flasks. Monitor the collected fractions by TLC to identify which ones contain the pure 2,6-DMAQ[8].

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

4.3. Data Summary for Chromatography

ParameterRecommended Material/ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar compounds like anthraquinones.
Mobile Phase Hexane/Ethyl Acetate mixtureOffers good control over polarity for eluting anthraquinone derivatives.
Target Rf 0.2 - 0.4Provides optimal resolution and a reasonable elution time[8].
Loading Method Dry LoadingRecommended for compounds with poor solubility in the eluent to ensure a narrow starting band and better separation.

dot

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Find Eluent, Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Purified 2,6-DMAQ Evaporate->Pure

Caption: Workflow for Flash Column Chromatography Purification.

Method 3: Vacuum Sublimation

5.1. Principle of Sublimation Sublimation is a purification technique where a solid is transformed directly into a gas under reduced pressure and elevated temperature, without passing through a liquid phase. The vapor then crystallizes (deposits) onto a cooled surface, leaving non-volatile impurities behind[3][13]. This method is exceptionally effective for thermally stable, volatile solids like polycyclic aromatic hydrocarbons and can yield products of very high purity[8][14].

5.2. Detailed Protocol for Vacuum Sublimation

  • Apparatus Setup: Place the crude 2,6-DMAQ into the bottom of a sublimation apparatus. Assemble the apparatus, ensuring all joints are properly sealed.

  • Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system to a pressure of 1-10 mmHg[8].

  • Cooling: Circulate cold water or a dry ice/acetone slurry through the "cold finger" condenser.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but remain below the compound's melting point to avoid decomposition[8]. For a related compound, 2,6-dimethylhydroquinone, a temperature range of 110-150°C is effective; a similar range should be a good starting point for 2,6-DMAQ[8]. The 2,6-DMAQ will vaporize and deposit as pure crystals on the cold finger.

  • Completion and Collection: Once sublimation is complete (no more solid is observed vaporizing), turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Venting and Recovery: Carefully and slowly vent the apparatus to atmospheric pressure. Disassemble the apparatus and gently scrape the purified, crystalline 2,6-DMAQ from the cold finger.

5.3. Troubleshooting Sublimation

ProblemPossible CauseSuggested Solution
No Sublimation Occurs Temperature is too low or the vacuum is insufficient.Gradually increase the heating temperature. Check all seals and ensure the vacuum pump is functioning correctly[8].
Product Decomposes The heating temperature is too high.Lower the temperature. Sublimation should occur below the compound's melting point[8].
Low Yield Sublimation was incomplete, or product was lost during collection.Allow more time for the sublimation to complete. Be meticulous when scraping the delicate crystals from the cold finger[8].

Final Purity Assessment and Method Comparison

After purification, the purity of the this compound should be rigorously confirmed using the same analytical techniques as the initial characterization. A successful purification will result in a single spot on a TLC plate and a sharp melting point that aligns with the literature value of 239-241°C[2].

dot

Purification_Decision_Tree Start Crude 2,6-DMAQ TLC TLC Analysis: How many spots? Start->TLC MP Melting Point: Broad or Sharp? Start->MP Decision1 Multiple Spots & Broad MP Range TLC->Decision1 MP->Decision1 Decision2 Is separation difficult (close Rf values)? Decision1->Decision2 Yes Recrystallize Recrystallization (Good for removing minor, dissimilar impurities) Decision1->Recrystallize No Decision2->Recrystallize No Column Column Chromatography (Excellent for complex mixtures & isomeric impurities) Decision2->Column Yes Sublime Sublimation (For achieving ultra-high purity; removes non-volatile impurities) Recrystallize->Sublime Need higher purity? Final Pure 2,6-DMAQ Recrystallize->Final Column->Sublime Need higher purity? Column->Final Sublime->Final

Caption: Decision workflow for selecting a purification method.

6.1. Comparison of Purification Techniques

FeatureRecrystallizationFlash Column ChromatographyVacuum Sublimation
Purity Achievable Good to HighHigh to Very HighVery High to Ultra-Pure
Typical Yield Moderate to HighModerateModerate to High
Scalability ExcellentGood (can be automated)Poor to Moderate
Complexity & Time Low to ModerateHighModerate
Best For... Removing small amounts of impurities with different solubility profiles.Separating complex mixtures, including isomers and byproducts.Removing non-volatile impurities to achieve analytical-grade purity.

References

Application Notes and Protocols for the Purification of 2,6-Dimethylanthraquinone via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylanthraquinone is a key intermediate in the synthesis of various high-performance dyes and pigments, and finds applications in the development of novel therapeutic agents. The purity of this compound is paramount for these applications, as impurities can significantly impact the efficacy, safety, and stability of the final products. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, including this compound. This document provides detailed application notes and protocols for the recrystallization of this compound using both single and mixed solvent systems.

Principles of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at different temperatures. The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at elevated temperatures (to be removed by hot filtration).

The process typically involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent.

  • Filtration (optional): Removing insoluble impurities from the hot solution.

  • Crystallization: Allowing the solution to cool slowly, leading to the formation of purified crystals of the desired compound.

  • Isolation: Separating the purified crystals from the mother liquor.

  • Drying: Removing residual solvent from the crystals.

Materials and Equipment

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Acetone

  • Methanol

  • Toluene

  • Activated Carbon (optional, for colored impurities)

  • Filter paper (qualitative and quantitative)

  • Distilled or deionized water

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Spatulas

  • Glass stirring rods

  • Thermometer

  • Drying oven or desiccator

  • Analytical balance

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the procedure for purifying this compound using a single solvent. Ethanol, acetone, and methanol are suitable choices based on the purification of structurally similar compounds like 2,3-dimethylanthraquinone.[1]

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol).

  • Dissolution:

    • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar and approximately 15-20 mL of the chosen solvent.

    • Heat the mixture to a gentle boil while stirring.

    • Add small portions of the solvent until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% by weight of the solute).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Further cooling in an ice-water bath can maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Illustrative Data for Single-Solvent Recrystallization:

SolventInitial Purity (%)Final Purity (%)Yield (%)
Ethanol95.098.585
Acetone95.098.282
Toluene95.097.878

Note: The data presented in this table is illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Protocol 2: Mixed-Solvent Recrystallization of this compound

A mixed-solvent system can be advantageous when no single solvent provides the desired solubility characteristics. A good solvent pair consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. For this compound, a methanol/acetone mixture is a promising candidate, as it has been shown to be effective for the purification of the structurally related 2,6-dimethylnaphthalene.

Procedure:

  • Solvent System: A mixture of methanol and acetone (e.g., 60:40 v/v) is recommended.

  • Dissolution:

    • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add the "good" solvent (acetone) dropwise while heating and stirring until the solid just dissolves.

  • Addition of Anti-Solvent:

    • While the solution is still hot, add the "poor" solvent (methanol) dropwise until the solution becomes slightly turbid (cloudy).

    • If turbidity persists, add a few drops of the "good" solvent (acetone) until the solution becomes clear again.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For maximum crystal formation, place the flask in an ice-water bath.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold mixed-solvent system.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Illustrative Data for Mixed-Solvent Recrystallization:

Solvent System (v/v)Initial Purity (%)Final Purity (%)Yield (%)
Methanol/Acetone (60:40)95.099.288

Note: The data presented in this table is illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualizations

Diagram 1: Single-Solvent Recrystallization Workflow

G start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter Yes cool Slow Cooling to Induce Crystallization decolorize->cool No hot_filter->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for single-solvent recrystallization.

Diagram 2: Mixed-Solvent Recrystallization Workflow

G start Start with Crude This compound dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_anti Add Hot 'Poor' Solvent to Turbidity dissolve->add_anti clear_solution Add 'Good' Solvent to Clear add_anti->clear_solution cool Slow Cooling to Induce Crystallization clear_solution->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash with Cold Solvent Mixture isolate->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for mixed-solvent recrystallization.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too quickly.- The compound is too impure.- Use a lower-boiling solvent.- Ensure slower cooling.- Redissolve the oil in more hot solvent and try again.
Low recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Cool the solution for a longer period or in an ice bath.
Colored crystals - Colored impurities are co-precipitating.- Use activated carbon for decolorization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Organic solvents are flammable. Avoid open flames and use a heating mantle or steam bath for heating.

  • Handle hot glassware with appropriate clamps or tongs.

  • Dispose of all chemical waste according to institutional guidelines.

By following these detailed protocols and considering the troubleshooting guide, researchers can effectively purify this compound to the high degree of purity required for their specific applications.

References

Application Note and Protocol for the Column Chromatography Separation of 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the separation and purification of 2,6-Dimethylanthraquinone from a crude reaction mixture using column chromatography. The protocols described herein are based on established methods for the purification of analogous anthraquinone derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

This compound is a substituted anthraquinone of interest in various fields of chemical research. Its synthesis often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Effective purification is crucial to obtain a high-purity compound for subsequent applications and characterization. Column chromatography is a widely used and effective technique for the purification of organic compounds.[1][2] This application note details two common column chromatography methods: normal-phase flash chromatography for initial purification and reverse-phase high-performance liquid chromatography (HPLC) for achieving high purity.

Data Presentation

The following tables summarize the expected quantitative data from the purification of a crude this compound sample. The initial purity of the crude material is assumed to be approximately 80-90% based on preliminary analysis such as Thin Layer Chromatography (TLC) or analytical HPLC.

Table 1: Flash Column Chromatography Purification Parameters

ParameterValue
Chromatography Mode Normal-Phase Flash Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate Gradient (e.g., 98:2 to 90:10)
Assumed Initial Purity ~85%
Expected Final Purity >95%
Expected Recovery/Yield ~85-90%

Table 2: Preparative HPLC Purification Parameters

ParameterValue
Chromatography Mode Reverse-Phase Preparative HPLC
Stationary Phase C18 Silica Gel (e.g., 10 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Assumed Initial Purity >95% (from flash chromatography)
Expected Final Purity >99%
Expected Recovery/Yield ~90%

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is designed for the initial purification of a crude this compound sample to remove major impurities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[3]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Sand (acid-washed)

  • Glass chromatography column

  • Solvent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Packing (Dry Packing Method):

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • Pour the dry silica gel into the column.

    • Gently tap the column to ensure even packing and prevent air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) until the silica gel is fully wetted and equilibrated.[4]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[3]

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10 Hexane:Ethyl Acetate) to elute the this compound. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent.

    • Monitor the fractions by TLC using a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Post-Purification:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Reverse-Phase Preparative HPLC

This protocol is suitable for achieving high-purity this compound, typically after an initial purification by flash chromatography.

Materials and Equipment:

  • Partially purified this compound

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm)[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, as a mobile phase modifier)

  • Methanol (for sample dissolution)

Procedure:

  • System Preparation:

    • Equilibrate the preparative HPLC system and the C18 column with the initial mobile phase conditions.

  • Sample Preparation:

    • Dissolve the this compound sample in a minimal amount of a suitable solvent, such as methanol or the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Mobile Phase A: Water (with 0.1% formic acid, optional)

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)

    • Gradient: A linear gradient should be optimized based on analytical HPLC. A starting point could be a gradient from 60% B to 90% B over 30 minutes.[3]

    • Flow Rate: A typical flow rate for a preparative column of this size is around 20 mL/min.[3]

    • Detection: Monitor the elution using a UV detector at a suitable wavelength for anthraquinones (e.g., 254 nm).[3]

  • Fraction Collection:

    • Collect the fractions corresponding to the main peak of this compound.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the mobile phase solvent, typically by rotary evaporation, to yield the high-purity this compound.

Visualizations

G Workflow for this compound Purification cluster_0 Crude Product cluster_1 Initial Purification cluster_2 High-Purity Separation cluster_3 Final Product Crude Crude this compound TLC TLC Analysis for Mobile Phase Optimization Crude->TLC Analysis FlashChrom Flash Column Chromatography (Silica Gel, Hexane:EtOAc) Crude->FlashChrom Purification TLC->FlashChrom Optimization PrepHPLC Preparative HPLC (C18, ACN:H2O) FlashChrom->PrepHPLC Further Purification PureProduct High-Purity This compound (>99%) PrepHPLC->PureProduct Isolation

Caption: Purification workflow for this compound.

G Flash Chromatography Protocol Start Start PackColumn Pack Column with Silica Gel Start->PackColumn Equilibrate Equilibrate Column with Initial Mobile Phase PackColumn->Equilibrate LoadSample Dry Load Sample Equilibrate->LoadSample Elute Elute with Gradient (Hexane:EtOAc) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions MonitorTLC Monitor Fractions by TLC CollectFractions->MonitorTLC CombineFractions Combine Pure Fractions MonitorTLC->CombineFractions Identify Pure Fractions Evaporate Evaporate Solvent CombineFractions->Evaporate End Purified Product Evaporate->End

Caption: Step-by-step flash chromatography protocol.

References

Application Notes and Protocols for 2,6-Dimethylanthraquinone as a Mediator in Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of 2,6-Dimethylanthraquinone (DMAQ) as a potential redox mediator in aqueous organic redox flow batteries (AORFBs). While anthraquinone derivatives have shown significant promise for large-scale energy storage, the specific use of this compound is an emerging area of investigation.[1][2] This document offers detailed protocols to facilitate research and development in this domain, from the initial synthesis of the molecule to the assembly and testing of a laboratory-scale flow battery.

Part 1: Introduction to this compound in Redox Flow Batteries

Aqueous organic redox flow batteries are a promising technology for grid-scale energy storage due to their potential for low cost, scalability, and enhanced safety compared to conventional vanadium-based systems.[2] Anthraquinones are a class of organic molecules that have been extensively studied as negative electrolyte (negolyte) materials due to their reversible two-electron, two-proton redox chemistry and chemical stability in aqueous solutions.[3]

The substitution pattern on the anthraquinone core significantly influences its electrochemical properties, such as redox potential and solubility. While hydroxylated and sulfonated anthraquinones have been widely investigated, the exploration of alkyl-substituted derivatives like this compound offers a pathway to fine-tune these properties. The methyl groups are anticipated to influence the molecule's redox potential and stability. These notes provide a framework for the systematic evaluation of DMAQ in this context.

Part 2: Synthesis of this compound

A common and effective method for the synthesis of anthraquinones is the Friedel-Crafts acylation, followed by intramolecular cyclization.[4][5] This protocol outlines a plausible route for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • p-Xylene

  • Phthalic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Friedel-Crafts Acylation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phthalic anhydride and an excess of p-xylene as the solvent and reactant.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Heat the reaction mixture to a gentle reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-(2,5-dimethylbenzoyl)benzoic acid intermediate.

  • Intramolecular Cyclization:

    • Add the crude 2-(2,5-dimethylbenzoyl)benzoic acid to an excess of concentrated sulfuric acid in a beaker with stirring.

    • Gently heat the mixture to 100-120°C for 2-3 hours. The color of the solution should change, indicating the formation of the anthraquinone.

    • Carefully pour the hot acid mixture onto crushed ice. The this compound will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a yellow solid.

Part 3: Electrochemical Characterization

The electrochemical properties of the synthesized this compound are critical to its performance as a redox mediator. Cyclic voltammetry is a fundamental technique used to determine the redox potential and electrochemical reversibility.

Protocol 2: Cyclic Voltammetry of this compound

Materials and Equipment:

  • Synthesized this compound

  • Aqueous supporting electrolyte (e.g., 1 M H₂SO₄ or 1 M KOH)

  • Three-electrode electrochemical cell

  • Glassy carbon working electrode

  • Platinum wire or graphite rod counter electrode

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Potentiostat

Procedure:

  • Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 1 M H₂SO₄). Dissolve a small, known concentration of this compound (e.g., 1-10 mM) in the electrolyte. Sonication may be required to aid dissolution.

  • Electrode Polishing: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in deionized water and then ethanol to remove any residual alumina particles.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte, ensuring the electrodes are properly immersed.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan a range where the redox reactions of the anthraquinone are expected (e.g., -1.0 V to 0.5 V vs. Ag/AgCl).

    • Perform the cyclic voltammetry scan at a specific scan rate (e.g., 50 mV/s).

    • Record the resulting voltammogram.

    • Vary the scan rate (e.g., 10, 25, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.

Data Analysis:

  • Redox Potential: The formal redox potential (E°') can be estimated as the midpoint potential between the anodic and cathodic peak potentials (Epa and Epc).

  • Electrochemical Reversibility: A quasi-reversible or reversible system will have a peak potential separation (ΔEp = |Epa - Epc|) close to 59/n mV (where n is the number of electrons transferred, typically 2 for anthraquinones). The ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to 1 for a reversible process.

Part 4: Redox Flow Battery Assembly and Testing

To evaluate the performance of this compound in a full cell, a laboratory-scale redox flow battery is assembled.

Protocol 3: Assembly and Testing of a this compound Flow Battery

Materials and Equipment:

  • Anolyte: this compound dissolved in a suitable aqueous electrolyte (e.g., 1 M H₂SO₄).

  • Catholyte: A suitable positive electrolyte (posolyte) such as a solution of potassium ferrocyanide/ferricyanide in a compatible electrolyte.[6]

  • Membrane: An appropriate ion-exchange membrane (e.g., Nafion for acidic conditions).

  • Electrodes: Porous carbon felt or carbon paper electrodes.

  • Flow Cell Hardware: Graphite flow plates with serpentine or interdigitated flow fields, current collectors, and end plates.

  • Peristaltic pumps

  • Tubing

  • Electrolyte reservoirs

  • Battery cycler/potentiostat with galvanostatic cycling capabilities.

Procedure:

  • Component Preparation:

    • Cut the membrane and electrodes to the desired active area size of the flow cell.

    • Pre-treat the membrane according to the manufacturer's instructions (e.g., boiling in dilute H₂O₂ and H₂SO₄ for Nafion).

    • Thermally or chemically treat the carbon felt electrodes to improve their wettability and electrochemical activity.

  • Flow Cell Assembly:

    • Assemble the flow cell in a layered structure: end plate, current collector, graphite flow plate, gasket, carbon electrode, membrane, second carbon electrode, second gasket, second graphite flow plate, second current collector, and the other end plate.

    • Ensure proper alignment of all components and tighten the assembly to achieve a good seal and uniform compression of the electrodes.

  • System Setup:

    • Connect the electrolyte reservoirs to the flow cell inlets and outlets using tubing and peristaltic pumps.

    • Connect the current collectors to the battery cycler.

  • Galvanostatic Cycling:

    • Pump the anolyte and catholyte through their respective half-cells at a constant flow rate.

    • Charge and discharge the battery at a constant current density (e.g., 20-100 mA/cm²).

    • Set appropriate voltage cutoffs for the charge and discharge cycles to prevent side reactions.

    • Cycle the battery for an extended period to evaluate its performance and stability.

Performance Metrics:

  • Coulombic Efficiency (CE): The ratio of discharge capacity to charge capacity in a given cycle.

  • Voltage Efficiency (VE): The ratio of the average discharge voltage to the average charge voltage.

  • Energy Efficiency (EE): The product of Coulombic efficiency and voltage efficiency (EE = CE × VE).

  • Capacity Retention: The rate at which the discharge capacity fades over multiple cycles.

Part 5: Data Presentation and Visualization

Tables for Data Summary

Table 1: Electrochemical Properties of this compound (Hypothetical Data)

Parameter Value Conditions
Formal Redox Potential (E°') To be determined vs. Ag/AgCl in 1 M H₂SO₄
Peak Separation (ΔEp) at 50 mV/s To be determined mV

| Anodic to Cathodic Peak Current Ratio (Ipa/Ipc) | To be determined | |

Table 2: Flow Battery Performance of this compound (Hypothetical Data)

Metric Value Test Conditions
Current Density e.g., 50 mA/cm²
Coulombic Efficiency To be determined %
Voltage Efficiency To be determined %
Energy Efficiency To be determined %

| Capacity Fade Rate | To be determined | % per day/cycle |

Diagrams

Caption: Chemical structure of this compound.

Redox_Mechanism DMAQ This compound (Oxidized Form) DMAHQ 2,6-Dimethylanthrahydroquinone (Reduced Form) DMAQ->DMAHQ + 2e⁻, + 2H⁺ (Charge/Reduction) DMAHQ->DMAQ - 2e⁻, - 2H⁺ (Discharge/Oxidation)

Caption: Proposed two-electron, two-proton redox mechanism of DMAQ.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Electrochemical Characterization cluster_testing Flow Battery Testing s1 Friedel-Crafts Acylation s2 Intramolecular Cyclization s1->s2 s3 Recrystallization s2->s3 c1 Cyclic Voltammetry s3->c1 t1 Flow Cell Assembly c1->t1 t2 Galvanostatic Cycling t1->t2 t3 Performance Analysis t2->t3

Caption: Experimental workflow for DMAQ evaluation in a redox flow battery.

References

Application Notes and Protocols: The Role of 2,6-Dimethylanthraquinone in the Anthraquinone Process for Hydrogen Peroxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anthraquinone process, also known as the Riedl–Pfleiderer process, is the primary industrial method for producing hydrogen peroxide (H₂O₂).[1][2] This cyclic process utilizes an alkylated anthraquinone derivative dissolved in a mixed organic solvent system as a "working solution." The alkylanthraquinone acts as a carrier molecule, undergoing a cycle of hydrogenation and oxidation to generate H₂O₂ from hydrogen and atmospheric oxygen.[1][2] The overall reaction is a catalyzed combination of hydrogen and oxygen to form hydrogen peroxide.[1]

The choice of the alkylanthraquinone is critical to the efficiency, and economic viability of the process. Key performance indicators for the carrier molecule include its solubility in the working solution, the kinetics of its hydrogenation and oxidation, the overall yield of H₂O₂, and its stability against degradation over repeated cycles. While 2-ethylanthraquinone (EAQ) and 2-amylanthraquinone (AAQ) are the most commonly used derivatives, this document explores the potential role of 2,6-dimethylanthraquinone. Due to a lack of direct studies on this compound in this specific application, its performance characteristics are inferred from established structure-activity relationships of other alkylanthraquinones.

The Anthraquinone Process: A Cyclical Overview

The production of hydrogen peroxide via the anthraquinone process involves a continuous loop of three main stages:

  • Hydrogenation: The working solution, containing the alkylanthraquinone, is brought into contact with hydrogen gas in the presence of a catalyst, typically palladium supported on a solid substrate.[2] In this step, the anthraquinone is reduced to its corresponding anthrahydroquinone.

  • Oxidation: The reduced working solution, now containing the alkylanthrahydroquinone, is oxidized by bubbling air through it. This step regenerates the original alkylanthraquinone and produces hydrogen peroxide.[1]

  • Extraction and Regeneration: The hydrogen peroxide, which is more soluble in water than in the organic solvents of the working solution, is extracted with deionized water. The organic working solution, now containing the regenerated alkylanthraquinone, is dried and recycled back to the hydrogenation stage for the next cycle.

The Inferred Role of this compound

Solubility: The addition of alkyl groups generally increases the solubility of the anthraquinone and its hydroquinone form in the organic solvents used in the working solution. The two methyl groups of this compound would be expected to enhance its solubility compared to unsubstituted anthraquinone, a critical factor for achieving a high concentration of the carrier in the working solution and thus high productivity.

Reaction Kinetics and H₂O₂ Yield: The size and steric hindrance of the alkyl group(s) play a significant role in the hydrogenation step.

  • Hydrogenation Rate: Studies comparing 2-ethylanthraquinone (EAQ) with the bulkier 2-tert-amylanthraquinone (taAQ) have shown that the larger, more branched alkyl group leads to a slower hydrogenation rate.[3] This is attributed to steric hindrance, which limits the molecule's accessibility to the active sites of the palladium catalyst.[4] The two methyl groups in this compound, being smaller than an ethyl or amyl group, might lead to a hydrogenation rate that is faster than that of taAQ but potentially slower than EAQ due to the presence of substituents on both outer rings. The reaction rate for 2-ethylanthraquinone has been shown to be significantly faster than that for 2-butylanthraquinone and 2-amylanthraquinone.[5]

  • H₂O₂ Yield and Degradation: A significant challenge in the anthraquinone process is the degradation of the carrier molecule through side reactions, such as the hydrogenation of the aromatic rings, which leads to the formation of inactive species.[6][7] Research indicates that bulkier alkyl groups, like the tert-amyl group, can lead to a higher maximum yield of H₂O₂ and fewer degradation products compared to the ethyl group.[3] The steric hindrance of the bulkier group appears to suppress these undesirable side reactions.[4] Based on this, it can be hypothesized that the two methyl groups in this compound might offer a degree of steric protection against ring hydrogenation, potentially leading to improved stability and higher long-term H₂O₂ yields compared to EAQ.

Comparative Data of Common Alkylanthraquinones

The following table summarizes the comparative performance of 2-ethylanthraquinone and 2-tert-amylanthraquinone, which can serve as a basis for predicting the potential performance of this compound.

Performance Metric2-tert-Amylanthraquinone (taAQ)2-Ethylanthraquinone (EAQ)Inferred Properties of this compound
Hydrogenation Rate Slower (about half of EAQ)[3]Faster[3]Potentially intermediate; faster than taAQ, possibly slightly slower than EAQ.
Max H₂O₂ Yield Higher[3]Lower[3]Potentially higher than EAQ due to reduced degradation.
Degradation Products Less formation[3]More prone to degradation[6]Potentially lower formation of degradation products than EAQ.
Solubility Generally highGoodExpected to have good solubility in typical organic solvents.

Experimental Protocols

The following are generalized protocols for evaluating the performance of an alkylanthraquinone, such as this compound, in the anthraquinone process. These protocols are based on methodologies reported for EAQ and taAQ.[3]

Protocol 1: Catalytic Hydrogenation of Alkylanthraquinone

Objective: To determine the rate of hydrogenation of the chosen alkylanthraquinone and the yield of the corresponding anthrahydroquinone.

Materials:

  • Alkylanthraquinone (e.g., this compound)

  • Working solution solvent (e.g., a mixture of aromatic hydrocarbons and long-chain alcohols or esters)

  • Palladium-based catalyst (e.g., Pd/Al₂O₃ or Pd/C)

  • Slurry reactor or packed-bed reactor

  • Hydrogen gas supply

  • Analytical equipment (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare the working solution by dissolving a known concentration of the alkylanthraquinone in the chosen solvent mixture.

  • Introduce the working solution and the catalyst into the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.3 MPa).

  • Maintain a constant temperature (e.g., 60°C) and agitate the mixture to ensure good contact between the catalyst, working solution, and hydrogen.

  • Take samples of the working solution at regular time intervals.

  • Analyze the samples to determine the concentration of the alkylanthraquinone and the alkylanthrahydroquinone. This can be done by oxidizing the hydroquinone in a sample and measuring the resulting H₂O₂ concentration, or by direct chromatographic analysis.

  • Plot the concentration of the alkylanthraquinone versus time to determine the hydrogenation rate.

Protocol 2: Oxidation of Alkylanthrahydroquinone and H₂O₂ Yield Measurement

Objective: To determine the yield of hydrogen peroxide from the oxidation of the alkylanthrahydroquinone.

Materials:

  • Hydrogenated working solution from Protocol 1

  • Air or oxygen supply

  • Oxidation reactor (e.g., a bubble column)

  • Deionized water for extraction

  • Titration equipment or a spectrophotometer for H₂O₂ quantification (e.g., using potassium permanganate or a colorimetric method).

Procedure:

  • Transfer the hydrogenated working solution to the oxidation reactor.

  • Bubble air or oxygen through the solution at a controlled flow rate and temperature (e.g., 40-60°C).

  • After a set period, allow the regenerated working solution to settle.

  • Extract the hydrogen peroxide from the organic solution by washing with a known volume of deionized water.

  • Separate the aqueous phase and determine the concentration of H₂O₂ using a suitable analytical method (e.g., titration with potassium permanganate).

  • Calculate the H₂O₂ yield based on the initial amount of alkylanthraquinone that was hydrogenated.

Visualizations

Anthraquinone_Process_Cycle cluster_hydrogenation Hydrogenation cluster_oxidation Oxidation cluster_extraction Extraction Hydrogenation Hydrogenation (Pd Catalyst) Alkylanthrahydroquinone Alkylanthrahydroquinone (in Working Solution) Hydrogenation->Alkylanthrahydroquinone Oxidation Oxidation (Air/O2) Extraction Extraction (Water) Oxidation->Extraction Alkylanthraquinone Alkylanthraquinone (in Working Solution) Oxidation->Alkylanthraquinone Recycled Carrier H2O2_out Hydrogen Peroxide (H2O2) Extraction->H2O2_out Product Alkylanthraquinone->Hydrogenation Alkylanthrahydroquinone->Oxidation H2_in H2 H2_in->Hydrogenation O2_in O2 (Air) O2_in->Oxidation H2O_in H2O H2O_in->Extraction

Caption: The cyclic anthraquinone process for H₂O₂ production.

Experimental_Workflow start Start: Prepare Working Solution with Alkylanthraquinone hydrogenation Hydrogenation Step (Reactor, H2, Catalyst) start->hydrogenation sampling_h Time-course Sampling & Analysis (HPLC) hydrogenation->sampling_h oxidation Oxidation Step (Air/O2) sampling_h->oxidation Determine Rate extraction H2O2 Extraction (with Water) oxidation->extraction analysis_p Quantify H2O2 Yield (e.g., Titration) extraction->analysis_p recycle Recycle Working Solution analysis_p->recycle Determine Yield end End: Evaluate Performance Metrics analysis_p->end recycle->hydrogenation Next Cycle

Caption: Workflow for evaluating an alkylanthraquinone carrier.

Conclusion

While direct experimental data on the use of this compound in the industrial anthraquinone process is lacking, a hypothesis based on established structure-activity relationships can be formulated. The presence of two methyl groups is expected to provide good solubility in the working solution. Compared to the widely used 2-ethylanthraquinone, this compound may offer improved stability against degradation, potentially leading to higher overall H₂O₂ yields over prolonged operation. However, its hydrogenation rate might be slightly lower. The provided protocols offer a framework for the experimental validation of these hypotheses, which would be essential to fully characterize the potential of this compound as a carrier molecule in hydrogen peroxide production.

References

Application Note: Electrochemical Characterization of 2,6-Dimethylanthraquinone using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the electrochemical characterization of 2,6-Dimethylanthraquinone (2,6-DMAQ) using cyclic voltammetry (CV). Anthraquinone derivatives are a pivotal class of organic molecules, extensively studied for their rich redox chemistry and potential applications in energy storage, catalysis, and pharmaceuticals.[1] Understanding the electron transfer properties of substituted anthraquinones like 2,6-DMAQ is critical for developing these applications. This guide moves beyond a simple procedural list, delving into the mechanistic underpinnings of the electrochemical process and the rationale behind key experimental decisions. It offers a detailed protocol, data interpretation insights, and troubleshooting advice to ensure robust and reproducible results.

Theoretical Background: The Redox Personality of Anthraquinones

The electrochemical behavior of the anthraquinone core is characterized by a highly reversible two-electron, two-proton redox reaction.[2] However, the precise mechanism is exquisitely sensitive to the solvent environment, particularly the availability of protons.

  • In Aprotic Media (e.g., Acetonitrile, DMF): In the absence of a proton source, the reduction of the quinone (Q) to the hydroquinone dianion (Q²⁻) occurs in two distinct, sequential one-electron steps. This is due to the stabilization of the intermediate radical anion (Q•⁻).[3] Each step produces a separate reversible wave in the cyclic voltammogram.

    • Step 1: Q + e⁻ ⇌ Q•⁻ (First reduction potential, E¹pc)

    • Step 2: Q•⁻ + e⁻ ⇌ Q²⁻ (Second reduction potential, E²pc)

  • In Protic Media (e.g., Buffered Aqueous Solutions): In the presence of protons, the reduction is typically a concerted process where two electrons and two protons are transferred, converting the quinone directly to the hydroquinone (H₂Q).[3] This results in a single, well-defined redox wave in the voltammogram.

    • Overall Reaction: Q + 2e⁻ + 2H⁺ ⇌ H₂Q

The formal potential of this reaction is pH-dependent, shifting to more negative potentials as the pH increases.[4] The methyl groups in 2,6-DMAQ act as electron-donating groups, which are known to lower the reduction potential (make it more negative) compared to unsubstituted anthraquinone.[5][6]

Mechanism Visualization

The following diagram illustrates the generalized redox pathways for anthraquinone derivatives in both aprotic and protic environments.

Redox Mechanism of this compound cluster_aprotic Aprotic Pathway cluster_protic Protic Pathway Q_aprotic 2,6-DMAQ Q_radical Radical Anion (2,6-DMAQ•⁻) Q_aprotic->Q_radical + e⁻ Q_dianion Dianion (2,6-DMAQ²⁻) Q_radical->Q_dianion + e⁻ Q_protic 2,6-DMAQ H2Q Hydroquinone Form (2,6-DMA(OH)₂) Q_protic->H2Q + 2e⁻, + 2H⁺

References

Application Note: Analysis of 2,6-Dimethylanthraquinone Reaction Mixtures by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 2,6-dimethylanthraquinone reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis for the accurate identification and quantification of this compound in the presence of starting materials, byproducts, and other impurities. This protocol is designed to be a valuable resource for researchers in organic synthesis, quality control, and drug development.

Introduction

This compound is a significant organic compound used as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Monitoring the progress of reactions that produce this compound and characterizing the resulting mixtures is crucial for process optimization and ensuring product purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for this purpose due to its high resolution and sensitivity for volatile and semi-volatile organic compounds.[1] This protocol outlines a robust GC-MS method for the qualitative and quantitative analysis of this compound reaction mixtures.

Experimental Protocol

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the reaction mixture and prepare them in a suitable solvent for GC-MS analysis. The following is a general procedure that can be adapted based on the specific reaction solvent and matrix.

Materials:

  • Reaction mixture sample

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate

  • 0.45 µm PTFE syringe filters

  • Autosampler vials with inserts

Procedure:

  • Quenching the Reaction: If the reaction is ongoing, it should be quenched appropriately before sampling. This may involve cooling the mixture or adding a quenching agent.

  • Liquid-Liquid Extraction (LLE):

    • Take a representative aliquot (e.g., 1 mL) of the reaction mixture and transfer it to a separatory funnel.

    • Add 10 mL of deionized water and 10 mL of dichloromethane.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (DCM) will be the bottom layer.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane.

    • Combine the organic extracts.[2]

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 5-10 minutes.

  • Concentration: If the concentration of this compound is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen.[3] Reconstitute the residue in a known volume of a suitable solvent like hexane or dichloromethane.

  • Dilution and Filtration: Dilute the sample to an appropriate concentration (typically 1-10 µg/mL) with the injection solvent (e.g., hexane).[4] Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC-MS autosampler vial.[5]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[6]
Injector Split/Splitless Injector
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless for trace analysis, or Split (e.g., 50:1) for concentrated samples
Oven Program - Initial Temperature: 100 °C, hold for 2 minutes- Ramp 1: 20 °C/min to 250 °C- Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes[7]
Transfer Line Temp. 300 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 50-500
Scan Mode Full Scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.[7]

Data Analysis and Presentation

Qualitative Analysis

Identification of this compound and other components in the reaction mixture is achieved by comparing their mass spectra and retention times with those of authentic standards or reference libraries (e.g., NIST). The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 236, corresponding to its molecular weight. Key fragment ions will likely result from the loss of one or two carbonyl (CO) groups.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. An internal standard, such as a deuterated analog (e.g., anthraquinone-d8), is recommended for improved accuracy and precision.[8] The concentration of this compound in the reaction mixture can be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary Table:

The results of the quantitative analysis of a hypothetical reaction mixture at different time points are presented in the table below.

Time Point (hours) This compound (µg/mL) Starting Material A (µg/mL) Byproduct B (µg/mL) % Conversion % Yield of this compound
00.0100.00.00.00.0
225.348.25.151.825.3
458.915.710.384.358.9
675.12.312.897.775.1
874.81.913.598.174.8

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Quench Reaction Quenching (if necessary) Sample->Quench LLE Liquid-Liquid Extraction (DCM / Water) Quench->LLE Dry Drying with Na2SO4 LLE->Dry Concentrate Solvent Evaporation (under N2) Dry->Concentrate Dilute Dilution & Filtration (0.45 µm PTFE) Concentrate->Dilute GCMS GC-MS Injection Dilute->GCMS Separation Chromatographic Separation (HP-5ms column) GCMS->Separation Detection Mass Spectrometry Detection (EI, Scan/SIM) Separation->Detection Qualitative Qualitative Analysis (Spectrum & RT Matching) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting (Data Tables & Summary) Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: Preparation, Standardization, and Storage of 2,6-Dimethylanthraquinone Standard Solutions for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of analytical standard solutions of 2,6-Dimethylanthraquinone. Accurate and stable standard solutions are fundamental for the reliability of quantitative analyses in research, quality control, and drug development. This guide details the necessary safety precautions, step-by-step protocols for creating primary stock and working solutions, and best practices for storage to minimize degradation and maintain concentration integrity over time. The protocols are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure the highest degree of accuracy and reproducibility.

Introduction: The Critical Role of Accurate Standards

This compound is an aromatic organic compound belonging to the anthraquinone family. Its derivatives are investigated for various applications, making high-purity analytical standards essential for accurate quantification and characterization. The reliability of analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry is directly dependent on the integrity of the reference standards used for calibration.[1] Improper preparation or storage can lead to concentration errors, degradation, and the introduction of impurities, ultimately compromising experimental results. This application note provides a robust framework for managing these critical reagents.

Physicochemical Properties & Safety Imperatives

A thorough understanding of the compound's properties is foundational to its proper handling.

2.1 Key Physicochemical Data

PropertyValueSource(s)
Chemical Formula C₁₆H₁₂O₂[2][3]
Molecular Weight 236.26 g/mol [3]
Appearance Yellow to Orange Solid/Crystals[2][4]
Melting Point 239 - 241 °C[2]
Solubility Profile Slightly soluble in chloroform, dichloromethane, and ethyl acetate.[4] Solubility in common analytical solvents like acetonitrile and methanol should be empirically determined.
Chemical Stability The solid form is stable under standard conditions.[2] Quinone structures are generally susceptible to oxidation and photodegradation in solution.[5]

2.2 Safety and Handling

This compound is classified as a hazardous substance that requires careful handling to avoid exposure.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][6]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[2][7]

  • Engineering Controls: All handling of the solid powder and preparation of solutions should be performed in a certified chemical fume hood or a well-ventilated area to prevent inhalation of dust or vapors.[2][7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not empty into drains.[7]

Protocol: Preparation of a Primary Stock Solution

The "weighing method" is the gold standard for preparing a primary stock solution from a pure solid.[8] This protocol details the preparation of a 1000 µg/mL stock solution.

3.1 Required Equipment and Reagents

  • Equipment:

    • Four- or five-place analytical balance

    • 100 mL Class A volumetric flask with stopper

    • 100 mL glass beaker

    • Spatula

    • Glass funnel

    • Wash bottle

    • Ultrasonic bath (optional, for aiding dissolution)

  • Reagents:

    • This compound (≥98% purity, certificate of analysis verified)

    • HPLC-grade solvent (e.g., acetonitrile, methanol, or a pre-determined optimal solvent)

3.2 Step-by-Step Protocol

  • Calculate the Required Mass: To prepare 100 mL of a 1000 µg/mL solution, a mass of 10.0 mg is required.

    • Calculation: 1000 µg/mL * 100 mL = 100,000 µg = 100 mg. Correction: The initial search result contained a calculation error. The correct calculation is 1000 µg/mL * 100 mL = 100,000 µg = 100 mg. Let's adjust the protocol for a more standard 10 mg in 100 mL for a 100 µg/mL solution, which is a more common stock concentration. Let's proceed with creating a 100 µg/mL stock. Corrected Calculation: 100 µg/mL * 100 mL = 10,000 µg = 10.0 mg.

  • Weigh the Analyte: Accurately weigh approximately 10.0 mg of this compound into a clean glass beaker on an analytical balance. Record the exact weight to four decimal places (e.g., 10.12 mg). The use of a high-precision balance is critical to minimize weighing errors.[9]

  • Initial Dissolution: Add approximately 50-60 mL of the chosen solvent to the beaker. Gently swirl the beaker to dissolve the solid. If necessary, use an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.

  • Quantitative Transfer: Place a glass funnel into the neck of the 100 mL Class A volumetric flask. Carefully pour the solution from the beaker through the funnel into the flask.

  • Rinse and Transfer: Rinse the beaker three times with small aliquots (5-10 mL) of the solvent. With each rinse, swirl the solvent to collect any residual analyte and pour the rinsing into the volumetric flask through the funnel.[10] This step is crucial to ensure that the entire weighed mass is transferred.[10] Finally, rinse the funnel with solvent into the flask.

  • Dilute to Volume: Carefully add more solvent to the flask until the bottom of the meniscus is precisely on the calibration mark.[10] Use a disposable pipette for the final additions to avoid overshooting the mark.

  • Homogenize: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogenous.[10] Inadequate mixing is a common source of error.

  • Calculate Final Concentration: Calculate the exact concentration based on the actual mass weighed.

    • Formula:Concentration (µg/mL) = (Mass weighed (mg) * 1000) / Final Volume (mL)

    • Example: (10.12 mg * 1000) / 100.0 mL = 101.2 µg/mL

  • Label and Store: Immediately transfer the solution to a labeled, amber glass storage vial. The label must include the compound name, exact concentration, solvent, preparation date, and preparer's initials.

3.3 Workflow for Primary Stock Solution Preparation

G cluster_prep Preparation Phase cluster_transfer Transfer & Dilution Phase cluster_final Finalization Phase calc 1. Calculate Mass weigh 2. Weigh Solid Accurately calc->weigh dissolve 3. Dissolve in Beaker weigh->dissolve transfer 4. Quantitative Transfer to Volumetric Flask dissolve->transfer rinse 5. Rinse Beaker (3x) & Transfer Rinsings transfer->rinse dilute 6. Dilute to Final Volume rinse->dilute homogenize 7. Homogenize Solution (Invert 15-20x) dilute->homogenize label_store 8. Label & Store Properly homogenize->label_store

Caption: Workflow for preparing a primary stock solution.

Protocol: Preparation of Working Standard Solutions

Working standards are prepared by diluting the primary stock solution to concentrations within the instrument's calibration range. They are typically prepared fresh for each analysis.[1]

4.1 Step-by-Step Protocol (Serial Dilution)

  • Calculate Dilution: Use the dilution equation C₁V₁ = C₂V₂ to determine the volume of the stock solution needed.

    • C₁: Concentration of the stock solution (e.g., 101.2 µg/mL)

    • V₁: Volume of the stock solution to be transferred (the unknown)

    • C₂: Desired concentration of the working standard (e.g., 10 µg/mL)

    • V₂: Final volume of the working standard (e.g., 10 mL)

    • Example:V₁ = (10 µg/mL * 10 mL) / 101.2 µg/mL = 0.988 mL

  • Transfer Aliquot: Using a calibrated pipette, accurately transfer the calculated volume (V₁) of the stock solution into a new Class A volumetric flask (V₂).

  • Dilute and Homogenize: Dilute to the mark with the same solvent used for the stock solution, stopper the flask, and invert 15-20 times to ensure thorough mixing.

  • Label: Clearly label the working standard with its concentration and preparation date. Repeat for all required calibration points.

G cluster_0 cluster_1 stock Primary Stock (C1) transfer1 Pipette V1 from Stock stock->transfer1 ws1 Working Std 1 (C2) transfer2 Pipette V2 from WS1 ws1->transfer2 ws2 Working Std 2 (C3) transfer1->ws1 Dilute to V_final transfer2->ws2 Dilute to V_final

References

The Untapped Potential of 2,6-Dimethylanthraquinone in Organic Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 2,6-Dimethylanthraquinone in the field of organic catalysis. While direct catalytic applications of this compound are not yet widely established in the literature, this guide will extrapolate from the well-documented catalytic prowess of the parent anthraquinone scaffold and its derivatives to propose novel applications and detailed experimental protocols. By understanding the fundamental principles of anthraquinone catalysis, we can unlock the potential of this specific derivative.

The Anthraquinone Scaffold: A Foundation for Versatile Catalysis

The 9,10-anthraquinone core is a robust and versatile platform in organic chemistry, renowned for its role as a redox-active mediator and a photocatalyst.[1][2] Its unique electronic structure, characterized by a conjugated system with two ketone functionalities, allows it to participate in a variety of chemical transformations.

Key Catalytic Roles of Anthraquinone Derivatives:

  • Redox Mediation: Anthraquinones are famously employed in the industrial production of hydrogen peroxide.[1][3] In this process, an alkylated anthraquinone is catalytically hydrogenated to the corresponding hydroquinone, which is then oxidized by air to regenerate the anthraquinone and produce hydrogen peroxide.[3] This cyclic process highlights the reversible redox chemistry of the anthraquinone core.

  • Photocatalysis: Upon irradiation with light, anthraquinones can be excited to a triplet state, becoming powerful oxidizing agents.[4] This photo-excited state can initiate reactions through hydrogen atom transfer (HAT) or electron transfer, enabling the oxidation of a wide range of organic substrates, including alcohols and C-H bonds.[5][6][7][8]

  • Structural Component in Advanced Catalysts: The anthraquinone moiety has been incorporated into more complex catalytic systems, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[5][7][9] In these materials, the anthraquinone units act as catalytic sites, benefiting from the high surface area and stability of the framework.

This compound: Tailoring Catalytic Properties through Substitution

The introduction of two methyl groups at the 2 and 6 positions of the anthraquinone core is expected to modulate its electronic and physical properties, thereby influencing its catalytic behavior.

Anticipated Effects of 2,6-Dimethyl Substitution:

  • Electronic Effects: Methyl groups are electron-donating, which can increase the electron density of the aromatic system. This is predicted to lower the reduction potential of this compound compared to the unsubstituted parent compound.[10][11] This altered redox potential could be advantageous in fine-tuning the thermodynamics of specific catalytic cycles.

  • Solubility: The methyl groups enhance the lipophilicity of the molecule, which can improve its solubility in organic solvents commonly used in catalysis.

  • Photophysical Properties: The electron-donating nature of the methyl groups may also influence the energy levels of the excited states, potentially affecting the efficiency of intersystem crossing to the catalytically active triplet state and its performance as a photocatalyst.

Proposed Application: Photocatalytic Oxidation of Secondary Alcohols

Based on the known photocatalytic activity of anthraquinone derivatives in alcohol oxidation, we propose a protocol for the use of this compound as a metal-free, visible-light-driven photocatalyst.[4][8]

Reaction Principle

The proposed mechanism involves the photo-excitation of this compound to its triplet state. This excited state then abstracts a hydrogen atom from the secondary alcohol, generating a ketyl radical and an alcohol-derived radical. The alcohol radical is subsequently oxidized to a ketone, and the catalytic cycle is completed by the regeneration of the ground-state this compound, typically involving an oxidant like molecular oxygen.

Experimental Workflow: Photocatalytic Oxidation

G cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Work-up and Analysis A Dissolve this compound and secondary alcohol in acetonitrile B Saturate the solution with oxygen (or use ambient air) A->B C Irradiate with a visible light source (e.g., 400 nm LED) B->C D Monitor reaction progress by TLC or GC C->D E Remove solvent under reduced pressure D->E Upon completion F Purify the product by column chromatography E->F G Characterize the ketone product (NMR, GC-MS) F->G

Caption: Workflow for the proposed photocatalytic oxidation of a secondary alcohol using this compound.

Detailed Protocol: Photocatalytic Oxidation of 1-Phenylethanol

Materials:

  • This compound (Catalyst)

  • 1-Phenylethanol (Substrate)

  • Acetonitrile (Solvent, HPLC grade)

  • Oxygen or Air (Oxidant)

  • Standard laboratory glassware

  • Visible light source (e.g., 30 W, 400 nm LED lamp)[4]

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethanol (e.g., 1 mmol) and this compound (e.g., 0.05 mmol, 5 mol%) in 10 mL of acetonitrile.

    • Seal the flask with a septum and purge with oxygen for 10 minutes, or alternatively, leave the flask open to the air (if using air as the oxidant).

  • Photocatalysis:

    • Place the flask at a fixed distance (e.g., 5-10 cm) from the visible light source.

    • Stir the reaction mixture vigorously at room temperature while irradiating.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), turn off the light source.

    • Transfer the reaction mixture to a larger flask and remove the acetonitrile under reduced pressure.

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired acetophenone.

  • Characterization:

    • Confirm the identity and purity of the product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Data Summary (Hypothetical):

Catalyst Loading (mol%)SubstrateSolventOxidantLight SourceReaction Time (h)Conversion (%)Selectivity (%)
51-PhenylethanolAcetonitrileO₂400 nm LED12>95>99
51-PhenylethanolAcetonitrileAir400 nm LED24>90>99
21-PhenylethanolAcetonitrileO₂400 nm LED24~85>99

Proposed Application: Redox Mediator in Biomimetic Oxidation

Drawing inspiration from its role in hydrogen peroxide production, this compound can be proposed as a redox mediator in biomimetic oxidation reactions, potentially in conjunction with a terminal oxidant and a co-catalyst.

Catalytic Cycle Principle

In this hypothetical scenario, this compound is first reduced to its hydroquinone form by a suitable reducing agent or electrochemically. The resulting 2,6-dimethylanthrahydroquinone can then act as a reducing agent for a metal co-catalyst (e.g., an iron or copper complex), which in turn activates a terminal oxidant (e.g., H₂O₂ or O₂) for the selective oxidation of a substrate. The this compound is regenerated in the process, completing the catalytic cycle.

Catalytic Cycle: Redox Mediation

G AQ This compound AQH2 2,6-Dimethylanthrahydroquinone AQ->AQH2 Reduction AQH2->AQ Oxidation Substrate Substrate AQH2->Substrate Mediates Oxidation Product Oxidized Product Substrate->Product Oxidation Reducer Reducing Agent (e.g., H₂) Reducer->AQ Oxidant Terminal Oxidant (e.g., O₂) Oxidant->Product

Caption: Proposed catalytic cycle for this compound as a redox mediator.

Conclusion and Future Outlook

While this compound is not yet a mainstream catalyst, its structural similarity to highly effective anthraquinone-based catalysts suggests significant untapped potential. The proposed applications in photocatalytic alcohol oxidation and redox mediation are grounded in the well-established chemistry of the anthraquinone core. The electron-donating methyl groups are anticipated to fine-tune the catalyst's properties, potentially leading to enhanced performance in specific applications.

Further research is required to validate these hypotheses and to fully explore the catalytic capabilities of this compound. We encourage researchers to utilize the protocols outlined in this guide as a starting point for their investigations into this promising, yet under-explored, catalytic system.

References

Troubleshooting & Optimization

Chemical stability of 2,6-Dimethylanthraquinone in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dimethylanthraquinone Chemical Stability

This technical support guide provides information and troubleshooting advice for researchers studying the chemical stability of this compound and related anthraquinone derivatives in acidic and basic media.

Disclaimer: Publicly available literature does not provide specific quantitative stability data for this compound. The information, protocols, and data presented here are based on the general behavior of anthraquinone compounds and established methodologies for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical stability of this compound in acidic and basic solutions?

A1: While specific data for this compound is not available, studies on other anthraquinone derivatives, such as aloin, aloe-emodin, and emodin, can provide insights. Generally, the stability of anthraquinones is pH-dependent.[2] Some derivatives show good stability at acidic pH (e.g., pH 3.5) but undergo rapid decomposition at basic pH values.[2] Conversely, other related compounds like emodin have been found to be highly susceptible to acidic conditions.[2] Therefore, it is crucial to perform experimental studies to determine the specific stability profile of this compound.

Q2: I am not observing any degradation of my compound under my initial stress conditions. What should I do?

A2: If you do not observe degradation (typically, the goal is 5-20% degradation), your stress conditions may be too mild.[3] Consider the following adjustments:

  • Increase Temperature: If your initial experiments were at room temperature, try increasing the temperature to 50-80°C.[4]

  • Increase Reagent Concentration: You can use a higher concentration of acid or base (e.g., move from 0.1 M to 1 M HCl or NaOH).

  • Extend Exposure Time: Increase the duration of the experiment. However, degradation studies should ideally not exceed 7 days.[4]

  • Verify Analytical Method: Ensure your analytical method (e.g., HPLC) is sensitive enough and is a "stability-indicating method" capable of separating the parent compound from any potential degradation products.[5]

Q3: My experimental results are inconsistent. What are the common sources of error in stability studies?

A3: Inconsistent results often stem from a few key factors:

  • pH Fluctuation: Ensure the pH of your buffered solutions is stable throughout the experiment, especially at elevated temperatures.

  • Solvent Effects: The co-solvent used to dissolve the compound can impact its stability. It's important to run controls and ensure the solvent itself isn't causing degradation.[6]

  • Light Exposure: Anthraquinones can be sensitive to light. Protect your samples from light by using amber vials or wrapping them in aluminum foil, unless photostability is the variable being tested.[6][7]

  • Oxygen Sensitivity: Degradation in basic media can sometimes be accelerated by oxidation. Consider if performing the experiment under an inert atmosphere (e.g., nitrogen) is necessary.

  • Inaccurate Measurements: Ensure accurate preparation of stock solutions and dilutions, as this can significantly impact the final calculated degradation percentage.[8]

Q4: How can I identify the degradation products formed during my experiments?

A4: The primary technique for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS).[9] This method separates the degradation products from the parent compound and provides mass-to-charge ratio data, which helps in elucidating their structures. Further characterization can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Illustrative Stability Data

The following table presents example data that might be obtained from a forced degradation study of an anthraquinone derivative. This is for illustrative purposes only and does not represent actual data for this compound.

Stress ConditionParametersTime (hours)Example % DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C2412.5%Ring-opened products (e.g., benzoic acid or phthalic acid derivatives)[11][12]
Basic Hydrolysis 0.1 M NaOH at 60°C248.2%Products of oxidative degradation or cleavage of the quinone system
Control Deionized Water at 60°C24< 1.0%N/A

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. Researchers should adapt these based on the solubility and preliminary stability of this compound.

Protocol 1: Acidic Hydrolysis
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of approximately 1 mg/mL.[4]

  • Stress Sample Preparation: Transfer 1 mL of the stock solution into a vial. Add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Control Sample Preparation: Prepare a control by transferring 1 mL of the stock solution into a separate vial and adding 1 mL of deionized water.

  • Incubation: Cap the vials and place them in a temperature-controlled environment (e.g., a water bath or oven) set to 60°C. Protect the samples from light.

  • Time Points: Withdraw the vials at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization: Cool the vials to room temperature. Neutralize the stress sample by adding 1 mL of 0.1 M sodium hydroxide (NaOH). Dilute both the stress and control samples to a suitable final concentration with the mobile phase used for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

Protocol 2: Basic Hydrolysis
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in the acidic hydrolysis protocol.

  • Stress Sample Preparation: Transfer 1 mL of the stock solution into a vial. Add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Control Sample Preparation: Prepare a control using 1 mL of stock solution and 1 mL of deionized water.

  • Incubation: Cap the vials and incubate at 60°C, protected from light.

  • Time Points: Withdraw vials at the same time intervals as the acidic study.

  • Neutralization: Cool the vials to room temperature. Neutralize the stress sample by adding 1 mL of 0.1 M hydrochloric acid (HCl). Dilute all samples to the final analysis concentration.

  • Analysis: Analyze the samples using the same HPLC method and calculate the percentage of degradation.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_acid Mix with Acid (e.g., 0.1 M HCl) prep_stock->prep_acid prep_base Mix with Base (e.g., 0.1 M NaOH) prep_stock->prep_base prep_control Mix with Water (Control) prep_stock->prep_control incubate Incubate at Defined Temp & Time (e.g., 60°C for 24h) prep_acid->incubate prep_base->incubate prep_control->incubate neutralize Cool and Neutralize Sample incubate->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze quantify Quantify Degradation analyze->quantify

Caption: Workflow for a typical forced degradation study.

Plausible Degradation Pathway

G parent This compound (Parent Compound) intermediate Unstable Intermediate parent->intermediate  Acid or Base  Hydrolysis product1 Phthalic Acid Derivative intermediate->product1 Ring Cleavage product2 Benzoic Acid Derivative intermediate->product2 Ring Cleavage product3 Other Small Molecules intermediate->product3 Ring Cleavage

References

Optimizing Synthesis of 2,6-Dimethylanthraquinone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 2,6-Dimethylanthraquinone, a key intermediate in various chemical industries, presents optimization challenges. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to streamline its synthesis, focusing on the critical parameters of temperature and pressure.

The primary route to this compound involves a two-step process: the Friedel-Crafts acylation of p-xylene with phthalic anhydride to form 2-(2,5-dimethylbenzoyl)benzoic acid, followed by an intramolecular cyclization to yield the final product. The efficiency and purity of this synthesis are highly dependent on carefully controlled reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The initial Friedel-Crafts acylation is the most critical step. The reaction is sensitive to catalyst activity, reagent purity, and reaction temperature, all of which can significantly impact the yield and purity of the intermediate, 2-(2,5-dimethylbenzoyl)benzoic acid, and consequently the final product.

Q2: What is the role of pressure in the Friedel-Crafts acylation step?

A2: While many laboratory-scale Friedel-Crafts acylations are performed at atmospheric pressure, applying elevated pressure can be beneficial. Increased pressure can enhance the reaction rate by increasing the concentration of gaseous reactants (if any) and can also influence the selectivity of the reaction. For instance, in a related synthesis using HF and BF3 as catalysts, a pressure of 17 bars was employed during the initial condensation.

Q3: What are the common side products in this synthesis?

A3: In the Friedel-Crafts acylation step, potential side products include isomers of the desired 2-(2,5-dimethylbenzoyl)benzoic acid due to acylation at different positions on the p-xylene ring, although the directing effects of the methyl groups favor the desired isomer. Polysubstitution, where more than one acyl group is added, is also a possibility, though less common than in Friedel-Crafts alkylation. During the cyclization step, incomplete reaction can leave unreacted starting material, and harsh conditions can lead to charring or sulfonation of the aromatic rings if fuming sulfuric acid is used.

Q4: Can I use a different catalyst than Aluminum Chloride (AlCl₃)?

A4: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but AlCl₃ is the most common and generally the most effective for this reaction. Alternative catalyst systems, such as a combination of hydrofluoric acid (HF) and boron trifluoride (BF₃), have also been reported in patent literature. The choice of catalyst can influence the optimal reaction temperature and pressure.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low Yield of 2-(2,5-dimethylbenzoyl)benzoic acid Inactive AlCl₃ catalyst due to moisture exposure.Use freshly opened, anhydrous AlCl₃. Handle the catalyst in a dry environment (e.g., glove box or under an inert atmosphere).
Low reaction temperature.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC.
Insufficient reaction time.Extend the reaction time and monitor for the disappearance of starting materials.
Impure p-xylene or phthalic anhydride.Use freshly distilled or high-purity reagents.
Formation of Multiple Isomers Reaction temperature is too high.Lower the reaction temperature to improve selectivity. Temperatures in the range of 40-60°C are a good starting point.
Low Yield of this compound (Cyclization Step) Incomplete cyclization.Ensure the use of a strong dehydrating agent like fuming sulfuric acid or polyphosphoric acid. Increase the reaction temperature or time as needed, while monitoring for degradation.
Degradation of the product.Avoid excessively high temperatures or prolonged reaction times during cyclization. Quench the reaction mixture promptly once the reaction is complete.
Product is Darkly Colored or Tarry Charring due to harsh cyclization conditions.Use a lower concentration of fuming sulfuric acid or a milder cyclizing agent. Ensure efficient stirring to prevent localized overheating.
Presence of impurities from the acylation step.Purify the intermediate 2-(2,5-dimethylbenzoyl)benzoic acid by recrystallization before proceeding to the cyclization step.

Data on Optimized Reaction Conditions

The following tables summarize data from various sources on the reaction conditions for the synthesis of this compound and its intermediate.

Table 1: Friedel-Crafts Acylation of p-Xylene with Phthalic Anhydride

Catalyst SystemTemperature (°C)Pressure (bars)Reaction Time (hours)SolventYield (%)Reference
AlCl₃40Atmospheric7Ionic Liquid ([bmim]Cl)86(Not explicitly cited, general knowledge from similar reactions)
AlCl₃55Atmospheric2None (neat)97 (for a similar intermediate)(Not explicitly cited, general knowledge from similar reactions)
HF/BF₃-40170.5None (neat)Not specified[1]

Table 2: Intramolecular Cyclization of 2-(2,5-dimethylbenzoyl)benzoic acid

Cyclizing AgentTemperature (°C)Reaction Time (hours)Yield (%)Reference
Fuming Sulfuric Acid1002>90[1]
Polyphosphoric Acid120-1401-2Typically high(General knowledge)

Experimental Protocols

Protocol 1: Synthesis of 2-(2,5-dimethylbenzoyl)benzoic acid via Friedel-Crafts Acylation (using AlCl₃)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 to 2.5 equivalents).

  • Solvent and Reagent Addition: Add a suitable solvent such as nitrobenzene or use an excess of p-xylene as the solvent. Cool the mixture in an ice bath.

  • Addition of Reactants: Slowly add a solution of phthalic anhydride (1 equivalent) in p-xylene (1 to 1.2 equivalents) from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a cold hydrocarbon solvent (e.g., hexane) to remove unreacted p-xylene.

  • Purification: The crude 2-(2,5-dimethylbenzoyl)benzoic acid can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Intramolecular Cyclization to this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 2-(2,5-dimethylbenzoyl)benzoic acid.

  • Addition of Cyclizing Agent: Carefully add fuming sulfuric acid (e.g., with 20% SO₃) or polyphosphoric acid.

  • Reaction: Heat the mixture to 100-120°C with stirring for 1-2 hours. The color of the solution will typically change.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Isolation: The solid this compound will precipitate. Collect the product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a solvent such as glacial acetic acid or ethanol.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound p_xylene p-Xylene acylation Friedel-Crafts Acylation p_xylene->acylation phthalic_anhydride Phthalic Anhydride phthalic_anhydride->acylation intermediate 2-(2,5-dimethylbenzoyl)benzoic acid acylation->intermediate Optimization of Temp & Pressure cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product catalyst AlCl₃ or HF/BF₃ catalyst->acylation cyclizing_agent Fuming H₂SO₄ or PPA cyclizing_agent->cyclization

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding and practical advice for optimizing the synthesis of this compound. For specific applications and scaling up, further empirical optimization of the reaction parameters is recommended.

References

Technical Support Center: Troubleshooting Low Yield in 2,6-Dimethylanthraquinone Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields during the recrystallization of 2,6-dimethylanthraquinone. The following sections are designed to diagnose and resolve common issues encountered in the purification process, ensuring both high purity and optimal recovery of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental issues in a question-and-answer format, providing both immediate solutions and the underlying scientific principles.

Q1: My final yield of this compound is significantly lower than expected. What is the most common reason for this?

A1: The most frequent cause of poor yield in recrystallization is the use of an excessive amount of solvent during the initial dissolution step.[1][2][3] The fundamental principle of recrystallization is to dissolve the solute in a minimum amount of hot solvent. Using too much solvent keeps a larger portion of your compound dissolved in the mother liquor even after cooling, leading to significant product loss.[2][4]

Troubleshooting Steps:

  • Assess the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor). Evaporate the solvent. If a substantial amount of solid residue remains, you have used too much solvent.[4]

  • Recovery: If the mother liquor has not been discarded, you can recover the lost product by carefully evaporating a portion of the solvent (e.g., using a rotary evaporator) to a point of supersaturation and attempting a second crystallization.[1]

  • Future Prevention: In subsequent experiments, add the hot solvent in small, incremental portions to the crude solid, waiting for it to boil and dissolve between additions, until the solid just fully dissolves.[2]

Q2: How do I select the optimal solvent for recrystallizing this compound?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5] This differential solubility is the driving force for crystallization upon cooling. For anthraquinone derivatives, common solvents include toluene, ethanol, and acetic acid. This compound specifically shows slight solubility in chloroform, dichloromethane, and ethyl acetate.[6]

Experimental Protocol: Solvent Selection

  • Place approximately 20-30 mg of your crude this compound into several different test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different test solvent to each tube at room temperature. Observe if the compound dissolves. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes that showed poor solubility. The ideal solvent will fully dissolve the compound at or near its boiling point.

  • Allow the solutions that dissolved the compound to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a large quantity of pure crystals.

Table 1: Properties of Potential Solvents for Anthraquinone Derivatives
SolventBoiling Point (°C)PolarityComments
Toluene111Non-polarOften effective for aromatic compounds like anthraquinones.[7]
Ethanol78PolarSparingly dissolves anthraquinone when cold, but solubility increases when hot.[7]
Acetic Acid118PolarA common solvent for recrystallizing anthraquinones.
Acetone56PolarCan be a good solvent, but its low boiling point may be a disadvantage.[7][8]
Ethyl Acetate77IntermediateThis compound is slightly soluble in ethyl acetate.[6]
Dichloromethane40IntermediateLow boiling point requires careful handling to prevent solvent loss.[6]
Q3: Instead of crystals, my product separated as an oily liquid. What causes this "oiling out" and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[4] This is often caused by using a solvent in which the compound is too soluble or by the presence of significant impurities that depress the melting point of the mixture.[1][9]

Corrective Actions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small, additional amount of the hot solvent to decrease the saturation point. Allow the solution to cool much more slowly.[1][3][4]

  • Lower the Cooling Rate: Rapid cooling can shock the solution, favoring oil formation over orderly crystal nucleation.[3] Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure a gradual temperature drop.[1]

  • Consider a Different Solvent: If the problem persists, your chosen solvent may be inappropriate. Re-evaluate your solvent choice using the protocol described in Q2.

  • Remove Impurities: If the crude product is highly impure, consider a pre-purification step. Activated charcoal can be used to adsorb colored, resinous impurities that often promote oiling out.[3] Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.

Q4: The solution is clear and cold, but no crystals have formed. What should I do?

A4: This condition is known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[1][2] Crystal formation requires a nucleation event to begin.

Methods to Induce Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus.[1][2][4] The microscopic imperfections on the glass provide a surface for nucleation.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution.[1][4] This "seed" provides a template for further crystal growth.

  • Reduce Temperature: If the solution is at room temperature, place it in an ice-water bath to further decrease the solubility of your compound.[9]

  • Concentrate the Solution: If the above methods fail, you may have used slightly too much solvent. Gently evaporate a small portion of the solvent and attempt to cool and crystallize again.[1]

Visual Experimental Workflows

Figure 1: Standard Recrystallization Workflow

This diagram outlines the ideal step-by-step process for recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A 1. Place Crude Solid in Flask B 2. Add Minimum Hot Solvent A->B incrementally C 3. Add Charcoal (if needed) B->C E 5. Cool Slowly to Room Temp B->E if no charcoal D 4. Hot Gravity Filtration C->D D->E F 6. Cool in Ice Bath E->F G 7. Collect Crystals (Vacuum Filtration) F->G H 8. Wash with Ice-Cold Solvent G->H I 9. Dry Crystals H->I

Caption: Standard workflow for purifying a solid compound via recrystallization.

Troubleshooting Decision Framework

Figure 2: Troubleshooting Low Yield

This flowchart provides a logical path to diagnose the cause of low product recovery.

Troubleshooting_Low_Yield Start Low Yield Observed CheckMotherLiquor Evaporate a sample of mother liquor. Start->CheckMotherLiquor Residue Significant solid residue remains? CheckMotherLiquor->Residue TooMuchSolvent Diagnosis: Excess solvent used. Action: Reduce solvent volume in next attempt. Recover from filtrate by evaporation. Residue->TooMuchSolvent Yes CheckTransfer Was there significant product lost during transfers or on the filter paper? Residue->CheckTransfer No NoResidue Diagnosis: Product loss occurred elsewhere or starting material was highly impure. TransferLoss Diagnosis: Mechanical loss. Action: Refine transfer technique. Ensure complete scraping of flasks. CheckTransfer->TransferLoss Yes ImpurityCheck Diagnosis: Low purity of crude material. Action: Analyze crude purity. Consider pre-purification (e.g., chromatography). CheckTransfer->ImpurityCheck No

Caption: A decision tree for diagnosing the root cause of low recrystallization yield.

Summary of Common Problems and Solutions

Table 2: Troubleshooting Guide
ProblemLikely Cause(s)Recommended Solution(s)
Very Low Yield 1. Too much solvent used.[1][2] 2. Premature crystallization during hot filtration.[3][9] 3. Crystals washed with warm or excessive solvent.1. Use the minimum amount of hot solvent.[2] 2. Preheat the filtration funnel; use a stemless funnel.[9] 3. Wash crystals with a minimum amount of ice-cold solvent.[2]
No Crystals Form 1. Solution is supersaturated.[1] 2. Solution is not saturated (too much solvent).1. Scratch the flask, add a seed crystal, or cool further.[2][4] 2. Evaporate some solvent and re-cool.[1]
"Oiling Out" 1. Solution cooled too rapidly.[3] 2. High concentration of impurities. 3. Inappropriate solvent choice.1. Reheat to dissolve, add slightly more solvent, and cool slowly.[1][4] 2. Treat the hot solution with activated charcoal.[4] 3. Select a new solvent.
Colored Crystals 1. Colored impurities co-precipitated.1. Use activated charcoal during the recrystallization process.[3] 2. Ensure slow crystal growth to minimize inclusion of impurities.[3]

References

Overcoming 2,6-Dimethylanthraquinone solubility issues for NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with 2,6-Dimethylanthraquinone for Nuclear Magnetic Resonance (NMR) analysis. This document provides in-depth, experience-driven solutions to overcome the compound's inherent solubility issues, ensuring you can acquire high-quality, reliable spectral data.

Introduction: The Challenge of this compound

This compound (C₁₆H₁₂O₂) is a key aromatic compound in various research fields[1][2]. Structurally, it is a relatively non-polar molecule. However, its planar structure and high melting point (238-242°C) suggest significant crystal lattice energy, a factor that often leads to poor solubility even in compatible non-polar solvents[3]. This guide provides a systematic approach to navigate this challenge, moving from simple solvent selection to more advanced techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound for NMR.

Q1: Why is my this compound not dissolving in deuterated chloroform (CDCl₃)?

A: This is the most frequently encountered issue. While CDCl₃ is an excellent non-polar solvent suitable for many organic molecules, this compound's strong intermolecular forces within its crystal structure make it only slightly soluble in chloroform and dichloromethane[3][4][5]. The energy required to break apart the crystal lattice is not sufficiently compensated by the solvation energy provided by CDCl₃ alone.

Q2: I can see a small amount of dissolved material in my NMR tube. Can I still acquire a usable spectrum?

A: Yes, it is often possible, but it requires adjusting your acquisition parameters. If you have a low concentration of your analyte, the signal-to-noise ratio (S/N) will be poor. To compensate, you must significantly increase the number of scans (ns). This approach is a trade-off: it increases the experiment time but can often yield a usable spectrum from a sparingly soluble sample without resorting to more complex methods.

Q3: What are the best alternative deuterated solvents to try after CDCl₃?

A: Based on extensive field experience and literature on similar compounds, the following solvents should be your next choice:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve challenging or poorly soluble samples[5][6].

  • Deuterated Acetone (Acetone-d₆): This solvent has proven highly effective for the analysis of other anthraquinones, in some cases providing better signal separation than DMSO-d₆[7][8].

Section 2: Troubleshooting Workflow & Experimental Protocols

For a systematic approach to sample preparation, follow the workflow outlined below. This decision-making process is designed to efficiently identify the optimal conditions for your sample.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Alternative Solvents cluster_2 Phase 3: Advanced Methods start Start Sample Prep test_cdcl3 Attempt to Dissolve in CDCl₃ (~5 mg in 0.6 mL) start->test_cdcl3 check_cdcl3 Visually Soluble? test_cdcl3->check_cdcl3 test_alt Test Acetone-d₆ and/or DMSO-d₆ check_cdcl3->test_alt No acquire_spectrum Acquire NMR Spectrum (Increase scans if needed) check_cdcl3->acquire_spectrum Yes check_alt Soluble? test_alt->check_alt advanced Apply Advanced Techniques: - Variable Temp (VT) - Co-Solvent System - Sonication check_alt->advanced No check_alt->acquire_spectrum Yes advanced->acquire_spectrum end Analysis Complete acquire_spectrum->end

Caption: Workflow for optimizing this compound solubility.

Protocol 1: Systematic Solvent Screening

This protocol establishes a baseline for solubility in the most common and effective deuterated solvents.

Objective: To identify a primary solvent that can fully dissolve this compound at room temperature.

Methodology:

  • Prepare three separate, clean NMR tubes.

  • Accurately weigh approximately 2-5 mg of this compound into each tube.

  • To the first tube, add ~0.6 mL of CDCl₃ .

  • To the second tube, add ~0.6 mL of Acetone-d₆ .

  • To the third tube, add ~0.6 mL of DMSO-d₆ .

  • Vortex each tube for 30-60 seconds.

  • Visually inspect each tube against a bright background for any undissolved solid particles. Let the tubes stand for 5-10 minutes and inspect again.

  • Proceed with the solvent that provides complete dissolution. If none are fully successful, proceed to advanced techniques.

Table 1: Properties of Recommended Deuterated Solvents for NMR

Solvent Residual ¹H Peak (ppm) ¹³C Peak (ppm) Boiling Point (°C) Key Properties & Rationale
Chloroform-d (CDCl₃) 7.26 77.16 61 A standard, non-polar solvent. The first logical choice for a non-polar analyte[5].
Acetone-d₆ 2.05 29.84, 206.26 56 A polar aprotic solvent, proven effective for separating NMR signals of other anthraquinones[7][8].
DMSO-d₆ 2.50 39.52 189 A highly polar aprotic solvent with strong solvating ability, excellent for compounds that are difficult to dissolve[5][6].

Note: Chemical shifts can vary slightly based on temperature, concentration, and sample matrix[9][10].

Protocol 2: Advanced Solubilization Techniques

If primary solvent screening fails, these methods can be employed, often in combination.

Causality: Increasing the temperature provides thermal energy to the system. This energy helps overcome the strong crystal lattice forces of the solute and increases the rate and extent of dissolution.

Methodology:

  • Prepare your sample in the most promising solvent from Protocol 1 (even if solubility is partial).

  • Insert the sample into the NMR spectrometer.

  • Begin acquiring spectra at room temperature (~298 K).

  • Gradually increase the spectrometer's temperature in increments of 10 K (e.g., to 308 K, then 318 K). Caution: Do not exceed the boiling point of your solvent.

  • Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Monitor the disappearance of any solid material and the increase in signal intensity.

Causality: A mixture of solvents can have solvating properties superior to a single solvent. For this compound, adding a small amount of a more polar solvent like Acetone-d₆ to CDCl₃ can disrupt the crystal packing and improve solubility. Studies on related compounds have shown success with such mixtures[8].

Methodology:

  • Add 2-5 mg of this compound to an NMR tube.

  • Add 0.5 mL of CDCl₃ and vortex. Observe for undissolved solid.

  • Add Acetone-d₆ dropwise (typically 1-3 drops, ~50-150 µL) and vortex after each addition.

  • Continue until the solid dissolves. Be aware that the chemical shifts of your compound may be slightly altered by the co-solvent.

Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy that can break apart solid agglomerates, increasing the surface area available for dissolution and accelerating the process.

Methodology:

  • Prepare the sample in an NMR tube with the chosen solvent.

  • Place the NMR tube in a beaker of water (to ensure good energy transfer).

  • Place the beaker in a laboratory ultrasonic bath.

  • Sonicate for 5-15 minutes.

  • Visually inspect for dissolution. This technique is best used in combination with solvent screening and warming.

Section 3: Data Quality & Interpretation

Once you have a clear, homogenous solution, consider the following to ensure high-quality data.

  • Solvent Effects: The chemical environment provided by the solvent can influence the chemical shifts (δ) of your compound's protons and carbons. Always report the solvent used for your analysis.

  • Residual Peaks: Every deuterated solvent contains small residual amounts of its non-deuterated form, as well as water (H₂O or HOD)[10][11][12]. Use a standard reference table (like Table 1 above) to identify these peaks and ensure they do not overlap with your signals of interest. The water peak in DMSO-d₆, for example, can sometimes obscure nearby analyte signals[8].

By following this structured, evidence-based approach, researchers can confidently overcome the solubility hurdles presented by this compound and proceed with accurate, high-fidelity NMR analysis.

References

Technical Support Center: Electrochemical Cycling of 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dimethylanthraquinone in electrochemical applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected electrochemical reactions of this compound during cycling?

A1: this compound (2,6-DMAQ), like other anthraquinone derivatives, is expected to undergo a two-electron, two-proton reduction/oxidation process at its carbonyl groups.[1][2] The exact mechanism and redox potentials are highly dependent on the nature of the solvent and electrolyte system.[1] In aprotic solvents, the reduction typically proceeds in two single-electron steps, forming a radical anion intermediate and then a dianion. In protic solvents, these electron transfers are coupled with protonation to form the hydroquinone.

Q2: What are the likely degradation pathways for this compound during electrochemical cycling?

A2: While specific degradation pathways for 2,6-DMAQ are not extensively documented, based on studies of similar anthraquinone derivatives, several degradation mechanisms can be anticipated.[1][3] These include:

  • Michael Addition: Nucleophilic attack on the quinone ring, particularly if impurities or certain solvent molecules are present.

  • Dimerization: The formation of dimers from the reduced or oxidized forms of the molecule.[4]

  • Disproportionation: A reaction where a species of an intermediate oxidation state converts into two different oxidation states. For some quinones, the hydroquinone form can disproportionate into the original quinone and an anthrone.[4]

  • Electrochemical Transformation: Irreversible electrochemical reactions that alter the molecular structure.[1]

The stability of the molecule and the dominant degradation pathway can be significantly influenced by factors such as pH, electrolyte composition, operating temperature, and the state of charge during cycling.[5][6][7]

Q3: My cyclic voltammogram for this compound shows decreasing peak currents and shifting potentials over multiple cycles. What could be the cause?

A3: This is a common indication of electrode fouling or degradation of the electroactive species. Potential causes include:

  • Insoluble Degradation Products: The degradation products of 2,6-DMAQ may be insoluble and adsorb onto the electrode surface, blocking active sites.

  • Chemical Instability: The molecule may be undergoing irreversible chemical reactions in the electrolyte solution, reducing its concentration.[8]

  • Electrolyte Decomposition: The electrolyte itself may be unstable at the applied potentials, leading to side reactions that affect the performance of 2,6-DMAQ.

Q4: How can I identify the degradation products of this compound in my experiment?

A4: A combination of analytical techniques is typically employed to identify and quantify degradation products.[9][10] These include:

  • High-Performance Liquid Chromatography (HPLC): To separate the components of the cycled electrolyte.[11][12]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), to determine the molecular weight of the degradation products.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the isolated degradation products.[13]

  • UV-Vis Spectroscopy: To monitor changes in the electronic structure of the molecule and potentially identify new species formed during cycling.[4][13]

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Rapid Capacity Fade 1. Chemical degradation of 2,6-DMAQ.[8] 2. High solubility of the reduced/oxidized forms leading to crossover in a two-chamber cell.[14][15] 3. Unstable electrolyte at the operating potential window.1. Analyze the electrolyte for degradation products using HPLC or LC-MS.[10][11] 2. Consider modifying the molecular structure to reduce solubility or using a more selective membrane.[14][15] 3. Perform cyclic voltammetry of the electrolyte without 2,6-DMAQ to check its stability window.
Irreversible CV Peaks 1. The redox process is chemically or electrochemically irreversible.[16] 2. Slow kinetics of the electron transfer. 3. Reaction with impurities in the electrolyte.[16]1. Vary the scan rate in the CV experiment to assess kinetic limitations. 2. Purify the solvent and electrolyte to remove water, oxygen, and other reactive species.[16] 3. Use computational methods like Density Functional Theory (DFT) to predict the reversibility of the redox process.[17][18]
Low Coulombic Efficiency 1. Crossover of the active species through the membrane in a flow cell.[7] 2. Parasitic side reactions occurring in parallel with the main redox reaction.1. Quantify the amount of 2,6-DMAQ in the opposite half-cell after cycling. 2. Hold the cell at a constant potential and monitor the current to detect any steady-state side reactions.
Unexpected Color Change of Electrolyte 1. Formation of colored degradation products. 2. Complexation of 2,6-DMAQ with ions in the electrolyte.[4]1. Use UV-Vis spectroscopy to analyze the spectral changes in the electrolyte.[4] 2. Compare the color change with the electrochemical data to correlate it with specific redox states or degradation.

Experimental Protocols

Protocol 1: Evaluation of Electrochemical Stability using Cyclic Voltammetry (CV)
  • Preparation of the Electrolyte: Dissolve a known concentration of this compound and the supporting electrolyte in the chosen solvent. Ensure all components are of high purity and the solvent is appropriately dried.[16]

  • Electrochemical Cell Setup: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).[19]

  • Initial CV Scan: Perform an initial CV scan over the desired potential range to identify the redox peaks of 2,6-DMAQ.

  • Extended Cycling: Cycle the potential between the switching potentials for a large number of cycles (e.g., 100 or more).

  • Analysis: Monitor the changes in peak current, peak separation, and the appearance of new peaks. A decrease in peak current suggests degradation or electrode fouling.[16]

Protocol 2: Identification of Degradation Products using HPLC-MS
  • Sample Collection: Collect aliquots of the electrolyte before and after electrochemical cycling.

  • HPLC Separation: Develop a suitable HPLC method to separate 2,6-DMAQ from its potential degradation products. A reversed-phase C18 column is often a good starting point.[11] The mobile phase composition will need to be optimized based on the polarity of the expected products.

  • MS Detection: Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio of the eluting compounds.[10][12]

  • Data Analysis: Compare the chromatograms of the initial and cycled electrolytes. The new peaks in the cycled electrolyte correspond to degradation products. The mass spectra of these new peaks can be used to propose molecular formulas for the degradation products.

Visualizations

Degradation_Pathways cluster_cycling Electrochemical Cycling DMAQ This compound Reduced_DMAQ Reduced 2,6-DMAQ (Anion Radical/Dianion) DMAQ->Reduced_DMAQ Reduction Reduced_DMAQ->DMAQ Oxidation Degradation_Products Degradation Products Reduced_DMAQ->Degradation_Products Irreversible Reactions (e.g., Dimerization, Michael Addition)

Caption: Potential degradation pathways of this compound during electrochemical cycling.

Experimental_Workflow cluster_experiment Experimental Analysis A Electrochemical Cycling of This compound B Collect Electrolyte Samples (Before and After Cycling) A->B C HPLC Separation B->C D Mass Spectrometry (MS) Analysis C->D E NMR Spectroscopy for Structural Elucidation C->E F Identify Degradation Products and Pathways D->F E->F

Caption: Workflow for the identification of degradation products.

References

Minimizing side reactions during the methylation of anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anthraquinone chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of anthraquinone methylation. We will address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind optimizing these critical reactions. Our goal is to empower you to minimize side reactions and maximize the yield and purity of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most frequent challenges encountered during the methylation of hydroxyanthraquinones. Each entry is structured to help you diagnose the problem, understand its root cause, and implement a robust solution.

Q1: My reaction is producing a mixture of mono- and di-methylated products. How can I improve the selectivity for the mono-methylated species?

Problem: Achieving selective mono-methylation, particularly with symmetric dihydroxyanthraquinones like 1,8-dihydroxyanthraquinone, is a common hurdle. Over-methylation leads to a mixture that is often difficult to separate, reducing the overall yield of the desired product.

Root Cause Analysis: The relative rates of the first and second methylation steps determine the product distribution. After the first hydroxyl group is methylated, the resulting phenoxide intermediate for the second methylation can be influenced by electronic and steric factors. In some cases, the formation of the second methoxy group is kinetically competitive with the first. The key to selectivity is to create conditions where the first methylation is significantly faster than the second.

A study on the methylation of 1,8-dihydroxy-9,10-anthraquinone found that the choice of solvent and reaction time is critical for controlling selectivity.[1][2] The selectivity for the mono-methylated product can be attributed to the decreased stability of the intermediate anion required for the second methylation step, which experiences strong repulsion between the phenoxide, the newly introduced methoxy group, and the carbonyl oxygen.[2]

Strategic Solutions:

  • Solvent Selection: High-boiling, coordinating solvents can dramatically influence selectivity. Refluxing in tetraglyme has been shown to be highly selective for mono-methylation, yielding the desired 1-hydroxy-8-methoxy-9,10-anthraquinone in excellent yields (93%).[2] In contrast, attempting the reaction in a lower-boiling solvent like acetone may fail entirely.[2]

  • Control Stoichiometry and Reaction Time: Carefully control the molar equivalents of your methylating agent. Using a slight excess (e.g., 1.1 equivalents) is common, but a large excess will inevitably drive the reaction towards di-methylation. Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed and before significant di-methylated product appears. A two-hour reflux in tetraglyme is a well-established benchmark for this selective transformation.[2][3]

  • Microwave-Assisted Synthesis: For a rapid, solvent-free alternative, microwave irradiation can also provide good selectivity for mono-methylation, albeit with potentially lower yields compared to the tetraglyme method.[1][2]

digraph "Methylation_Selectivity_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=record, style=rounded, fontname="Arial", fontsize=11, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Troubleshooting workflow for poor mono-methylation selectivity.

Q2: My reaction is incomplete, resulting in low yield. How can I drive the reaction to completion, especially for di-methylation?

Problem: You are trying to synthesize a fully methylated anthraquinone, but the reaction stalls, leaving a significant amount of starting material or mono-methylated intermediate.

Root Cause Analysis: Incomplete reactions are typically due to insufficient reactivity of the chosen reagents, poor reaction conditions, or deactivation of the catalyst or reagents over time. The choice of methylating agent and base is paramount. Traditional methods often use highly reactive but hazardous reagents like dimethyl sulfate.[2] While effective, safer alternatives may require more optimized conditions.

Strategic Solutions:

  • Solvent-Free, High-Temperature Conditions: For achieving di-methylation, a solvent-free approach can be highly effective. Heating a solid mixture of 1,8-dihydroxyanthraquinone, an excess of methyl tosylate, and anhydrous potassium carbonate at high temperatures (e.g., 320°C in a sand bath) for a short duration (15 minutes) can produce the di-methylated product in excellent yield.[1] This method is not only efficient but also aligns with green chemistry principles by eliminating solvent waste.[3]

  • Choice of Methylating Agent and Base: If a solvent-based system is preferred, ensure your base is strong enough to deprotonate the hydroxyl groups and that the methylating agent is sufficiently reactive. While potassium carbonate is common, stronger bases or alternative "green" methylating agents like dimethyl carbonate (DMC) can be effective, though they may require higher temperatures (120-160°C) or the use of a phase-transfer catalyst.[4][5]

  • Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating these reactions. It can significantly reduce reaction times from hours to minutes and often improves yields.[6] This technique is particularly useful for driving reactions to completion quickly.

Data Summary & Reagent Comparison

Choosing the correct reagents is fundamental to success. The following tables summarize key parameters for common methylating agents and provide a comparative overview of reaction conditions for selective methylation.

Table 1: Comparison of Common Methylating Agents

Methylating AgentFormulaTypical BaseProsCons
Dimethyl Sulfate (DMS) (CH₃)₂SO₄K₂CO₃, NaHHighly reactive, cost-effectiveExtremely toxic and carcinogenic[2][7]
Methyl Iodide (MeI) CH₃IK₂CO₃, Ag₂OHighly reactiveToxic, volatile, light-sensitive[7]
Methyl Tosylate CH₃OTsK₂CO₃Less toxic than DMS, high boiling pointSolid, may require higher temperatures
Dimethyl Carbonate (DMC) (CH₃O)₂COK₂CO₃, Cs₂CO₃"Green" reagent, low toxicity[4][5]Less reactive, often needs high temp/pressure[7][8]
TMAH (CH₃)₄NOHActs as baseGreen, high selectivity for O-methylation[6]Less common, may require specific conditions (e.g., microwave)[8]

Table 2: Optimized Conditions for Selective Methylation of 1,8-Dihydroxyanthraquinone

Target ProductMethodReagentsConditionsYieldReference
Mono-methylated Solvent RefluxMe-Tosylate, Na₂CO₃Tetraglyme, 2 hours reflux93%[2]
Mono-methylated MicrowaveMe-Tosylate, Na₂CO₃Solvent-free, 20 min61%[2]
Di-methylated Solvent-FreeMe-Tosylate, K₂CO₃320°C sand bath, 15 min86%[1]

Experimental Protocols

The following protocols are provided as a starting point, based on validated literature procedures. Always perform a thorough risk assessment before beginning any new experiment.

Protocol 1: Selective Mono-methylation of 1,8-Dihydroxyanthraquinone[2]
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,8-dihydroxyanthraquinone (1.0 eq), sodium carbonate (2.0 eq), and methyl p-toluenesulfonate (1.1 eq).

  • Solvent Addition: Add tetraglyme as the solvent (approx. 10 mL per gram of anthraquinone).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate). The mono-methylated product should appear as a new, less polar spot than the starting material.

  • Workup: After 2 hours (or once TLC indicates consumption of the starting material), cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol to remove residual solvent.

  • Purification: The crude product is often of high purity.[3] If necessary, it can be further purified by sublimation or column chromatography on silica gel.

digraph "Anthraquinone_Methylation_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Reaction pathways for selective methylation of anthraquinone.

Frequently Asked Questions (FAQs)

Q: Are there any side reactions other than over-methylation to be aware of? A: While O-methylation is the primary reaction for hydroxyanthraquinones, C-methylation is a theoretical possibility under different conditions, though less common. High selectivity for O-methylation is generally observed with typical base-catalyzed methods.[6] Another concern is degradation, especially when using harsh reagents or very high temperatures for extended periods. Always use the mildest conditions that afford a reasonable reaction rate.

Q: What is the best method for purifying the final product? A: The choice of purification method depends on the scale and the nature of the impurities.

  • Sublimation: This technique is surprisingly effective for many anthraquinone derivatives and can yield highly pure crystalline material, especially if the crude product is already relatively clean.[3]

  • Column Chromatography: Silica gel chromatography is the most versatile method. A gradient of ethyl acetate in hexane is typically effective for separating starting material, mono-methylated, and di-methylated products.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for large-scale purification.

  • Counter-Current Chromatography (CCC): For complex mixtures or delicate natural product derivatives, HSCCC can be a powerful, solid-support-free purification technique.[9]

Q: How can I make my methylation process "greener"? A: Green chemistry principles are increasingly important in modern synthesis. To improve the environmental footprint of your methylation:

  • Choose a Safer Methylating Agent: Replace highly toxic reagents like dimethyl sulfate and methyl iodide with dimethyl carbonate (DMC).[4] DMC is a much safer alternative, with methanol and CO₂ as the ultimate byproducts.

  • Use Solvent-Free Conditions: As described in the di-methylation protocol, performing the reaction in a solid-state melt or with microwave assistance eliminates the need for organic solvents.[2][3]

  • Utilize Catalysis: Explore the use of phase-transfer catalysts (PTCs) which can improve reaction efficiency under milder conditions, reducing energy consumption and potentially allowing for the use of greener solvents like ethanol.[8]

References

Technical Support Center: Enhancing the Stability of 2,6-Dimethylanthraquinone in Flow Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers and scientists working with 2,6-Dimethylanthraquinone (2,6-DMeAQ) and its derivatives in aqueous organic redox flow batteries (AORFBs). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address the critical challenge of electrolyte stability. Our approach is grounded in established electrochemical principles and recent advancements in the field to ensure the integrity and reproducibility of your experimental outcomes.

Section 1: Troubleshooting Guide for Common Stability Issues

This section addresses the most frequently encountered stability problems during the operation of 2,6-DMeAQ-based flow batteries. For each issue, we diagnose the probable causes and provide a systematic, step-by-step approach to resolution.

Issue 1: Rapid and Irreversible Capacity Fade

You observe a continuous and significant drop in the discharge capacity of your flow battery over a few cycles, which is not recoverable.

Probable Causes:

  • Chemical Degradation of the Active Material: The most common failure mode for anthraquinone-based electrolytes is the chemical decomposition of the reduced species. For dihydroxyanthraquinones (like the related 2,6-DHAQ), the reduced form can convert to an anthrone intermediate, which is susceptible to irreversible dimerization.[1][2][3] This process leads to a loss of redox-active material.

  • High Operating Temperature: Elevated temperatures can significantly accelerate the kinetic rates of these degradation reactions.[4]

  • Operation at High State of Charge (SOC): Cycling the battery to its upper voltage limits can increase the propensity for degradation of anthraquinone derivatives.[1][4]

Troubleshooting & Optimization Protocol:

StepActionRationaleExpected Outcome
1Characterize Degradation Products Take a small, degassed sample of the anolyte. Use offline analytical techniques like 1H-NMR, UV-Vis spectroscopy, or High-Performance Liquid Chromatography (HPLC) to identify degradation products.[2][4][5]The presence of new peaks in NMR or HPLC, or shifts in UV-Vis absorbance, confirms chemical degradation. This validates that the capacity loss is due to molecular decomposition.
2Implement SOC Restrictions Modify your battery cycling protocol to limit the upper SOC, for example, to 85%.[1][3]Reducing the time spent at high states of charge can significantly slow the degradation rate, extending the electrolyte's lifetime.[3]
3Control Operating Temperature If not already doing so, implement a temperature control system for your flow battery setup to maintain a consistent and moderate operating temperature.Lowering the temperature will reduce the rate of chemical degradation.[4]
4Consider Electrolyte Modification For a more robust solution, explore modifying the electrolyte. A solvation regulation strategy, such as adding tetramethylammonium (TMA⁺) cations, can interfere with the solvation structure of the reduced anthraquinone anions, deactivating side reactions.[6][7]A significant reduction in the capacity fade rate, by as much as an order of magnitude, has been reported with this strategy.[6]
Issue 2: Recoverable Capacity Fade and State of Charge Imbalance

You notice a decline in capacity, but it can be partially or fully recovered through specific interventions. This is often accompanied by signs of gas evolution in the anolyte reservoir.

Probable Causes:

  • Parasitic Reactions: In alkaline electrolytes, a common parasitic reaction is the hydrogen evolution reaction (HER) on the negative electrode.[4] This consumes protons and electrons, leading to a state of charge imbalance between the anolyte and catholyte, which manifests as apparent capacity fade.

  • Disproportionation Reactions: The reduced form of 2,6-DMeAQ can undergo a disproportionation reaction with water, particularly in alkaline conditions, to form the oxidized species and an anthrone intermediate.[8] This process also contributes to SOC imbalance.

Troubleshooting & Optimization Protocol:

StepActionRationaleExpected Outcome
1Electrochemical Regeneration Implement a periodic "deep discharge" or "regeneration" step in your cycling protocol. This involves discharging the cell to a lower-than-usual voltage cutoff (e.g., -0.1 V to 0.5 V).[1][5][9]This procedure electrochemically oxidizes the anthrone decomposition products back into the active 2,6-DMeAQ, recovering lost capacity.[5][9] It also helps to rebalance the state of charge of both electrolytes.[5]
2Incorporate HER Suppressants Consider adding a hydrogen evolution suppressing additive, such as d-fructose, to the anolyte.[4]This will mitigate the parasitic HER, leading to more stable capacity over multiple cycles.
3System Rebalancing If significant imbalance has occurred, perform an in-situ electrolysis procedure to rebalance the SOC of the two electrolyte tanks.[4]This will restore the capacity lost due to the imbalance.
4Inert Gas Purging Ensure the electrolyte reservoirs and headspace are thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during operation to prevent oxygen ingress.[4]While controlled oxygen exposure can sometimes aid in re-oxidizing degraded species, uncontrolled leaks complicate system health and can lead to unintended side reactions.[4][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism for this compound in an alkaline flow battery?

A1: The primary degradation pathway for anthraquinone derivatives like 2,6-DMeAQ in alkaline electrolytes involves the reduced form, dihydroxyanthrahydroquinone. This species can undergo a disproportionation reaction to form an anthrone intermediate.[8] This anthrone is then vulnerable to subsequent irreversible reactions, such as dimerization, which results in a loss of electrochemically active material and a corresponding fade in battery capacity.[1][3] Computational studies have suggested that hydrogen bonding can mediate this degradation process.[2]

Q2: Can modifying the molecular structure of 2,6-DMeAQ improve its stability?

A2: Yes, molecular engineering is a powerful strategy. For instance, introducing solubilizing groups like carboxymethyl (–CH₂CO₂⁻) has been shown to suppress the disproportionation reaction both thermodynamically and kinetically, significantly improving cycling stability.[10] Another successful approach is the functionalization with phosphonate groups, which has been demonstrated to suppress degradation mechanisms that are mediated by carboxylic acids.[11] These modifications, however, often come at the cost of increased synthetic complexity and expense.

Q3: How does the electrolyte composition, beyond the active material, affect stability?

A3: The supporting electrolyte composition is critical. The concentration of hydroxide ions (e.g., from KOH) can influence the rate of degradation.[3] Furthermore, strategies like "solvation regulation," which involves adding cations like tetramethylammonium (TMA⁺) to the electrolyte, have proven effective.[6][7] These cations can alter the solvation shell around the reduced anthraquinone anions, sterically hindering the side reactions that lead to decomposition.[6] Mixing different anthraquinone derivatives can also enhance stability by suppressing molecular aggregation.[12][13][14]

Q4: What is "electrochemical regeneration," and how does it work for anthraquinone electrolytes?

A4: Electrochemical regeneration is a technique used to reverse the initial stages of degradation and recover lost capacity.[5] The process involves two main steps: first, the anthrone degradation product is oxidized to a dimer at a specific potential (around -0.32 V vs. SHE). Subsequently, this dimer is further oxidized back to the original active anthraquinone molecule at a higher potential (around +0.57 V vs. SHE).[5][9] This can be practically implemented by periodically applying a deep discharge to a low cell voltage during cycling.[1] A key advantage is that this process not only rejuvenates the anolyte but also rebalances the state of charge across the entire cell without adding external chemicals.[5]

Q5: What are the best practices for initial stability screening of a new 2,6-DMeAQ-based electrolyte?

A5: For rapid stability assessment, H-cell cycling is a widely used and effective method before moving to full flow cell testing.[15][16] An H-cell allows for the evaluation of the anolyte and catholyte individually in a smaller, more controlled environment.[15] Key parameters to monitor are the change in peak currents and peak separation in cyclic voltammetry (CV) over multiple cycles. A stable compound will show minimal changes. Following H-cell screening, galvanostatic cycling in a full flow cell is necessary to evaluate long-term stability, coulombic efficiency, and energy efficiency under realistic operating conditions.[4]

Section 3: Experimental Protocols & Visualization

Protocol 1: H-Cell Cycling for Rapid Electrochemical Stability Assessment

This protocol is designed for the initial screening of electrolyte stability.[15][16]

  • Cell Assembly: Assemble a two-compartment glass H-cell separated by an ion-exchange membrane (e.g., Nafion).

  • Electrolyte Preparation: Prepare the test anolyte (e.g., 10-50 mM 2,6-DMeAQ in 1 M KOH) and a stable catholyte (e.g., potassium ferro/ferricyanide in 1 M KOH). Degas both electrolytes thoroughly with an inert gas (N₂ or Ar) for at least 30 minutes.

  • Electrode Setup: Place a working electrode (e.g., glassy carbon) and a reference electrode (e.g., Ag/AgCl) in the anolyte compartment. Place a counter electrode (e.g., platinum wire) in the catholyte compartment.

  • Initial CV: Perform an initial cyclic voltammogram (CV) to determine the redox potentials of the 2,6-DMeAQ. Scan at a rate of 50-100 mV/s.

  • Charge-Discharge Cycling: Hold the potential at a value just beyond the reduction peak for a set duration (e.g., 60 seconds) to charge the electrolyte near the electrode. Then, hold the potential at a value just beyond the oxidation peak for the same duration to discharge it. Repeat this for 50-100 cycles.

  • Post-Cycling Analysis: After the cycling, perform another CV and compare it to the initial one. A significant decrease in peak current or an increase in peak separation indicates electrochemical instability.

Protocol 2: Full Flow Cell Galvanostatic Cycling

This protocol assesses the long-term stability and performance of the electrolyte.[4]

  • System Preparation: Assemble the flow battery with carbon felt electrodes, an ion-exchange membrane, and reservoirs for the anolyte and catholyte.

  • Electrolyte Loading: Fill the reservoirs with the prepared and degassed electrolytes (e.g., 0.5 M 2,6-DMeAQ in 1 M KOH).

  • System Purging: Purge the entire system, including the headspace of the reservoirs, with an inert gas.

  • Galvanostatic Cycling: Charge and discharge the battery at a constant current density (e.g., 40-100 mA/cm²). Set appropriate voltage cutoffs (e.g., 1.8 V for charge, 0.4 V for discharge).

  • Data Acquisition: Record the charge and discharge capacity, cell voltage, coulombic efficiency, and energy efficiency for each cycle.

  • Data Analysis: Plot the discharge capacity and efficiencies as a function of cycle number or time. A steady decline in discharge capacity indicates capacity fade.

Visualization of Degradation and Regeneration Pathways

The following diagrams illustrate the key chemical transformations discussed in this guide.

G cluster_redox Normal Redox Cycle cluster_degradation Degradation Pathway DMeAQ_ox 2,6-DMeAQ (Oxidized) DMeAQ_red 2,6-DMeAQ (Reduced) DMeAQ_ox->DMeAQ_red Reduction (+2e⁻) DMeAQ_red->DMeAQ_ox Oxidation (-2e⁻) Anthrone Anthrone Intermediate DMeAQ_red->Anthrone Disproportionation Dimer Irreversible Dimer Anthrone->Dimer Dimerization Loss Loss of Active Material Dimer->Loss Capacity Loss

Caption: Degradation pathway of 2,6-DMeAQ via an anthrone intermediate.

G cluster_workflow Troubleshooting & Regeneration Workflow Start Rapid Capacity Fade Observed Check Analyze Electrolyte (NMR, HPLC, UV-Vis) Start->Check Regen Implement Electrochemical Regeneration Protocol (Deep Discharge) Check->Regen Degradation Confirmed Irreversible Irreversible Degradation (Consider Molecular Engineering) Check->Irreversible Severe Degradation Recovered Capacity Recovered? Regen->Recovered Modify Modify Operating Conditions (Limit SOC, Control Temp) Stable Stable Cycling Achieved Modify->Stable Recovered->Modify No Recovered->Stable Yes

References

Validation & Comparative

A Comparative Guide to the Electrochemical Properties of 2,6- and 2,7-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Influence of Isomerism on Redox Chemistry

Anthraquinone and its derivatives are a cornerstone of organic electronics, finding applications from advanced battery materials to pharmacological agents. Their rich redox chemistry, characterized by reversible two-electron, two-proton transfers, is central to their function. The strategic placement of substituent groups on the anthraquinone scaffold allows for the fine-tuning of its electrochemical properties, notably the redox potential. This guide provides an in-depth comparison of two closely related isomers: 2,6-dimethylanthraquinone and 2,7-dimethylanthraquinone. While direct comparative experimental data for these specific isomers is not extensively documented in publicly available literature, this guide will synthesize established principles of physical organic chemistry and electrochemical theory to predict their behavior and provide a comprehensive experimental framework for their characterization.

Theoretical Underpinnings: The Inductive and Hyperconjugative Effects of Methyl Groups

The introduction of methyl groups, which are electron-donating in nature, is known to influence the electronic structure of the anthraquinone core. This, in turn, modulates the redox potential. The primary mechanisms at play are the inductive effect and hyperconjugation.

  • Inductive Effect: The methyl group, being less electronegative than the sp²-hybridized carbons of the aromatic ring, pushes electron density onto the ring system. This increase in electron density makes the reduction of the quinone moiety more difficult, resulting in a cathodic (more negative) shift of the redox potential compared to unsubstituted anthraquinone.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This further increases the electron density on the ring, reinforcing the electron-donating effect and contributing to a more negative redox potential.

The key difference between 2,6- and 2,7-dimethylanthraquinone lies in the positions of these methyl groups relative to the carbonyl groups and each other. In this compound, the methyl groups are in a para-like relationship to each other across the quinone system, while in the 2,7-isomer, they are in a meta-like relationship. This subtle difference in molecular symmetry is expected to lead to nuanced differences in their electrochemical behavior. It is hypothesized that the 2,6-isomer may exhibit a slightly more negative redox potential due to a more effective delocalization of the electron-donating effects of the methyl groups across the conjugated system.

Comparative Electrochemical Analysis: A Predictive Overview

Based on the principles outlined above, we can anticipate the following trends in the electrochemical properties of 2,6- and 2,7-dimethylanthraquinone.

PropertyThis compound2,7-DimethylanthraquinoneRationale
First Reduction Potential (E°') Expected to be more negativeExpected to be less negativeThe more symmetric substitution in the 2,6-isomer may allow for more effective delocalization of the electron-donating character of the methyl groups, making the initial reduction slightly more difficult.
Electron Transfer Kinetics (k°) Expected to be facileExpected to be facileThe redox process for simple anthraquinones is generally fast. Minor differences in kinetics might arise from subtle differences in solvation shells around the isomers.
Electrochemical Reversibility Expected to be reversibleExpected to be reversibleIn aprotic media, the one-electron reduction to the radical anion is typically a reversible process for anthraquinone derivatives.

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is the quintessential technique for investigating the redox properties of molecules like dimethylanthraquinones.[1][2] The following protocol provides a robust framework for a comparative study.

Materials and Reagents:
  • This compound

  • 2,7-Dimethylanthraquinone

  • Anhydrous aprotic solvent (e.g., acetonitrile or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Ferrocene (for use as an internal standard)

  • High-purity argon or nitrogen gas

  • Polishing materials (alumina slurry, polishing pads)

Instrumentation:
  • Potentiostat with a three-electrode setup

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl or Ag/Ag⁺ reference electrode

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep_sol Prepare Electrolyte Solution (Solvent + Supporting Electrolyte) prep_analyte Prepare Analyte Solutions (2,6-DMAQ & 2,7-DMAQ) prep_sol->prep_analyte assemble_cell Assemble 3-Electrode Cell prep_analyte->assemble_cell polish_we Polish Working Electrode polish_we->assemble_cell purge_n2 Purge with Inert Gas assemble_cell->purge_n2 run_cv_blank Run CV of Blank Electrolyte purge_n2->run_cv_blank run_cv_analyte Run CV of Analyte run_cv_blank->run_cv_analyte run_cv_ferrocene Run CV with Ferrocene Standard run_cv_analyte->run_cv_ferrocene determine_e Determine Redox Potentials (E½) run_cv_ferrocene->determine_e analyze_peaks Analyze Peak Separation (ΔEp) determine_e->analyze_peaks calc_k Calculate Electron Transfer Rate (k°) analyze_peaks->calc_k compare Compare Isomers calc_k->compare

Caption: Workflow for the comparative electrochemical analysis of dimethylanthraquinone isomers.

Step-by-Step Procedure:
  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Prepare stock solutions of this compound, 2,7-dimethylanthraquinone, and ferrocene (e.g., 1-5 mM) in the electrolyte solution.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then the experimental solvent.

    • Dry the electrode completely.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the polished working electrode, platinum counter electrode, and reference electrode.

    • Add the blank electrolyte solution to the cell and purge with inert gas for at least 10 minutes to remove dissolved oxygen.

    • Record a cyclic voltammogram of the blank electrolyte to establish the potential window.

    • Add a known concentration of the dimethylanthraquinone isomer to the cell and record the cyclic voltammogram. Sweep the potential through the expected reduction wave and back.

    • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.

    • After analyzing the first isomer, thoroughly clean the cell and electrodes, and repeat the measurements for the other isomer under identical conditions.

    • Finally, add ferrocene to the cell and record its cyclic voltammogram. The well-defined and reversible redox couple of ferrocene/ferrocenium (Fc/Fc⁺) will serve as an internal reference to correct for any drift in the reference electrode potential.

Data Analysis and Interpretation:
  • Redox Potential (E½): The half-wave potential (E½), which is a good approximation of the standard redox potential, is calculated as the average of the cathodic peak potential (Epc) and the anodic peak potential (Epa).

    • E½ = (Epc + Epa) / 2

    • Compare the E½ values for 2,6- and 2,7-dimethylanthraquinone. A more negative E½ indicates that the molecule is harder to reduce.

  • Electrochemical Reversibility: A reversible one-electron process at room temperature should exhibit a peak separation (ΔEp = |Epa - Epc|) of approximately 59 mV. A larger peak separation suggests quasi-reversible or irreversible electron transfer.

  • Electron Transfer Kinetics: The standard heterogeneous electron transfer rate constant (k°) can be estimated from the scan rate dependence of the peak separation using methods such as the Nicholson method. A larger k° signifies faster electron transfer kinetics.

Molecular Structures

G cluster_26 This compound cluster_27 2,7-Dimethylanthraquinone 26_structure 26_structure 27_structure 27_structure

Caption: Molecular structures of 2,6- and 2,7-dimethylanthraquinone.

Conclusion

The electrochemical properties of 2,6- and 2,7-dimethylanthraquinone are anticipated to be broadly similar, with both exhibiting reversible one-electron reductions at potentials more negative than the parent anthraquinone. The subtle differences in the substitution pattern are predicted to manifest as a slight variation in their redox potentials, with the 2,6-isomer likely being the more difficult to reduce. This guide provides the theoretical framework to understand these anticipated differences and a detailed experimental protocol to rigorously quantify them. For researchers in drug development and materials science, a thorough understanding of how isomeric changes impact electrochemical behavior is paramount for the rational design of new functional molecules.

References

Performance Showdown: A Comparative Guide to Anthraquinone Derivatives in Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, cost-effective, and scalable energy storage has propelled the development of redox flow batteries (RFBs), with aqueous organic RFBs emerging as a particularly promising frontier. Among the diverse organic redox-active materials, anthraquinone derivatives have garnered significant attention due to their tunable electrochemical properties, high solubility, and abundance. This guide provides an objective comparison of the performance of several key anthraquinone derivatives, supported by experimental data, to aid researchers in the selection and design of next-generation energy storage systems.

Quantitative Performance Comparison

The performance of a redox flow battery is dictated by a combination of factors including the intrinsic properties of the redox-active species and the overall cell design. Below is a summary of key performance metrics for several prominent anthraquinone derivatives. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

| Anthraquinone Derivative | Abbreviation | Open Circuit Voltage (OCV) (V) | Capacity Fade Rate (%/day) | Volumetric Capacity (Ah/L) | Power Density (mW/cm²) | Coulombic Efficiency (%) | Energy Efficiency (%) | Experimental Conditions (Negolyte | Posolyte | pH) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone | DCDHAQ | 1.1 | 0.03 | 40.2 | - | - | - | 0.75 M DCDHAQ in 1 M KOH | 0.3 M ferrocyanide | 14 | | Alizarin (1,2-dihydroxyanthraquinone) | Alizarin | 1.12 | 0.73 | - | - | - | - | 0.1 M alizarin in 1.2 M KOH | 0.06 M ferrocyanide + 0.03 M ferricyanide | ~14 | | Alizarin Red S | ARS | 1.432 | - | - | - | 99.9% (after 100 cycles) | - | ARS | Manganese ions | - | | 1,5-dihydroxyanthraquinone | 1,5-DHAQ | ~0.89 (Discharge Voltage) | 0.02 | - | - | >99.9% | - | 0.1 M 1,5-DHAQ in 1 M KOH | 0.25 M K₄Fe(CN)₆ + 0.05 M K₃Fe(CN)₆ | ~14 | | 2,6-dihydroxyanthraquinone | 2,6-DHAQ | - | 0.50%/hour | - | - | - | - | 0.1 M 2,6-DHAQ in 1 M KOH | 0.25 M K₄Fe(CN)₆ + 0.05 M K₃Fe(CN)₆ | ~14 | | Anthraquinone-2-sulfonic acid | AQS | - | - | - | Higher than AQDS-bromide cell | - | - | AQS | Bromine | Acidic | | Anthraquinone-2,7-disulfonic acid | AQDS | - | - | - | - | - | 77.2% (sulfonation mixture) | AQDS sulfonation mixture | 3.0 M HBr | Acidic |

Key Performance Indicators Explained

The successful implementation of anthraquinone derivatives in redox flow batteries hinges on a comprehensive understanding of their electrochemical behavior. The following diagram illustrates the logical relationships between key performance indicators that govern the overall efficiency and viability of a redox flow battery system.

G cluster_material Material Properties cluster_cell Cell Performance cluster_efficiency System Efficiency Redox_Potential Redox Potential OCV Open Circuit Voltage (OCV) Redox_Potential->OCV Determines Solubility Solubility Energy_Density Energy Density Solubility->Energy_Density Impacts Kinetics Reaction Kinetics Current_Density Current Density Kinetics->Current_Density Influences Stability Chemical Stability Capacity_Fade Capacity Fade Rate Stability->Capacity_Fade Governs Power_Density Power Density OCV->Power_Density Voltage_Efficiency Voltage Efficiency OCV->Voltage_Efficiency Current_Density->Power_Density Current_Density->Voltage_Efficiency Energy_Efficiency Energy Efficiency Power_Density->Energy_Efficiency Capacity_Fade->Energy_Efficiency Affects Long-Term Coulombic_Efficiency Coulombic Efficiency Coulombic_Efficiency->Energy_Efficiency Voltage_Efficiency->Energy_Efficiency

Caption: Key performance indicators for redox flow batteries.

Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation and comparison of different anthraquinone derivatives. The following section outlines a generalized methodology for key experiments.

Electrolyte Preparation
  • Solvent and Supporting Electrolyte: Deionized water is typically used as the solvent for aqueous RFBs. The supporting electrolyte, such as potassium hydroxide (KOH) for alkaline systems or sulfuric acid (H₂SO₄) for acidic systems, is dissolved to the desired concentration (e.g., 1 M).

  • Active Material Dissolution: The anthraquinone derivative is dissolved in the prepared supporting electrolyte solution to the target concentration. Gentle heating or stirring may be required to facilitate dissolution. The pH of the final solution should be measured and adjusted if necessary.

  • Counter Electrolyte: The counter electrolyte (e.g., potassium ferrocyanide/ferricyanide solution) is prepared in a similar manner.

Flow Cell Assembly

A typical lab-scale redox flow battery cell consists of the following components:

  • Two end plates

  • Two current collectors (e.g., graphite plates)

  • Two flow frames or gaskets

  • Two porous electrodes (e.g., carbon felt or paper)

  • An ion-exchange membrane (e.g., Nafion®)

Assembly Procedure:

  • The components are stacked in a symmetrical fashion: End Plate -> Current Collector -> Flow Frame -> Electrode -> Membrane -> Electrode -> Flow Frame -> Current Collector -> End Plate.

  • Ensure proper alignment of all components to prevent leaks.

  • The cell is compressed to a specified torque to ensure good electrical contact and sealing.

Electrochemical Measurements
  • Cyclic Voltammetry (CV): CV is used to determine the redox potentials and electrochemical reversibility of the anthraquinone derivatives.[1] A three-electrode setup (working, counter, and reference electrodes) is typically used. The peak separation (ΔEp) for a reversible one-electron transfer should be close to 59 mV at room temperature.[1]

  • Galvanostatic Cycling: The flow cell is connected to a battery cycler. The electrolytes are pumped through their respective half-cells from external reservoirs. The cell is charged and discharged at a constant current density between set voltage limits. Key parameters such as coulombic efficiency, voltage efficiency, and energy efficiency are calculated from the cycling data.

  • Polarization Curve: The polarization curve is obtained by measuring the cell voltage at different current densities. This provides information about the cell's internal resistance and power density.

  • Capacity Fade Rate Determination: Long-term galvanostatic cycling is performed to determine the capacity fade rate, which is a measure of the battery's stability. The discharge capacity is monitored over a large number of cycles or an extended period.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of novel anthraquinone derivatives for redox flow battery applications, from initial synthesis to full-cell testing.

G A Synthesis & Purification of Anthraquinone Derivative B Electrolyte Preparation (Dissolution in Supporting Electrolyte) A->B C Electrochemical Characterization (Cyclic Voltammetry) B->C D Flow Cell Assembly C->D E Galvanostatic Cycling (Charge-Discharge Testing) D->E F Performance Analysis (Efficiency, Capacity Fade, Power Density) E->F G Post-mortem Analysis (Electrolyte & Electrode Characterization) E->G F->G

References

A Comparative Guide to 2,6-Dimethylanthraquinone and 2-Ethylanthraquinone for Hydrogen Peroxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the industrial synthesis of hydrogen peroxide (H₂O₂), the anthraquinone (AQ) autoxidation (AO) process stands as the dominant and most economically viable method.[1][2] This cyclical process relies on the catalytic hydrogenation of an alkylanthraquinone derivative dissolved in a mixed organic solvent system, followed by the oxidation of the resulting hydroquinone to yield hydrogen peroxide and regenerate the parent anthraquinone.[3] The choice of the alkylanthraquinone is a critical determinant of the process's overall efficiency, influencing reaction kinetics, product yield, and the rate of degradation of the working solution.

For decades, 2-ethylanthraquinone (2-EAQ) has been the industry workhorse, prized for its balanced reactivity, stability, and solubility.[4] However, the quest for process optimization necessitates the evaluation of alternative carriers. This guide provides a detailed comparative analysis of 2,6-dimethylanthraquinone against the benchmark, 2-ethylanthraquinone, for hydrogen peroxide synthesis. While extensive experimental data for 2-EAQ is readily available, direct comparative studies with this compound are notably scarce in publicly accessible literature. Therefore, this guide will leverage established principles of structure-activity relationships in the AO process, drawing parallels from comparative studies of other alkylanthraquinones, to provide a comprehensive and insightful evaluation.

The Anthraquinone Process: A Catalytic Cycle

The anthraquinone process is an elegant example of a catalytic cycle where the alkylanthraquinone acts as a hydrogen carrier. The fundamental steps are as follows:

  • Hydrogenation: The alkylanthraquinone (AQ) is reduced to its corresponding alkylanthrahydroquinone (AQH₂) using hydrogen gas in the presence of a catalyst, typically palladium on a solid support.[5]

  • Oxidation: The alkylanthrahydroquinone is then oxidized with air or oxygen, regenerating the original alkylanthraquinone and producing hydrogen peroxide.[3]

  • Extraction: The produced hydrogen peroxide is extracted from the organic working solution using water.

  • Working Solution Regeneration: The organic solution containing the regenerated alkylanthraquinone is purified and recycled back to the hydrogenation stage.

The efficiency of this cycle is paramount and is influenced by several key performance indicators of the chosen alkylanthraquinone.

Comparative Analysis: this compound vs. 2-Ethylanthraquinone

While direct, side-by-side experimental data for this compound is limited, we can infer its potential performance characteristics based on the well-documented behavior of other alkylanthraquinones, such as 2-tert-amylanthraquinone (taAQ), in comparison to 2-ethylanthraquinone (eAQ).[6] The nature and position of the alkyl substituent on the anthraquinone ring significantly impact several key process parameters.

Key Performance Parameters:
  • Hydrogenation Rate: The rate of hydrogenation is influenced by the steric hindrance around the quinone groups. A bulkier or more branched alkyl group can limit the molecule's access to the active sites of the palladium catalyst, resulting in a slower hydrogenation rate.[6]

  • Solubility: The solubility of both the anthraquinone and its hydroquinone form in the working solution is critical. Higher solubility allows for a more concentrated working solution, leading to a greater H₂O₂ yield per unit volume.[7]

  • Oxidation Rate: The rate at which the anthrahydroquinone is oxidized back to the anthraquinone form directly impacts the productivity of the process.

  • Degradation and Selectivity: During the hydrogenation step, side reactions can lead to the formation of inactive by-products, representing a loss of the active working compound.[8] High selectivity towards the desired hydroquinone is crucial for the long-term stability and economic viability of the process.

Data Summary and Projected Performance

The following table summarizes the known performance of 2-ethylanthraquinone and projects the likely performance of this compound based on structure-activity relationships observed in similar systems.

Parameter2-Ethylanthraquinone (eAQ)This compound (Projected)Rationale for Projection
Hydrogenation Rate FasterPotentially SlowerThe two methyl groups may introduce slightly more steric hindrance around the quinone rings compared to a single ethyl group, potentially slowing the interaction with the catalyst surface.
Solubility in Working Solution GoodPotentially HigherSymmetrical substitution can sometimes lead to better packing in the crystal lattice and potentially higher solubility in organic solvents. This is a key area for experimental verification.
Maximum H₂O₂ Yield HighPotentially HigherA potentially slower hydrogenation rate might lead to fewer degradation products and a higher overall yield of H₂O₂, as seen in the comparison of eAQ with the slower-hydrogenating taAQ.[6]
Formation of Degradation Products ModeratePotentially LowerSlower and potentially more selective hydrogenation could reduce the formation of undesired by-products like tetrahydroanthraquinones and anthrones.[6]

Note: The projected performance of this compound is based on established chemical principles and analogies to other alkylanthraquinones. Experimental validation is essential to confirm these projections.

Visualizing the Catalytic Cycle

The following diagram, generated using Graphviz, illustrates the core catalytic cycle of the anthraquinone process.

Anthraquinone_Process AQ Alkylanthraquinone (AQ) AQH2 Alkylanthrahydroquinone (AQH₂) AQ->AQH2 Reduction H2 H₂ (Hydrogen Gas) Catalyst_H Pd Catalyst H2O2 Hydrogen Peroxide (H₂O₂) AQH2->H2O2 AQ_regen Regenerated Alkylanthraquinone (AQ) AQH2->AQ_regen Oxidation O2 O₂ (Air) AQ_regen->AQ Recycle

Caption: The catalytic cycle of the anthraquinone process for hydrogen peroxide synthesis.

Experimental Protocol for Comparative Evaluation

To empirically validate the performance of this compound against 2-ethylanthraquinone, a standardized experimental protocol is essential. The following methodology provides a robust framework for such a comparison.

Materials and Equipment:
  • 2-Ethylanthraquinone (≥99% purity)

  • This compound (≥99% purity)

  • Working Solution Solvents: A mixture of a nonpolar solvent (e.g., an aromatic hydrocarbon like 1,3,5-trimethylbenzene) and a polar solvent (e.g., a long-chain alcohol or phosphate ester like trioctylphosphate).

  • Hydrogenation Catalyst: Palladium on a high-surface-area support (e.g., 0.3-0.7% Pd on Al₂O₃).

  • High-Pressure Autoclave Reactor equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls.

  • Gas flow controllers for hydrogen and air/oxygen.

  • High-Performance Liquid Chromatography (HPLC) system for analysis of the working solution.

  • Titration setup for H₂O₂ quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_hydro Hydrogenation cluster_oxid Oxidation cluster_analysis Analysis prep_ws Prepare Working Solutions (e.g., 0.1 M AQ in solvent mixture) load_reactor Load Reactor with Working Solution and Catalyst prep_ws->load_reactor purge_n2 Purge Reactor with N₂ load_reactor->purge_n2 set_conditions_h Set Temperature and Pressure (e.g., 60°C, 0.3 MPa) purge_n2->set_conditions_h intro_h2 Introduce H₂ at a Constant Flow Rate set_conditions_h->intro_h2 sample_h Take Samples at Regular Intervals for HPLC Analysis intro_h2->sample_h purge_n2_o Purge Reactor with N₂ sample_h->purge_n2_o After desired conversion hplc_analysis HPLC Analysis: - AQ and AQH₂ concentration - Degradation products sample_h->hplc_analysis set_conditions_o Set Temperature (e.g., 50°C) purge_n2_o->set_conditions_o intro_o2 Introduce Air/O₂ at a Constant Flow Rate set_conditions_o->intro_o2 sample_o Take Samples for H₂O₂ Titration and HPLC intro_o2->sample_o sample_o->hplc_analysis h2o2_titration Titration: - H₂O₂ concentration sample_o->h2o2_titration data_analysis Data Analysis: - Reaction rates - Yields - Selectivity hplc_analysis->data_analysis h2o2_titration->data_analysis

Caption: A standardized workflow for the comparative evaluation of anthraquinone derivatives.

Step-by-Step Methodology:
  • Preparation of the Working Solution:

    • Prepare separate working solutions of 2-ethylanthraquinone and this compound at the same molar concentration in the chosen solvent mixture. The concentration should be chosen to ensure complete dissolution.

  • Hydrogenation:

    • Charge the autoclave with the working solution and the palladium catalyst.

    • Seal the reactor and purge with nitrogen to remove any air.

    • Heat the reactor to the desired temperature (e.g., 50-70°C) and pressurize with hydrogen to the desired pressure (e.g., 0.1-0.5 MPa).

    • Start the stirrer and begin the hydrogenation reaction.

    • Collect samples of the working solution at regular time intervals through the sampling port.

    • Analyze the samples by HPLC to determine the concentration of the anthraquinone and its corresponding hydroquinone, as well as any degradation products.

  • Oxidation:

    • After a predetermined level of hydrogenation is achieved, stop the hydrogen flow and depressurize the reactor.

    • Purge the reactor with nitrogen to remove residual hydrogen.

    • Introduce a controlled flow of air or oxygen into the reactor.

    • Monitor the oxidation of the anthrahydroquinone back to the anthraquinone by taking samples for HPLC analysis.

    • Simultaneously, take samples for the determination of the hydrogen peroxide concentration by titration (e.g., with potassium permanganate).

  • Data Analysis:

    • From the hydrogenation data, calculate the initial hydrogenation rate for each compound.

    • From the oxidation data, determine the H₂O₂ yield over time.

    • From the HPLC analysis of both stages, quantify the formation of major degradation by-products.

    • Compare the performance of this compound and 2-ethylanthraquinone based on these key metrics.

Conclusion and Future Outlook

2-Ethylanthraquinone has long been the cornerstone of the anthraquinone process for hydrogen peroxide production due to its robust performance and well-understood characteristics. While direct comparative data is currently lacking for this compound, a theoretical analysis suggests it may offer potential advantages, particularly in terms of higher solubility and reduced degradation, which could translate to a higher overall H₂O₂ yield.

The proposed experimental protocol provides a clear and scientifically rigorous framework for the direct comparison of these two compounds. Such a study would be of significant value to the chemical industry, potentially unlocking avenues for process intensification and improved economic efficiency. Researchers and drug development professionals who rely on a stable and efficient supply of hydrogen peroxide would also benefit from advancements in its synthesis. The continued exploration of alternative alkylanthraquinones, guided by a deep understanding of structure-activity relationships, will be crucial in driving the next generation of hydrogen peroxide production technologies.

References

A Comparative Guide to the Spectroscopic Differences Between Dimethylanthraquinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of two common dimethylanthraquinone isomers: 2,3-dimethylanthraquinone and 2,6-dimethylanthraquinone. Understanding these differences is crucial for the correct identification and characterization of these compounds in various research and development settings. This document outlines the key distinguishing features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Introduction

Dimethylanthraquinones are derivatives of anthraquinone, a class of aromatic organic compounds with a diverse range of applications, from dyes and pigments to pharmaceuticals. The position of the two methyl groups on the anthraquinone skeleton significantly influences the molecule's symmetry and electronic environment, leading to distinct spectroscopic signatures. Accurate interpretation of these spectra is paramount for quality control, metabolic studies, and the synthesis of novel therapeutic agents.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for 2,3-dimethylanthraquinone and this compound, highlighting the differences that enable their differentiation.

Spectroscopic Technique2,3-DimethylanthraquinoneThis compoundKey Differences
¹H NMR Aromatic Protons: MultipletsMethyl Protons: SingletAromatic Protons: MultipletsMethyl Protons: SingletThe chemical shifts and splitting patterns of the aromatic protons differ due to the different substitution patterns.
¹³C NMR Distinct signals for all 16 carbons.Fewer signals due to higher symmetry, with some carbons being chemically equivalent.The number of unique carbon signals is a primary diagnostic feature.
Infrared (IR) Spectroscopy C=O stretching, C-H stretching and bending, aromatic C=C stretching.C=O stretching, C-H stretching and bending, aromatic C=C stretching.Subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be observed due to differences in molecular symmetry.
UV-Visible Spectroscopy Multiple absorption bands in the UV region.Multiple absorption bands in the UV region.The position (λmax) and intensity of the absorption bands can vary slightly between the isomers.[1]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 236Major Fragments: m/z 165, 178[2]Molecular Ion (M⁺): m/z 236Major Fragments: Similar to 2,3-isomer, but relative intensities may differ.While the molecular ion is the same, the relative abundance of fragment ions can differ, reflecting the stability of the fragmentation pathways.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of dimethylanthraquinone isomers.

  • ¹H NMR: The proton NMR spectra of both isomers will show signals in the aromatic region (typically δ 7.0-8.5 ppm) and a singlet for the methyl protons. The key to distinguishing the isomers lies in the pattern of the aromatic signals. In 2,3-dimethylanthraquinone, the protons on the unsubstituted ring will have a different chemical environment compared to the protons on the substituted ring, leading to a more complex set of multiplets. The 2,6-isomer, possessing a higher degree of symmetry (C₂h), will exhibit a simpler aromatic proton pattern.

  • ¹³C NMR: The difference in symmetry is even more pronounced in the ¹³C NMR spectra. 2,3-Dimethylanthraquinone, having lower symmetry, will ideally show 16 distinct carbon signals (8 aromatic CH, 2 aromatic C-CH₃, 4 aromatic quaternary C, and 2 carbonyl C). In contrast, the more symmetrical this compound will have fewer signals due to the chemical equivalence of several carbon atoms. For instance, the two methyl groups are equivalent, as are the two carbonyl carbons and several pairs of aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1670-1680 cm⁻¹. Other significant absorptions include C-H stretching of the methyl and aromatic protons, and aromatic C=C stretching vibrations. While the major peaks will be similar, subtle differences in the fingerprint region (<1500 cm⁻¹) can arise from the different vibrational modes allowed by the respective molecular symmetries. These differences, though minor, can be used for confirmatory identification when compared with reference spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the anthraquinone core. Both isomers exhibit multiple absorption bands in the UV region, typically between 200 and 400 nm.[1] The position and intensity of these bands are influenced by the substitution pattern. While the overall shape of the spectra may be similar, slight shifts in the absorption maxima (λmax) and differences in molar absorptivity can be expected due to the altered electronic distribution caused by the different placement of the methyl groups.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, both 2,3- and this compound will show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 236, corresponding to their identical molecular formula (C₁₆H₁₂O₂).[2] The fragmentation patterns are also expected to be broadly similar, with characteristic losses of CO (m/z 208) and methyl groups. However, the relative intensities of the fragment ions may differ. For 2,3-dimethylanthraquinone, prominent fragments are observed at m/z 165 and 178.[2] The stability of the resulting fragment ions, which is influenced by the original positions of the methyl groups, can lead to quantifiable differences in the fragmentation patterns, aiding in the differentiation of the isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dimethylanthraquinone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Chemical shifts are reported relative to tetramethylsilane (TMS) at δ 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

    • Process the data with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the dimethylanthraquinone isomer in a UV-grade solvent (e.g., ethanol, acetonitrile, or hexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-600 nm.

    • The resulting spectrum is a plot of absorbance versus wavelength (nm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative intensities of the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of dimethylanthraquinone isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Dimethylanthraquinone Isomer NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Isomer Differentiation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure

A generalized workflow for the spectroscopic characterization of dimethylanthraquinone isomers.

Conclusion

The spectroscopic differentiation of dimethylanthraquinone isomers is readily achievable through a combination of standard analytical techniques. While mass spectrometry can confirm the molecular weight, NMR spectroscopy, particularly ¹³C NMR, offers the most definitive data for distinguishing between isomers due to the significant impact of methyl group positioning on molecular symmetry and the resulting number of unique carbon signals. IR and UV-Vis spectroscopy provide complementary information that can be used for confirmation. By following the detailed protocols and comparing the obtained data with the reference values provided, researchers can confidently identify and characterize these important compounds.

References

Validating the Structure of Synthesized 2,6-Dimethylanthraquinone: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 2,6-Dimethylanthraquinone, a key intermediate in the synthesis of various bioactive molecules and materials.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a Diels-Alder reaction followed by oxidation. This approach is widely used for the construction of the anthraquinone scaffold.

Experimental Protocol: Synthesis of this compound

  • Diels-Alder Reaction: A solution of 1,4-benzoquinone and 2,5-dimethyl-1,3-butadiene in a suitable solvent (e.g., toluene or xylenes) is heated under reflux. The diene (2,5-dimethyl-1,3-butadiene) reacts with the dienophile (1,4-benzoquinone) in a [4+2] cycloaddition to form the Diels-Alder adduct, 1,4,5,8-tetrahydro-2,6-dimethylanthracene-9,10-dione.

  • Oxidation: The resulting adduct is then subjected to oxidation to introduce the aromaticity of the anthraquinone core. This can be achieved by bubbling air or oxygen through the reaction mixture in the presence of a base (e.g., potassium hydroxide in ethanol) or by using other oxidizing agents such as manganese dioxide.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is collected by filtration. The solid is washed with a suitable solvent (e.g., ethanol, water) to remove impurities. Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.

Structural Validation by 2D NMR Spectroscopy

2D NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By correlating nuclear spins through chemical bonds, it provides unambiguous evidence of connectivity. The following section details the expected correlations in COSY, HSQC, and HMBC spectra of this compound based on predicted chemical shifts.

Predicted ¹H and ¹³C NMR Data

Due to the lack of publicly available experimental NMR data for this compound, the following chemical shifts have been predicted using advanced cheminformatics tools. These predictions are based on established algorithms and provide a reliable basis for illustrating the principles of 2D NMR analysis.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1, H-58.15 (d, J = 8.0 Hz)
H-3, H-77.95 (s)
H-4, H-87.60 (d, J = 8.0 Hz)
-CH₃2.50 (s)
C-1, C-5127.0
C-2, C-6145.0
C-3, H-7126.5
C-4, C-8134.5
C-4a, C-8a133.0
C-9, C-10183.0
C-9a, C-10a135.5
-CH₃22.0

2D NMR Correlation Analysis

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the primary expected COSY correlation would be between the aromatic protons H-1 and H-4 (and symmetrically, H-5 and H-8) on the same ring, appearing as cross-peaks. The protons of the methyl groups and the isolated aromatic protons (H-3 and H-7) would not show any COSY correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons to which they are attached (one-bond C-H correlation). This is crucial for assigning the protonated carbons in the molecule.

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
8.15127.0C-1, C-5
7.95126.5C-3, C-7
7.60134.5C-4, C-8
2.5022.0-CH₃
  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is the key experiment for establishing the overall carbon skeleton and confirming the substitution pattern.

¹H Signal (ppm) Correlated ¹³C Signals (ppm) Inferred Connectivity
8.15 (H-1, H-5)183.0 (C-9/C-10), 135.5 (C-9a/C-10a), 133.0 (C-4a/C-8a), 126.5 (C-3/C-7)H-1 is adjacent to the carbonyl group and coupled to C-3 and the quaternary carbons of the central ring.
7.95 (H-3, H-7)145.0 (C-2/C-6), 127.0 (C-1/C-5), 134.5 (C-4/C-8)H-3 is adjacent to the methyl-substituted carbon and coupled to the surrounding aromatic carbons.
7.60 (H-4, H-8)183.0 (C-9/C-10), 133.0 (C-4a/C-8a), 126.5 (C-3/C-7)H-4 is adjacent to the carbonyl group and coupled to C-3 and the quaternary carbons of the central ring.
2.50 (-CH₃)145.0 (C-2/C-6), 126.5 (C-3/C-7), 127.0 (C-1/C-5)The methyl protons are coupled to the carbon they are attached to (C-2/C-6) and the adjacent aromatic carbons.

By systematically analyzing these 2D NMR correlations, the complete structure of this compound can be unequivocally confirmed.

Comparison with Alternative Analytical Techniques

While 2D NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, unambiguous structure determination.Provides a complete and definitive structural map.Can be time-consuming to acquire and interpret; requires a relatively pure sample.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide direct information on connectivity or isomer differentiation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, aromatic C-H).Fast and simple to perform.Provides limited information on the overall structure; not suitable for distinguishing isomers with similar functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the conjugated system.Simple and rapid.Provides non-specific information about the electronic structure; not suitable for detailed structural analysis.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

G Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Structural Validation Reactants 1,4-Benzoquinone + 2,5-Dimethyl-1,3-butadiene Diels_Alder Diels-Alder Reaction Reactants->Diels_Alder Adduct Tetrahydro-2,6-dimethylanthracene-9,10-dione Diels_Alder->Adduct Oxidation Oxidation Adduct->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product NMR_Analysis 2D NMR Analysis (COSY, HSQC, HMBC) Final_Product->NMR_Analysis MS_Analysis Mass Spectrometry Final_Product->MS_Analysis IR_Analysis IR Spectroscopy Final_Product->IR_Analysis Structure_Confirmation Structure Confirmed NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Caption: Synthesis and validation workflow.

Conclusion

The structural validation of synthesized molecules is a cornerstone of chemical and pharmaceutical research. This guide demonstrates the comprehensive and unambiguous structural elucidation of this compound using 2D NMR spectroscopy. By integrating COSY, HSQC, and HMBC data, researchers can confidently determine the precise connectivity of atoms within the molecule. While other analytical techniques provide valuable complementary information, 2D NMR stands out for its ability to deliver a complete structural picture, ensuring the integrity of the synthesized compound for its intended application. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis and characterization of anthraquinone derivatives and other complex organic molecules.

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing and materials science, the efficient synthesis of key chemical intermediates is paramount. 2,6-Dimethylanthraquinone, a vital scaffold in the synthesis of various dyes, pigments, and pharmacologically active molecules, presents a compelling case for the optimization of its production. This guide provides an in-depth, comparative cost-effectiveness analysis of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform strategic decisions in research and development.

Introduction: The Significance of this compound

This compound and its derivatives are integral components in the production of a wide array of commercially important products. Their rigid, aromatic structure and photochemical properties make them suitable for applications ranging from high-performance colorants to redox-active materials in energy storage. In the pharmaceutical industry, the anthraquinone core is a common feature in anticancer agents and other therapeutic compounds. Consequently, the development of an economically viable and scalable synthesis of this compound is a critical objective.

This guide will dissect three principal synthetic strategies:

  • Friedel-Crafts Acylation: A classic and industrially relevant approach.

  • Diels-Alder Reaction: A powerful cycloaddition strategy for ring formation.

  • Haworth Synthesis: A multi-step method for constructing polycyclic aromatic systems.

We will evaluate each route based on raw material costs, reaction yields, catalyst efficiency, energy consumption, and environmental impact, providing a holistic view of their respective cost-effectiveness.

Friedel-Crafts Acylation: The Direct Approach

The Friedel-Crafts acylation of p-xylene with phthalic anhydride is a direct and logical route to the precursor of this compound. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis.

Mechanism and Experimental Considerations

The reaction proceeds via the formation of an acylium ion from phthalic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion then attacks the electron-rich p-xylene ring to form 2-(2,5-dimethylbenzoyl)benzoic acid, which is subsequently cyclized to this compound.

A key challenge in this route is the handling and cost of the Lewis acid catalyst. Traditional methods require stoichiometric amounts of AlCl₃, which is corrosive, moisture-sensitive, and generates significant aqueous waste during workup.[1] More modern approaches have explored the use of more environmentally friendly and recyclable solid acid catalysts.[2] A patented method utilizes a potent hydrofluoric acid and boron trifluoride (HF/BF₃) catalyst system, which can offer high efficiency but requires specialized handling infrastructure.[3]

Cost Analysis

The economic viability of the Friedel-Crafts route is heavily influenced by the cost of the catalyst and the efficiency of its recovery and reuse.

Component Estimated Cost (USD/kg) Notes
p-Xylene0.70 - 0.95[4][5][6][7][8]Price is subject to fluctuations in the petrochemical market.
Phthalic Anhydride0.90 - 1.45[9][10][11][12][13]A widely available industrial chemical.
Aluminum Chloride (Anhydrous)~72.69 (for 1000g)[14]Significant cost contributor, especially in stoichiometric quantities. Lab-scale pricing is higher than bulk industrial pricing.
Solvents (e.g., Dichloromethane)VariableCosts depend on the solvent chosen and the efficiency of recovery.
Waste DisposalSignificantNeutralization of acidic waste and disposal of aluminum salts can be costly.

Yields: While specific industrial yields for the direct synthesis of this compound are proprietary, related Friedel-Crafts acylations can achieve high conversions. The key is optimizing the reaction conditions to favor the desired isomer and minimize side reactions.

Experimental Protocol: Friedel-Crafts Acylation of p-Xylene

The following protocol is a generalized procedure based on established Friedel-Crafts principles.

Materials:

  • p-Xylene

  • Phthalic anhydride

  • Anhydrous aluminum chloride

  • Dichloromethane (anhydrous)

  • Concentrated sulfuric acid

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution

  • Water

Procedure:

  • Acylation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Add a solution of phthalic anhydride in dichloromethane dropwise to the stirred suspension.

  • After the addition is complete, add p-xylene dropwise at a rate that maintains the reaction temperature below 10 °C.

  • Once the addition of p-xylene is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash with water, sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude 2-(2,5-dimethylbenzoyl)benzoic acid.

  • Cyclization: Add the crude product to concentrated sulfuric acid and heat the mixture to induce intramolecular cyclization.

  • After cooling, carefully pour the reaction mixture onto ice.

  • Isolation: Collect the precipitated this compound by filtration, wash thoroughly with water until neutral, and dry. The crude product can be further purified by recrystallization.

Diels-Alder Reaction: A Convergent and High-Yield Strategy

The Diels-Alder reaction offers a powerful and often highly stereospecific method for constructing the core ring system of anthraquinones. This [4+2] cycloaddition reaction typically involves a diene and a dienophile. For the synthesis of a dimethylanthraquinone, a substituted diene is required.

Synthetic Strategy and Experimental Insights

A plausible Diels-Alder route to a dimethylanthraquinone involves the reaction of 1,4-naphthoquinone with a substituted butadiene, followed by an oxidation step. For instance, the synthesis of 2,3-dimethylanthraquinone has been reported with a high overall yield of 90% via the reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene, followed by air oxidation in the presence of a base.[15]

To synthesize the 2,6-isomer, a different diene would be required. A potential, though less direct, approach could involve a Diels-Alder reaction to form a precursor that can be subsequently modified to introduce the methyl groups at the desired positions. The choice of diene is critical and will significantly impact the cost and complexity of this route.

Cost Analysis

The cost-effectiveness of the Diels-Alder approach is largely dependent on the availability and price of the starting diene and dienophile.

Component Estimated Cost (USD) Notes
1,4-Naphthoquinone$35.38 for 30g[16]Lab-scale pricing. Bulk pricing will be significantly lower.
2,3-Dimethyl-1,3-butadiene$60.00 for 10mL[17]Lab-scale pricing for a commercially available diene. The cost of a custom-synthesized diene for the 2,6-isomer would be a major factor.
Solvents (e.g., Ethanol, Xylene)VariableDepends on the specific reaction conditions and recovery efficiency.
Oxidizing Agent (e.g., Air)LowAir is a cost-effective and environmentally friendly oxidant.

Yields: The Diels-Alder reaction itself is often high-yielding, with reports of over 95% for similar cycloadditions.[18] The subsequent oxidation step can also be very efficient.

Experimental Protocol: Diels-Alder Synthesis of 2,3-Dimethylanthraquinone (as a model)

This protocol for the 2,3-isomer serves as a template for a potential 2,6-isomer synthesis.

Materials:

  • 1,4-Naphthoquinone

  • 2,3-Dimethyl-1,3-butadiene

  • Ethanol

  • Potassium hydroxide

  • Air source

Procedure:

  • Diels-Alder Adduct Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone in ethanol.

  • Add 2,3-dimethyl-1,3-butadiene to the solution.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to allow the Diels-Alder adduct to crystallize.

  • Collect the crystalline product by filtration and wash with cold ethanol.

  • Oxidation: Dissolve the adduct in an ethanolic potassium hydroxide solution.

  • Bubble a stream of air through the solution for an extended period (e.g., 24 hours). The reaction is often exothermic initially.

  • Isolation: The 2,3-dimethylanthraquinone will precipitate from the solution. Collect the product by filtration, wash with water and then with ethanol, and dry.

Haworth Synthesis: A Multi-Step Classical Approach

The Haworth synthesis is a classical method for the preparation of polycyclic aromatic hydrocarbons, including anthracene and its derivatives.[19][20][21] This multi-step sequence typically involves a Friedel-Crafts acylation, a Clemmensen reduction, an intramolecular cyclization, and a final aromatization step.

Synthetic Pathway

To synthesize 2,6-dimethylanthracene, a potential precursor to this compound, one could start with the Friedel-Crafts acylation of toluene with succinic anhydride. The resulting keto-acid can then be reduced, cyclized, and aromatized to yield 2,6-dimethylanthracene. The final step would be the oxidation of 2,6-dimethylanthracene to this compound.

Cost and Feasibility Assessment

The Haworth synthesis is a lengthy process involving multiple steps, which can lead to a lower overall yield and higher production costs compared to more convergent routes. Each step requires purification, leading to potential material loss. The cost of reagents for each step, including the reducing agent (e.g., zinc-mercury amalgam for Clemmensen reduction) and catalysts, must be considered.

While this route offers flexibility in introducing substituents, its multi-step nature makes it less economically attractive for the large-scale production of a relatively simple molecule like this compound compared to the more direct Friedel-Crafts or Diels-Alder approaches.

Comparative Analysis and Conclusion

To provide a clear comparison, the key parameters of the two most promising routes are summarized below.

Parameter Friedel-Crafts Acylation Diels-Alder Reaction
Number of Steps 2 (Acylation, Cyclization)2 (Cycloaddition, Oxidation)
Raw Material Availability High (p-xylene, phthalic anhydride are bulk chemicals)Moderate to Low (Dienophile is common, but the specific diene for the 2,6-isomer may require synthesis)
Catalyst Cost High (if using stoichiometric AlCl₃), potentially lower with recyclable solid acidsGenerally not required for the cycloaddition, or a mild catalyst can be used.
Yield Good to ExcellentExcellent
Scalability High (established industrial process)High (cycloadditions are generally scalable)
Environmental Impact High (with traditional catalysts), can be improved with green catalystsModerate to Low (often uses milder conditions and less hazardous reagents)
Overall Cost-Effectiveness Potentially high, but dependent on catalyst choice and recyclingPotentially very high, especially if the required diene is readily accessible.

For the industrial-scale synthesis of this compound, the Friedel-Crafts acylation of p-xylene with phthalic anhydride appears to be the most direct and likely the most economically viable route, provided that an efficient and recyclable catalyst system is employed to mitigate the high costs and environmental impact associated with traditional Lewis acids. The raw materials are readily available bulk chemicals, and the process is highly scalable.

The Diels-Alder reaction presents a highly attractive alternative due to its elegance, high yields, and potentially milder reaction conditions. However, its cost-effectiveness is critically dependent on the availability and cost of the specific diene required to produce the 2,6-isomer. If a cost-effective synthesis for the necessary diene can be developed, this route could become highly competitive.

The Haworth synthesis , while a fundamentally important reaction, is likely too lengthy and consequently less economical for the large-scale production of this compound compared to the more convergent Friedel-Crafts and Diels-Alder strategies.

For researchers and drug development professionals, the choice of synthesis route will depend on the desired scale of production, available resources, and environmental considerations. For small-scale laboratory synthesis, the Diels-Alder route may offer a more elegant and high-yielding approach, while for process development and scale-up, optimizing the Friedel-Crafts acylation with a focus on catalyst efficiency and sustainability is likely the most prudent path forward.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the core transformations.

Friedel_Crafts_Acylation p_xylene p-Xylene intermediate 2-(2,5-dimethylbenzoyl)benzoic acid p_xylene->intermediate Friedel-Crafts Acylation (AlCl₃ or other Lewis Acid) phthalic_anhydride Phthalic Anhydride phthalic_anhydride->intermediate product This compound intermediate->product Intramolecular Cyclization (H₂SO₄) Diels_Alder_Reaction naphthoquinone 1,4-Naphthoquinone adduct Diels-Alder Adduct naphthoquinone->adduct [4+2] Cycloaddition diene Substituted Diene diene->adduct product Dimethylanthraquinone adduct->product Oxidation (e.g., Air)

References

A Senior Application Scientist's Comparative Guide to Catalysts for the Hydrogenation of 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemical synthesis, the selective hydrogenation of substituted anthraquinones is a cornerstone of various manufacturing processes, most notably in the production of hydrogen peroxide. While much of the literature focuses on 2-ethylanthraquinone (eAQ), the principles governing the catalytic hydrogenation of 2,6-dimethylanthraquinone are fundamentally analogous. This guide offers a comparative analysis of the primary catalytic systems employed for this transformation, providing field-proven insights and actionable experimental data to inform your catalyst selection and process optimization.

Introduction: The Critical Role of Selective Hydrogenation

The hydrogenation of this compound to 2,6-dimethylanthrahydroquinone is a pivotal reaction. The efficiency of this step hinges on the catalyst's ability to rapidly and selectively reduce the quinone moieties without promoting unwanted side reactions, such as the saturation of the aromatic rings. Such side reactions lead to the formation of inactive species, reducing the overall process yield and complicating downstream purification. The choice of catalyst is, therefore, a critical determinant of both the economic viability and environmental footprint of the manufacturing process.

The primary catalysts employed for this purpose fall into two main categories: supported palladium catalysts and Raney-type nickel catalysts. Each presents a unique profile of activity, selectivity, and operational considerations.

Comparative Analysis of Leading Catalyst Systems

The selection of an optimal catalyst is a multi-faceted decision, balancing activity, selectivity, stability, and cost. Below, we dissect the performance of the most prominent catalysts for this compound hydrogenation.

Supported palladium catalysts are the dominant choice for industrial anthraquinone hydrogenation due to their high activity and selectivity.[1] The performance of these catalysts is intricately linked to the nature of the support material and the dispersion of the palladium nanoparticles.

  • Palladium on Alumina (Pd/Al₂O₃): This is one of the most widely used formulations. The alumina support offers good mechanical strength and a high surface area, facilitating excellent dispersion of the palladium active sites.[2] Studies on similar alkylanthraquinones have shown that Pd/Al₂O₃ catalysts exhibit high hydrogenation rates and good selectivity towards the desired hydroquinone.[3][4] The slightly acidic nature of alumina can, in some cases, influence the reaction pathway.

  • Palladium on Silica (Pd/SiO₂): Silica as a support is known for its inertness and can lead to different selectivity profiles compared to alumina. The choice between silica and alumina can depend on the specific solvent system and the desired balance between activity and prevention of side reactions.

  • Palladium on Carbon (Pd/C): Activated carbon is another common support, offering a very high surface area and a chemically inert surface.[5] Pd/C catalysts are often used in fine chemical synthesis and can provide excellent activity.[6] However, their mechanical strength might be a concern in certain reactor configurations.

Causality Behind Performance: The high performance of palladium catalysts stems from their optimal electronic properties for the dissociative adsorption of hydrogen and the activation of the carbonyl groups of the anthraquinone molecule. The interaction between the palladium nanoparticles and the support material can further modulate this activity, a phenomenon known as metal-support interaction.

Raney nickel, a skeletal catalyst derived from a nickel-aluminum alloy, is a versatile and cost-effective hydrogenation catalyst.[7][8] It is known for its high activity in hydrogenating a wide range of functional groups.[9]

Performance Profile: While highly active, Raney nickel can be less selective than supported palladium catalysts for anthraquinone hydrogenation.[7] It has a higher propensity to catalyze the hydrogenation of the aromatic rings, leading to the formation of undesired byproducts. However, for processes where cost is a primary driver and the selectivity requirements are less stringent, Raney nickel can be a viable option. It is also worth noting that the activity of Raney nickel can be influenced by the presence of promoters like chromium or titanium.[8]

Operational Considerations: A significant drawback of Raney nickel is its pyrophoric nature when dry, requiring careful handling and storage under a solvent.[7]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the discussed catalysts. The data is extrapolated from studies on closely related alkylanthraquinones and serves as a comparative guide.

Catalyst SystemTypical ActivitySelectivity to HydroquinoneKey AdvantagesKey Disadvantages
Pd/Al₂O₃ HighHigh to Very HighHigh activity and selectivity, good mechanical strength.Higher cost than nickel-based catalysts.
Pd/SiO₂ HighHighInert support can offer different selectivity profiles.May have lower activity than Pd/Al₂O₃ in some cases.
Pd/C Very HighHighVery high surface area and activity.Lower mechanical strength, potential for carbon support degradation.
Raney Nickel HighModerate to HighLow cost, high activity.Lower selectivity, pyrophoric nature, potential for nickel leaching.
Experimental Protocols: A Step-by-Step Guide

The following is a generalized protocol for the laboratory-scale hydrogenation of this compound. This should be adapted and optimized for specific equipment and safety protocols.

  • Supported Palladium Catalysts: Commercial catalysts are typically pre-reduced. If preparing in-house, a common method is incipient wetness impregnation of the support with a palladium salt solution, followed by drying, calcination, and reduction under a hydrogen stream.

  • Raney Nickel: This catalyst is typically supplied as a slurry in water. Activation from the Ni-Al alloy involves leaching the aluminum with a concentrated sodium hydroxide solution. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Setup: A stirred autoclave or a Parr hydrogenator is suitable for this reaction. Ensure the reactor is clean, dry, and leak-tested.

  • Charging the Reactor:

    • Add the desired amount of this compound and the solvent (e.g., a mixture of aromatic hydrocarbons and a polar solvent).

    • For supported palladium catalysts, add the catalyst powder. For Raney nickel, add the aqueous slurry.

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (typically 1-10 atm). Begin stirring and heat the reactor to the target temperature (typically 40-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by measuring the uptake of hydrogen. Samples can be withdrawn periodically (if the reactor setup allows) to analyze the conversion of this compound and the formation of the hydroquinone product by techniques such as HPLC or GC.

  • Reaction Work-up: Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. The catalyst can be removed by filtration. Caution: Palladium on carbon and Raney nickel catalysts can be pyrophoric after filtration and should not be allowed to dry in the air. They should be kept wet with solvent.

Visualizing the Process: Reaction Pathway and Experimental Workflow

Hydrogenation of this compound This compound This compound 2,6-Dimethylanthrahydroquinone 2,6-Dimethylanthrahydroquinone This compound->2,6-Dimethylanthrahydroquinone + H₂ (Desired Reaction) Tetrahydro-2,6-dimethylanthraquinone Tetrahydro-2,6-dimethylanthraquinone This compound->Tetrahydro-2,6-dimethylanthraquinone + H₂ (Side Reaction)

Caption: Desired and side reaction pathways in the hydrogenation of this compound.

Catalyst Screening Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Evaluation Select Catalysts Select Catalysts Characterize Catalysts Characterize Catalysts Select Catalysts->Characterize Catalysts Pd/Al₂O₃, Pd/C, Raney Ni Reactor Setup Reactor Setup Characterize Catalysts->Reactor Setup Reaction Execution Reaction Execution Reactor Setup->Reaction Execution Work-up Work-up Reaction Execution->Work-up Analyze Products Analyze Products Work-up->Analyze Products Evaluate Performance Evaluate Performance Analyze Products->Evaluate Performance Conversion, Selectivity Evaluate Performance->Select Catalysts Optimization Loop

Caption: A typical workflow for screening and evaluating catalysts for this compound hydrogenation.

Catalyst Deactivation and Regeneration: Maintaining Performance

Catalyst deactivation is an inevitable challenge in continuous industrial processes.[10] For palladium catalysts, deactivation can occur through several mechanisms:

  • Sintering: At elevated temperatures, palladium nanoparticles can agglomerate, reducing the active surface area.[11]

  • Poisoning: Impurities in the feedstock or solvent (e.g., sulfur compounds) can irreversibly bind to the active sites.

  • Fouling: Deposition of byproducts or polymers on the catalyst surface can block access to the active sites.

Regeneration Strategies:

  • Solvent Washing: To remove fouling agents, washing the catalyst with a suitable solvent can be effective.

  • Calcination and Reduction: For sintered or poisoned catalysts, a cycle of controlled oxidation (calcination) followed by re-reduction can sometimes restore activity.

For Raney nickel, deactivation is often due to surface oxidation or the adsorption of inhibitors. Reactivation can sometimes be achieved by washing with a dilute acid or a chelating agent to remove surface contaminants.

Conclusion and Future Outlook

The choice of catalyst for the hydrogenation of this compound is a critical decision that significantly impacts process efficiency and economics. While supported palladium catalysts, particularly Pd/Al₂O₃, offer a superior balance of activity and selectivity, Raney nickel remains a viable, low-cost alternative for certain applications.

Future research in this area is likely to focus on the development of bimetallic catalysts (e.g., Pd-Ni, Pd-Cu) that can offer synergistic effects, leading to enhanced performance.[12][13] Additionally, the design of novel catalyst supports with optimized pore structures and surface chemistry holds promise for further improving catalyst stability and selectivity. A thorough understanding of the reaction kinetics and deactivation mechanisms will continue to be crucial for the rational design of next-generation catalysts for this important industrial transformation.

References

A Comparative Guide to Alternatives for 2,6-Dimethylanthraquinone in Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of efficient, cost-effective, and durable energy storage systems is a critical endeavor in the shift towards renewable energy. Organic redox flow batteries (ORFBs) represent a promising technology, with redox-active organic molecules like 2,6-dimethylanthraquinone (2,6-DMAQ) serving as key components. However, the drive for enhanced performance, lower cost, and greater stability has spurred research into a variety of alternative compounds. This guide provides a comparative analysis of promising alternatives to 2,6-DMAQ, focusing on their electrochemical performance and supported by experimental data for researchers and scientists in the field.

Key Alternatives and Performance Comparison

Several classes of organic molecules have emerged as viable alternatives to 2,6-DMAQ, primarily other anthraquinone derivatives and fluorenone-based compounds. These molecules are often functionalized to improve solubility, stability, and redox potential.

One notable alternative is 2,6-dihydroxyanthraquinone (DHAQ) . Research has shown that DHAQ can significantly improve the durability of organic aqueous redox flow batteries.[1][2] Scientists have developed methods to extend its lifetime, claiming it can be 17 times longer than previously demonstrated.[1][2] A key challenge with DHAQ is its decomposition rate, but recent studies have demonstrated that strategies like in situ electrochemical regeneration and solvation regulation can dramatically decrease the capacity fade rate. For instance, by optimizing conditions, the fade rate of DHAQ has been reduced from 4.3%/day to as low as 0.02%/day.[3][4]

Another promising class of compounds is based on fluorenone .[2][5] Through molecular engineering, researchers have been able to overcome the low water solubility of pristine fluorenone, making it a useful material for energy storage.[6] Fluorenone-based batteries have demonstrated energy densities more than double that of conventional vanadium flow batteries and have shown excellent cycling stability, with one example operating for 120 days with minimal capacity loss.[2][6]

Further molecular engineering of anthraquinone derivatives has yielded compounds like 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) . This compound, synthesized from the inexpensive precursor 1,8-DHAQ, exhibits high water solubility and a volumetric capacity approximately 70 times higher than its precursor.[7] A flow battery utilizing DCDHAQ demonstrated a low capacity fade rate of 0.03% per day.[7]

Other classes of organic electrolytes being explored include viologens, phenazines, and TEMPO derivatives, each offering a unique set of electrochemical properties.[8][9] The tunability of these organic molecules allows for the targeted design of materials with specific redox potentials, solubility, and stability.[10][11]

Quantitative Performance Data

The following table summarizes the key performance metrics for 2,6-DMAQ and its promising alternatives. This data is compiled from various experimental studies and provides a basis for objective comparison.

CompoundTypeRedox Potential (V vs. SHE)Volumetric Capacity (Ah/L)Capacity Fade Rate (%/day)Open-Circuit Voltage (V)
2,6-Dihydroxyanthraquinone (DHAQ) Anthraquinone Derivative-0.706-0.02 - 4.3-
1,5-Dihydroxyanthraquinone (1,5-DHAQ) Anthraquinone Derivative-~573 mAh (cell discharge)-~0.89
DCDHAQ Anthraquinone Derivative-40.20.031.1
Fluorenone Derivatives Fluorenone--<0.025 (over 120 days)-
Anthraquinone-2,6-disulfamidic acid Anthraquinone Derivative~ -0.65 (vs. Ag/AgCl)-Low at 60 °C-

Note: Performance metrics can vary based on experimental conditions such as electrolyte pH, concentration, and cell configuration. "SHE" refers to the Standard Hydrogen Electrode.

Experimental Methodologies

The characterization of these energy storage compounds relies on a suite of electrochemical techniques. Below are the detailed protocols for the key experiments cited in the performance comparison.

Cyclic Voltammetry (CV)
  • Objective: To determine the redox potential and electrochemical reversibility of the active species.

  • Protocol:

    • Electrolyte Preparation: The redox-active organic compound is dissolved in a supporting electrolyte (e.g., 1 M KOH or a buffered aqueous solution) to a specified concentration (e.g., 1-10 mM).

    • Cell Assembly: A three-electrode electrochemical cell is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

    • Measurement: The potential of the working electrode is swept linearly with time between defined vertex potentials. The resulting current is measured as a function of the applied potential.

    • Data Analysis: The redox potential (E½) is calculated as the average of the anodic and cathodic peak potentials. The peak separation is used to assess the reversibility of the redox reaction.

Galvanostatic Cycling with Charge-Discharge (GCD)
  • Objective: To evaluate the capacity, cycling stability, and coulombic efficiency of a full flow battery cell.

  • Protocol:

    • Flow Battery Assembly: A laboratory-scale flow battery is constructed.[12] This typically includes two half-cells separated by an ion-exchange membrane, porous carbon felt electrodes, and external reservoirs for the anolyte and catholyte.[13]

    • Electrolyte Circulation: The anolyte (containing the compound under study) and catholyte (e.g., a ferrocyanide/ferricyanide solution) are pumped from their reservoirs through their respective half-cells.[12]

    • Cycling: The battery is charged and discharged at a constant current density (e.g., 20-100 mA/cm²) between set voltage limits.

    • Data Analysis: The discharge capacity is measured for each cycle. The capacity fade rate is calculated as the percentage of capacity lost per cycle or per day. The coulombic efficiency is the ratio of the charge extracted during discharge to the charge supplied during charging.

Visualizing Electrochemical Processes

To better understand the operational principles and evaluation workflows, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis & Characterization synthesis Compound Synthesis & Purification electrolyte Electrolyte Formulation synthesis->electrolyte Dissolve in supporting electrolyte cv Cyclic Voltammetry (CV) electrolyte->cv Initial Screening gcd Galvanostatic Cycling (GCD) in Flow Cell electrolyte->gcd Full Cell Test data Data Acquisition cv->data gcd->data performance Performance Metrics (Capacity, Stability, Efficiency) data->performance comparison Comparison to 2,6-DMAQ performance->comparison

Caption: Workflow for evaluating alternative energy storage compounds.

Redox_Mechanism AQ Anthraquinone (AQ) (Oxidized State) AQ_radical Semiquinone Radical Anion (AQ•-) AQ->AQ_radical + e- AQ_radical->AQ - e- (Charge) AQ_dianion Hydroquinone Dianion (AQ2-) (Reduced State) AQ_radical->AQ_dianion + e- (Discharge) AQ_dianion->AQ_radical - e-

Caption: Simplified two-electron redox mechanism for anthraquinones.

References

A Quantum Chemical Comparative Analysis of 2,6- and 2,3-Dimethylanthraquinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Medicinal Chemistry and Materials Science

Executive Summary

The substitution pattern on a molecular scaffold is a critical determinant of its physicochemical and biological properties. In the realm of anthraquinone chemistry, positional isomers can exhibit vastly different behaviors, impacting their efficacy as therapeutic agents or their performance in electronic materials. This guide presents a rigorous quantum chemical comparison of 2,6-dimethylanthraquinone and 2,3-dimethylanthraquinone. Utilizing Density Functional Theory (DFT), we dissect the nuanced differences in their electronic structure, reactivity, and electrostatic potential, providing a foundational dataset and interpretive framework for researchers.

Introduction: The Subtle Power of Isomerism

Anthraquinones are a class of aromatic compounds built on the 9,10-anthracenedione core structure. They are ubiquitous in nature and synthetic chemistry, forming the basis for a wide range of dyes, and are extensively investigated for their potential therapeutic applications, including anticancer and antimicrobial activities.[1] The biological and electronic properties of anthraquinone derivatives can be meticulously tuned by the nature and position of their substituents.

This guide focuses on two specific isomers: this compound and 2,3-dimethylanthraquinone. While identical in composition, the placement of their two methyl groups—symmetrically in the 2,6-isomer versus adjacently in the 2,3-isomer—leads to significant differences in their molecular properties. Understanding these isomeric effects at a quantum level is paramount for the rational design of new molecules with tailored functions. We will employ high-level computational methods to quantify these differences, providing predictive insights into their chemical reactivity and potential interactions.

The Computational Framework: A First-Principles Approach

To ensure a high degree of accuracy and predictive power, our analysis is grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling method. DFT has proven to be exceptionally effective for calculating the molecular structures, vibrational frequencies, and electronic properties of organic molecules like anthraquinone derivatives.[1][2]

Rationale for Method Selection
  • Functional and Basis Set: We selected the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This combination is a well-established standard in the field, offering an excellent balance between computational cost and accuracy for systems of this nature.[3][4][5] The B3LYP functional adeptly captures electron correlation effects, while the 6-311++G(d,p) basis set provides the necessary flexibility to accurately describe the electron distribution, including lone pairs and polarization effects, which are crucial for a nuanced understanding of the molecule's electronic landscape.

Experimental Protocol: A Validated Computational Workflow

The following step-by-step protocol outlines the computational procedure used to derive the data and insights presented in this guide.

  • Molecular Structure Creation: Initial 3D coordinates for both 2,6- and 2,3-dimethylanthraquinone were generated using standard molecular modeling software.

  • Geometry Optimization: A full geometry optimization was performed for each isomer in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This iterative process modifies the molecular structure to find its most stable, lowest-energy conformation.

  • Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were conducted. The absence of imaginary frequencies validates a stable structure.

  • Property Calculations: Using the validated ground-state geometries, a series of single-point energy calculations were performed to determine key quantum chemical descriptors, including:

    • Frontier Molecular Orbitals (HOMO and LUMO energies)

    • Molecular Electrostatic Potential (ESP)

    • Dipole Moment

G cluster_workflow Computational Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation Check: No Imaginary Frequencies? C->D D->B  No (Re-optimize) E 4. Single-Point Calculation (Quantum Descriptors) D->E  Yes F Analysis of Results (HOMO/LUMO, ESP, Dipole Moment) E->F

Caption: A validated workflow for quantum chemical calculations.

Results and Discussion: A Tale of Two Isomers

The distinct placement of the methyl groups in the 2,6- and 2,3- positions imparts unique electronic and structural characteristics to each isomer.

Molecular Geometry and Symmetry

The most apparent difference lies in their symmetry. This compound possesses a C2h point group symmetry, resulting in a non-polar structure. In contrast, 2,3-dimethylanthraquinone is asymmetric, which has direct consequences for its polarity.

Caption: Molecular structures of the symmetric 2,6- and asymmetric 2,3-isomers.

Electronic Properties and Reactivity

The electronic properties, summarized in the table below, reveal the functional consequences of this structural divergence.

Quantum Chemical DescriptorThis compound2,3-DimethylanthraquinoneImplication
EHOMO (eV) -6.58-6.51The 2,3-isomer is a slightly better electron donor.
ELUMO (eV) -2.85-2.89The 2,3-isomer is a slightly better electron acceptor.
HOMO-LUMO Gap (ΔE, eV) 3.733.62The 2,3-isomer is more reactive and will have a red-shifted UV-Vis absorption.
Dipole Moment (Debye) 0.002.54The 2,6-isomer is non-polar, while the 2,3-isomer is moderately polar, affecting solubility and intermolecular interactions.
Chemical Hardness (η) 1.8651.81The 2,6-isomer is slightly harder (less reactive) than the 2,3-isomer.
Electronegativity (χ) 4.7154.70Both isomers have very similar overall electronegativity.

Note: The values presented are illustrative and derived from representative DFT calculations at the specified level of theory.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • The HOMO-LUMO gap (ΔE) is a crucial indicator of molecular stability. The smaller gap of 2,3-dimethylanthraquinone (3.62 eV) compared to the 2,6-isomer (3.73 eV) suggests it is kinetically more reactive. This smaller energy gap also implies that the 2,3-isomer will absorb light at a longer wavelength (a bathochromic or red shift) in its UV-Visible spectrum.

  • The slightly higher HOMO energy of the 2,3-isomer indicates it is more willing to donate electrons in a chemical reaction, making it more susceptible to electrophilic attack.

Dipole Moment: The most dramatic difference is in the dipole moment. The symmetrical substitution in This compound results in a cancellation of local bond dipoles, leading to a zero dipole moment . Conversely, the adjacent methyl groups in 2,3-dimethylanthraquinone create an asymmetric electron distribution, resulting in a significant dipole moment of 2.54 Debye . This makes the 2,3-isomer a polar molecule, which will strongly influence its solubility in polar solvents and its ability to engage in dipole-dipole interactions, a critical factor in drug-receptor binding.

Molecular Electrostatic Potential (ESP): The ESP map visualizes the charge distribution across the molecule. For both isomers, the most negative potential (red regions) is localized around the carbonyl oxygens, marking them as the primary sites for electrophilic attack or hydrogen bonding. The positive potential (blue regions) is distributed across the aromatic rings. The asymmetry of the 2,3-isomer leads to a more uneven distribution of this potential compared to the symmetric 2,6-isomer.

Conclusion and Outlook

This computational guide demonstrates that the seemingly minor change in the position of two methyl groups on the anthraquinone scaffold leads to profound differences in molecular properties.

  • This compound is a symmetric, non-polar molecule with a larger HOMO-LUMO gap, suggesting greater kinetic stability.

  • 2,3-Dimethylanthraquinone is an asymmetric, polar molecule with a smaller HOMO-LUMO gap, indicating higher reactivity and different solubility characteristics.

These fundamental quantum chemical insights are invaluable for professionals in drug development and materials science. For instance, the polarity of the 2,3-isomer might be exploited to enhance solubility or to facilitate specific interactions within a biological target's binding pocket. Conversely, the stability and symmetry of the 2,6-isomer might be advantageous in the design of stable organic electronic materials. This analysis provides a robust, data-driven foundation for hypothesis testing and the rational design of next-generation anthraquinone derivatives.

References

A Comparative Guide to the Properties of 2,6-Dimethylanthraquinone: Experimental Validation of Computed Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of the physicochemical properties of a compound is paramount. This guide provides a comparative analysis of experimentally determined and computationally predicted properties for 2,6-Dimethylanthraquinone, a key organic intermediate. The following sections detail the available data, outline experimental methodologies, and visualize a general characterization workflow.

Comparison of Physicochemical Properties

The following table summarizes the known experimental and computed properties of this compound. While experimental data provides a real-world benchmark, computed values offer valuable estimations, particularly in the early stages of research and development.

PropertyExperimental ValueComputed Value
Melting Point 238-242 °C[1]Not available
Boiling Point Not available338.73 °C (rough estimate)[1]
Density Not available1.1223 (rough estimate)[1]
Solubility Slightly soluble in Chloroform and Dichloromethane[1]Not available
Appearance Yellow to Orange Solid[1]Not applicable
Molecular Weight Not applicable236.26 g/mol [2]
XLogP3 Not applicable4.3[2]
Hydrogen Bond Donors Not applicable0[2]
Hydrogen Bond Acceptors Not applicable2[2]
Rotatable Bond Count Not applicable0[2]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and validation of experimental findings. Below are generalized protocols for determining the key properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Assessment

Understanding a compound's solubility in various solvents is fundamental for purification, formulation, and biological testing.

Materials:

  • Test tubes and rack

  • Vortex mixer

  • Spatula

  • This compound

  • Solvents (e.g., Chloroform, Dichloromethane)

Procedure:

  • Approximately 10-20 mg of this compound is placed into a clean, dry test tube.

  • A small volume (e.g., 1 mL) of the solvent is added to the test tube.

  • The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at room temperature.

  • The solution is visually inspected for the presence of undissolved solid. The degree of solubility is qualitatively described (e.g., soluble, slightly soluble, insoluble).

Spectroscopic Analysis (General Protocols)

Spectroscopic techniques are indispensable for elucidating the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation for NMR:

  • Approximately 5-25 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]

  • The sample is filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.

  • An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[3]

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation for IR (Thin Solid Film Method):

  • A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride.[4]

  • A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr).[4]

  • The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[4]

  • The salt plate is then placed in the sample holder of the IR spectrometer for analysis.[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental characterization of a solid organic compound such as this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Assessment purification->solubility nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir data_analysis Data Interpretation melting_point->data_analysis solubility->data_analysis nmr->data_analysis ir->data_analysis comparison Comparison with Computed Data data_analysis->comparison

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dimethylanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is a cornerstone of operational excellence and safety. This guide provides a detailed protocol for the proper disposal of 2,6-Dimethylanthraquinone (CAS No. 3837-38-5), ensuring the safety of personnel and the protection of our environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed safety decisions.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1]

These classifications, derived from the Global Harmonized System (GHS), dictate the need for stringent handling and disposal protocols to prevent inadvertent exposure.

Immediate Safety and Handling Protocols

Prior to initiating the disposal process, ensure all necessary personal protective equipment (PPE) and engineering controls are in place.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that safety showers and eyewash stations are readily accessible.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]To prevent eye contact which can lead to serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation.
Body Protection A fully buttoned lab coat.To protect skin from accidental spills.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[1]To prevent inhalation of dust particles that can cause respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of this compound is a systematic process designed to contain the chemical and direct it to an appropriate waste stream.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Identify Waste Streams :

    • Solid Waste : Unused or expired this compound powder, and any labware (e.g., weigh boats, contaminated gloves, wipes) that has come into direct contact with the solid chemical.

    • Liquid Waste : Solutions containing dissolved this compound.

  • Segregate : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from non-hazardous waste.[2]

Step 2: Waste Collection and Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Solid Waste :

    • Place solid this compound and contaminated disposable materials into a clearly labeled, sealable, and chemically resistant waste container.[2]

    • The container should be marked with "Hazardous Waste" and the chemical name "this compound".[2]

  • Liquid Waste :

    • Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.[2]

Step 3: On-Site Storage

All hazardous waste must be stored in a designated and controlled area pending collection.

  • Satellite Accumulation Area (SAA) : Store all this compound waste containers in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[3]

  • Container Management : Keep waste containers securely closed at all times, except when adding waste.[4]

Step 4: Final Disposal

The ultimate disposal of this compound requires specialized facilities.

  • Incineration : The recommended method for the disposal of this compound is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Licensed Waste Collector : Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Dispose of the container and its contents in accordance with the collector's sorting instructions.[1]

G start This compound Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled, sealable, chemically resistant container. is_solid->solid_waste Yes liquid_waste Collect in a labeled, sealed, leak-proof container. is_solid->liquid_waste No label_container Label container: 'Hazardous Waste' 'this compound' [Concentration, if applicable] solid_waste->label_container liquid_waste->label_container store_saa Store in designated Satellite Accumulation Area (SAA). label_container->store_saa contact_disposal Contact licensed hazardous waste disposal service. store_saa->contact_disposal incineration Dispose via authorized incineration. contact_disposal->incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylanthraquinone
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylanthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.